Butyl mandelate
Description
Properties
IUPAC Name |
butyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVXFMSPNHAPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316870 | |
| Record name | Butyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-02-4 | |
| Record name | Butyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl mandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl mandelate | |
| Source | EPA DSSTox | |
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| Record name | Butyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Butyl mandelate?
An In-depth Technical Guide to the Chemical Structure of Butyl Mandelate
Introduction
This compound is an organic compound of significant interest in synthetic chemistry and materials science. As the butyl ester of mandelic acid, it belongs to the class of alpha-hydroxy esters, molecules that feature both hydroxyl and ester functional groups. This unique structural arrangement, which includes a chiral center, makes this compound a valuable chiral building block and a precursor for more complex molecular architectures. Its applications range from being a key intermediate in the synthesis of pharmaceuticals to a component in the development of specialized materials like ionic liquids.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the chemical structure of this compound, grounded in its physicochemical properties, synthesis methodologies, and modern analytical characterization techniques. By explaining the causality behind experimental choices and validating claims with authoritative references, this document aims to deliver field-proven insights into the core nature of this versatile compound.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical compound is to establish its precise identity and structural characteristics. This compound is systematically known as butyl 2-hydroxy-2-phenylacetate.[1][2] Its core structure consists of a mandelic acid backbone esterified with a butanol moiety.
Key Identifiers and Properties:
| Identifier | Value | Source(s) |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1][2] |
| Synonyms | n-Butyl Mandelate, butyl hydroxy(phenyl)acetate | [3][4] |
| CAS Number | 14007-02-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |
| Molecular Weight | 208.25 g/mol | [1] |
| InChI Key | QLVXFMSPNHAPMO-UHFFFAOYSA-N | [3] |
Structural Analysis:
The chemical structure of this compound is characterized by several key features:
-
Ester Group (-COO-): The carboxyl group of mandelic acid is connected to the butyl group via an ester linkage. This functional group is central to its reactivity and chemical properties.
-
Hydroxyl Group (-OH): The presence of a secondary alcohol group on the alpha-carbon (the carbon adjacent to the carbonyl) makes it an alpha-hydroxy ester. This group is a key site for hydrogen bonding and further chemical modification.
-
Phenyl Group (-C₆H₅): An aromatic phenyl ring is attached to the alpha-carbon, contributing to the molecule's overall hydrophobicity and influencing its spectroscopic properties.
-
Butyl Group (-C₄H₉): The four-carbon alkyl chain from butanol forms the ester.
-
Chiral Center: The alpha-carbon, bonded to the hydroxyl group, the phenyl group, the carbonyl group, and a hydrogen atom, is a stereocenter. Consequently, this compound can exist as two distinct enantiomers, (R)-Butyl mandelate and (S)-Butyl mandelate, or as a racemic mixture of both. This chirality is critical in pharmaceutical applications where stereoisomers can exhibit vastly different biological activities.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Part 2: Synthesis of this compound via Fischer-Speier Esterification
The most direct and common method for synthesizing this compound is the Fischer-Speier esterification.[5][6] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (mandelic acid) with an alcohol (n-butanol).[5][7]
Reaction Principle and Mechanism:
The Fischer esterification is an equilibrium-controlled process.[6][7] The reaction is driven to completion by either using an excess of one reactant (typically the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[6] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[7]
The mechanism proceeds through several key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of mandelic acid.
-
Nucleophilic Attack: The alcohol (n-butanol) acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: Water is eliminated, and the carbonyl group is reformed by deprotonation, yielding the ester product.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a laboratory-scale synthesis.
Materials:
-
Mandelic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine mandelic acid (1 equivalent) and n-butanol (3-4 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approximately 5 drops) to the mixture.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 60-90 minutes.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Add 50 mL of cold water and 50 mL of diethyl ether. Shake gently and separate the layers.
-
Washing: Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether and excess n-butanol) using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Synthesis Workflow Diagram:
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An In-depth Technical Guide to the Physicochemical Properties and Applications of Butyl Mandelate
Abstract
Butyl mandelate (CAS No: 14007-02-4), the butyl ester of mandelic acid, is a chiral α-hydroxy acid ester of significant interest in the pharmaceutical and cosmetic industries. Its structure combines a hydrophobic butyl group and a phenyl ring with a chiral hydroxyl center, bestowing it with unique solubility characteristics and making it a valuable intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its primary applications. The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Chemical Identity and Significance
This compound, systematically named butyl 2-hydroxy-2-phenylacetate, is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] As a derivative of mandelic acid, it belongs to the family of alpha-hydroxy acids (AHAs), which are widely recognized for their use in dermatological and cosmetic formulations.[2] The central significance of this compound lies in its chiral nature. The α-carbon, bonded to the hydroxyl group, is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-butyl mandelate and (S)-butyl mandelate. The stereochemistry of this center is critical in pharmaceutical applications, where often only one enantiomer exhibits the desired biological activity.
Physical and Spectroscopic Properties
The physicochemical properties of a compound are foundational to its application, dictating its behavior in various solvents, its stability under different conditions, and the analytical methods suitable for its characterization.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are crucial for process design, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 14007-02-4 | [1][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][4] |
| Molecular Weight | 208.26 g/mol | [1][3] |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1][3] |
| Appearance | Colorless oil/liquid (Expected) | General Ester Properties |
| Boiling Point | ~250-260 °C (estimated) | [5][6] |
| Flash Point | 128.3 °C | [7] |
| Density | ~1.1 g/cm³ (estimated) | [5][6] |
| XLogP3 | 2.4 | [1] |
| Storage Temperature | 2-8 °C |
Solubility Profile
Understanding the solubility of this compound is critical for reaction engineering, extraction, and formulation. Based on its structure—containing both polar (hydroxyl, ester) and non-polar (phenyl, butyl) moieties—it exhibits miscibility with a range of organic solvents.
| Solvent | Solubility | Rationale / Source(s) |
| Water | Low to Insoluble | The hydrophobic butyl and phenyl groups dominate.[8] |
| Ethanol, Methanol | Soluble | The hydroxyl group facilitates hydrogen bonding.[9] |
| Acetone, Ethyl Acetate | Soluble | Good polarity match for ester functional groups.[9] |
| Chloroform, Dichloromethane | Soluble | Common organic solvents for moderately polar compounds. |
| Toluene, Hexane | Soluble | The non-polar aromatic ring and alkyl chain enhance solubility. |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous "fingerprint" for the identification and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments.
-
Aromatic Protons (C₆H₅-) : A multiplet in the range of δ 7.2-7.5 ppm.[10]
-
Methine Proton (-CH(OH)-) : A singlet or doublet around δ 5.1 ppm. The coupling may be observed with the hydroxyl proton if not exchanged with D₂O.
-
Hydroxyl Proton (-OH) : A broad singlet, variable position (typically δ 3-4 ppm), which disappears upon D₂O exchange.
-
Ester Methylene Protons (-O-CH₂-) : A triplet around δ 4.2 ppm.[11][12]
-
Butyl Chain Protons (-CH₂-CH₂-CH₃) : Multiplets between δ 0.9 and 1.7 ppm.
-
Terminal Methyl Proton (-CH₃) : A triplet around δ 0.9 ppm.
-
-
¹³C NMR Spectroscopy : The carbon spectrum provides information on the carbon skeleton.
-
Carbonyl Carbon (C=O) : A signal in the range of δ 170-175 ppm.[10]
-
Aromatic Carbons (C₆H₅-) : Multiple signals between δ 125-140 ppm.[10]
-
Methine Carbon (-CH(OH)-) : A signal around δ 70-75 ppm.
-
Ester Methylene Carbon (-O-CH₂-) : A signal around δ 65-70 ppm.[11]
-
Butyl Chain Carbons : Signals in the aliphatic region, δ 13-35 ppm.[11]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.
-
O-H Stretch : A broad band around 3400-3500 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic) : Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹.
-
C=O Stretch (Ester) : A strong, sharp peak around 1730-1750 cm⁻¹.
-
C-O Stretch (Ester) : A strong peak in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : Electron Ionization (EI) MS would show the molecular ion peak [M]⁺ at m/z = 208. Key fragmentation patterns would include the loss of the butoxy group, the butyl group, and cleavage adjacent to the carbonyl group, providing structural confirmation.[13][14]
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its ester and secondary alcohol functional groups.
Synthesis Pathway: Fischer Esterification
A standard and robust method for preparing this compound is the Fischer esterification of mandelic acid with n-butanol, catalyzed by a strong acid like sulfuric acid. The reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, followed by the elimination of water.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add mandelic acid (1.0 eq), n-butanol (3.0-5.0 eq, serves as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Key Chemical Reactions
-
Hydrolysis: As an ester, this compound can be hydrolyzed back to mandelic acid and n-butanol. This reaction can be catalyzed by either acid or base.[15]
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[15]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the carboxylate salt of mandelic acid is formed, which is deprotonated and unreactive towards the alcohol. This is a common method for quantitative conversion.[15] The reaction proceeds via a tetrahedral intermediate.[16]
-
-
Enzyme-Catalyzed Hydrolysis: Lipases can be used for the enantioselective hydrolysis of racemic this compound, a key strategy for producing enantiomerically pure mandelic acid or the remaining ester.[17][18]
Stability and Storage Recommendations
This compound is chemically stable under normal conditions.[19] However, to prevent slow hydrolysis, it should be stored in a tightly sealed container away from moisture. To maintain its chemical integrity, especially for high-purity applications, storage at a cool temperature (2-8 °C) is recommended. It should be kept away from strong acids, strong bases, and strong oxidizing agents.[19]
Analytical Methodologies
Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its use in regulated industries.
Chromatographic Purity Assessment
Protocol: Chiral HPLC for Enantiomeric Purity
The separation of (R)- and (S)-butyl mandelate is best achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this class of compounds.
-
Column Selection: Choose a suitable chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). The ratio (e.g., 90:10 Hexane:IPA) is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl group).
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Applications in Research and Industry
The utility of this compound stems from the properties of its parent molecule, mandelic acid, and its utility as a chiral building block.
-
Cosmetic and Dermatological Formulations: As an alpha-hydroxy acid ester, this compound can be used in skincare products. The larger butyl group increases its lipophilicity compared to mandelic acid, which can enhance its penetration into the skin. Mandelic acid itself is known for its antibacterial properties and its use in treating acne and hyperpigmentation.[2]
-
Chiral Intermediate in Pharmaceutical Synthesis: Enantiomerically pure forms of this compound serve as valuable chiral building blocks. The hydroxyl and ester groups provide handles for further chemical modification, allowing for the construction of more complex, stereochemically defined active pharmaceutical ingredients (APIs).[20]
-
Flavor and Fragrance: Esters of mandelic acid can possess pleasant aromas and may find use as components in fragrance compositions.
Safety and Handling
While this compound has not been extensively profiled for toxicity, its safety can be inferred from related esters like butyl acetate. It should be handled in accordance with good industrial hygiene and safety practices.[19]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[19] Keep away from heat, sparks, and open flames, as it is a combustible liquid.
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]
-
First Aid:
Conclusion
This compound is a multifunctional chemical entity whose value is derived from its unique combination of chirality, lipophilicity, and the reactivity of its ester and hydroxyl groups. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective synthesis, purification, and application. From its role as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals to its potential use in advanced cosmetic formulations, this compound represents a versatile platform molecule for chemical innovation. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important compound.
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An In-Depth Technical Guide to Butyl Mandelate (CAS: 14007-02-4)
This technical guide provides a comprehensive overview of Butyl mandelate, a significant ester of mandelic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its relevance as a chiral building block in pharmaceutical sciences. The content is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding.
Introduction: The Chemical Identity and Significance of this compound
This compound (IUPAC name: butyl 2-hydroxy-2-phenylacetate) is an organic compound belonging to the alpha-hydroxy acid ester family.[1][2] As a derivative of mandelic acid, it possesses a chiral center at the alpha-carbon, making it a valuable synthon in asymmetric synthesis. Mandelic acid and its derivatives are widely employed in the pharmaceutical industry for the synthesis of various chiral drugs, including semisynthetic penicillins and cephalosporins, and as resolving agents for racemic mixtures of alcohols and amines.[3] The butyl ester modification alters the compound's polarity and solubility, influencing its reactivity and potential applications in organic synthesis and as a specialty chemical.
Core Physicochemical Properties
A summary of this compound's key properties is presented below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 14007-02-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.26 g/mol | [1][4] |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [1] |
| Synonyms | Butyl hydroxy(phenyl)acetate | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Pathway: Fischer-Speier Esterification
The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves treating mandelic acid with an excess of n-butanol.[5] The use of excess alcohol serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle.[5][6]
Rationale for Experimental Choices
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the mandelic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of n-butanol.[5]
-
Reaction Conditions: Heating the reaction mixture is necessary to overcome the activation energy of the reaction. The use of a Dean-Stark apparatus or a similar setup to remove water as it is formed is a critical technique to drive the equilibrium towards the formation of the ester and achieve a high conversion rate.[6]
-
Work-up Procedure: The post-reaction work-up is designed to remove the acid catalyst, unreacted mandelic acid, and excess butanol. A weak base, like sodium bicarbonate solution, is used to neutralize the acid catalyst without causing significant hydrolysis of the newly formed ester. Subsequent washing with water and brine removes water-soluble impurities and salts.
Experimental Workflow Diagram
Caption: Fischer-Speier esterification workflow for this compound.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-mandelic acid (1.0 eq), n-butanol (5.0 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, co-distilling with the butanol. Continue the reflux until no more water is collected, indicating the reaction has reached completion (typically 4-8 hours).
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's architecture.[7][8]
Data Interpretation Logic
The interpretation of spectroscopic data relies on correlating specific signals or absorption bands with the molecule's functional groups and atomic connectivity.[9] For this compound, we anticipate characteristic signals for the phenyl ring, the ester functionality, the hydroxyl group, and the butyl chain.
Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal / Peak | Rationale |
| ¹H NMR | Aromatic (C₆H₅) | δ 7.2–7.5 ppm (multiplet, 5H) | Protons on the phenyl ring.[10] |
| Methine (CH-OH) | δ 5.1 ppm (singlet, 1H) | The proton on the chiral carbon adjacent to the hydroxyl and phenyl groups. | |
| Hydroxyl (OH) | δ 3.0-4.0 ppm (broad singlet, 1H) | A broad, exchangeable proton signal. | |
| Methylene (O-CH₂) | δ 4.2 ppm (triplet, 2H) | Protons on the carbon adjacent to the ester oxygen, split by the neighboring CH₂. | |
| Methylene (CH₂) | δ 1.6 ppm (multiplet, 2H) | Protons on the second carbon of the butyl chain. | |
| Methylene (CH₂) | δ 1.4 ppm (multiplet, 2H) | Protons on the third carbon of the butyl chain. | |
| Methyl (CH₃) | δ 0.9 ppm (triplet, 3H) | Terminal methyl group protons, split by the neighboring CH₂. | |
| ¹³C NMR | Carbonyl (C=O) | δ ~175 ppm | Characteristic chemical shift for an ester carbonyl carbon. |
| Aromatic (C₆H₅) | δ 125-140 ppm | Multiple signals for the carbons of the phenyl ring. | |
| Methine (C-OH) | δ ~73 ppm | The chiral carbon atom. | |
| Methylene (O-CH₂) | δ ~66 ppm | The carbon adjacent to the ester oxygen. | |
| Butyl Chain (CH₂) | δ ~30, 19 ppm | The remaining methylene carbons of the butyl group. | |
| Methyl (CH₃) | δ ~14 ppm | The terminal methyl carbon. | |
| IR Spec. | Hydroxyl (O-H) | ~3450 cm⁻¹ (broad) | O-H stretching vibration, broadened by hydrogen bonding.[10] |
| Aromatic (C-H) | ~3030 cm⁻¹ | C-H stretching for sp² hybridized carbons. | |
| Aliphatic (C-H) | 2870-2960 cm⁻¹ | C-H stretching for sp³ hybridized carbons of the butyl chain. | |
| Carbonyl (C=O) | ~1740 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an ester carbonyl stretch.[10] | |
| Phenyl (C=C) | ~1600, 1495 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 208 | Corresponds to the molecular weight of this compound. |
| Key Fragments | m/z = 151, 107, 77 | Fragmentation patterns corresponding to loss of the butoxy group, loss of the butoxycarbonyl group (leaving [C₆H₅CHOH]⁺), and the phenyl cation [C₆H₅]⁺. |
Applications in Research and Drug Development
As a chiral molecule, this compound is a valuable intermediate in synthetic organic chemistry. Its primary utility lies in its relationship with mandelic acid, a cornerstone chiral auxiliary.
Chiral Resolution and Asymmetric Synthesis
Enantiomerically pure mandelic acid and its derivatives are critical for producing single-enantiomer drugs.[3] The separation of racemic mandelic acid esters, including this compound, can be achieved using chiral chromatography techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), often based on cyclodextrins or immobilized polysaccharides, are effective for resolving the (R)- and (S)-enantiomers.[3][11][12]
The underlying principle for this separation is the "three-point interaction model," where one enantiomer forms a more stable diastereomeric complex with the chiral selector through at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, inclusion), resulting in different retention times.[11][12]
Logical Flow of Chiral Separation
Caption: Conceptual workflow for the chiral separation of this compound.
Role as a Precursor and Intermediate
While direct therapeutic applications of this compound are not widely documented, its structural motif is relevant. The mandelate structure is found in pharmaceuticals like methenamine mandelate, a urinary tract antiseptic where the mandelic acid component helps maintain an acidic urine pH, crucial for the activation of methenamine to formaldehyde.[13][14][15] this compound can serve as a protected or modified form of mandelic acid in multi-step syntheses, where the butyl group can be later removed via hydrolysis to reveal the carboxylic acid for further functionalization.
Safety and Handling
According to available safety data, this compound is not classified as a hazardous substance or mixture.[16] However, as with all laboratory chemicals, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[16]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Ensure adequate ventilation in the work area.[17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 2-8°C.[4][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[16]
Conclusion
This compound (CAS 14007-02-4) is a chemically significant ester whose value is intrinsically linked to the chirality and synthetic utility of its parent compound, mandelic acid. This guide has provided a technical framework for its synthesis via Fischer esterification, outlined its expected spectroscopic characteristics, and discussed its role as a chiral intermediate in pharmaceutical research. The protocols and data presented herein are intended to equip scientists with the foundational knowledge required for the effective synthesis, characterization, and application of this versatile compound.
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Yildiz, Z., & Çalimli, A. (2017). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 11(7), 594-597. Available at: [Link].
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Molecular weight of n-Butyl mandelate.
An In-Depth Technical Guide to the Molecular Weight of n-Butyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight of n-butyl mandelate, a key chemical intermediate. We delve into both the theoretical calculation and the advanced experimental techniques used for its precise determination. This document is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering not only procedural outlines but also the underlying scientific principles that ensure data integrity and reliability. We will explore high-precision methods such as mass spectrometry and elemental analysis, providing field-proven insights into experimental design and data interpretation.
Introduction to n-Butyl Mandelate
n-Butyl mandelate (Figure 1) is the n-butyl ester of mandelic acid. It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. An accurate and confirmed molecular weight is a critical parameter that underpins all stoichiometric calculations, ensures the purity of the compound, and is a fundamental component of its analytical characterization required for regulatory submissions.
Figure 1: Chemical Structure of n-Butyl Mandelate
Caption: 2D representation of the n-Butyl mandelate molecule.
Physicochemical Properties
A summary of the key physicochemical properties of n-butyl mandelate is provided in Table 1. The molecular weight is a cornerstone of its chemical identity.
Table 1: Physicochemical Properties of n-Butyl Mandelate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [PubChem][1] |
| Molecular Weight | 208.25 g/mol | [PubChem][1], [Sigma-Aldrich][2] |
| CAS Number | 14007-02-4 | [Sigma-Aldrich][3] |
| Appearance | Colorless liquid | [CymitQuimica][4] |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [PubChem][1] |
Theoretical Molecular Weight Calculation
The theoretical molecular weight of a compound is a foundational calculation derived from its molecular formula and the atomic weights of its constituent elements as provided by the Periodic Table.[5][6] This calculation is a critical first step in the characterization of any chemical entity.
The molecular formula for n-butyl mandelate is C₁₂H₁₆O₃. The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.[7]
Table 2: Atomic Weight Contributions
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 208.257 |
The theoretically calculated molecular weight of n-butyl mandelate is 208.257 g/mol . This value serves as a benchmark for comparison with experimentally determined values.
Experimental Determination of Molecular Weight
Experimental verification of the molecular weight is paramount for confirming the identity and purity of a synthesized compound. The following sections detail the primary analytical techniques employed for this purpose.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is the most direct method for determining the molecular weight of a compound. For a singly charged molecular ion, the m/z value is equivalent to the molecular weight.
In a typical mass spectrometry experiment, the analyte is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.
GC-MS is a robust technique for the analysis of volatile compounds like n-butyl mandelate. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.
Caption: Workflow for GC-MS analysis of n-Butyl Mandelate.
-
Sample Preparation: Prepare a dilute solution of n-butyl mandelate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation. An example program could be: start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The instrument will automatically perform the separation, ionization, and detection.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to n-butyl mandelate.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺). For n-butyl mandelate, this should appear at an m/z of approximately 208. The presence of this peak confirms the molecular weight.[9]
-
Analyze the fragmentation pattern to further confirm the structure. Common fragments for esters include the loss of the alkoxy group and McLafferty rearrangement products.[10][11]
-
Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, determines the mass percentages of these elements in a compound.[3] This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[2][12]
A precisely weighed sample of the organic compound is combusted in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are passed through a series of detectors that measure their quantities. From these measurements, the percentage of each element in the original sample is calculated.
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Chiral Crossroads: A Technical Guide to the Enantioselective Biological Activity of Butyl Mandelate
Foreword: The Imperative of Chirality in Drug Discovery
In the intricate landscape of molecular biology, the three-dimensional architecture of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different physiological effects. This principle is a cornerstone of modern pharmacology and toxicology. This guide delves into the stereoselective biological activities of the (R)- and (S)-enantiomers of butyl mandelate, an ester of the alpha-hydroxy acid, mandelic acid. While direct and extensive research on this compound enantiomers is emerging, this document synthesizes foundational knowledge from studies on mandelic acid and its derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthesis, chiral separation, and differential biological activities of these enantiomers, supported by detailed experimental protocols and mechanistic insights.
The Chemical Biology of Mandelic Acid Esters: A Structural Overview
Mandelic acid is an aromatic alpha-hydroxy acid with a chiral center at the carbon atom bonded to the hydroxyl and carboxyl groups. Esterification of the carboxyl group with butanol yields this compound, retaining the chirality of the parent molecule. The butyl group increases the lipophilicity of the molecule compared to mandelic acid, which can enhance its ability to penetrate biological membranes.[1][2] This modification is crucial as it can modulate the bioavailability and, consequently, the biological activity of the compound.
The differential interaction of the (R)- and (S)-enantiomers with chiral biological macromolecules, such as enzymes and receptors, is the basis for their distinct pharmacological profiles.[3] (R)-mandelic acid derivatives are recognized as precursors for semi-synthetic antibiotics like penicillin and cephalosporins, as well as for anti-obesity and anticancer drugs.[3] Conversely, (S)-mandelic acid and its derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Synthesis and Chiral Separation of this compound Enantiomers
The evaluation of the distinct biological activities of this compound enantiomers necessitates their preparation in high enantiomeric purity. This is typically achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.
Chemoenzymatic Synthesis: A Strategy for Enantiopurity
A highly effective method for obtaining enantiopure mandelate esters is through enzyme-catalyzed kinetic resolution. Lipases are commonly employed for their ability to stereoselectively catalyze the hydrolysis or transesterification of esters.
dot
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An In-depth Technical Guide to Butyl Mandelate: Synthesis, Characterization, and Applications
Introduction: The Versatility of an α-Hydroxy Ester
Butyl mandelate (butyl 2-hydroxy-2-phenylacetate) is an organic ester derived from mandelic acid, a well-known alpha-hydroxy acid (AHA). Its structure, featuring a chiral center, a hydroxyl group, a phenyl ring, and an ester moiety, makes it a molecule of significant interest in diverse scientific fields. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its characterization and emerging applications, designed for researchers and professionals in drug development and chemical synthesis.
The core structure combines the bioactive properties of the mandelate group with the physicochemical characteristics imparted by the butyl ester chain. Mandelic acid and its derivatives are recognized for their low toxicity and potent antimicrobial effects against a range of microorganisms, including Staphylococcus aureus and Escherichia coli.[1] This inherent biological activity makes this compound a compelling candidate for applications in pharmaceuticals and cosmetics. Furthermore, as an ester, it serves as a valuable intermediate and building block in organic synthesis.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application. This compound is a colorless liquid with properties that influence its behavior as a solvent and in reaction media.
| Property | Value | Source |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [2][3] |
| CAS Number | 14007-02-4 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |
| Molecular Weight | 208.25 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: Methodologies and Rationale
The synthesis of this compound can be achieved through several routes, with the choice of method depending on desired yield, purity, enantioselectivity, and environmental considerations. The two primary approaches are classical acid-catalyzed esterification and modern biocatalytic methods.
Fischer-Speier Esterification: The Classical Approach
This is the traditional and most direct method for producing esters. It involves the reaction of a carboxylic acid (mandelic acid) with an alcohol (n-butanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
Causality and Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the mandelic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol/Water Removal: The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved by using an excess of the alcohol (n-butanol) or by removing the water formed during the reaction using a Dean-Stark apparatus.
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.
Caption: Fischer-Speier Esterification Workflow.
Step-by-Step Experimental Protocol:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add mandelic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent such as toluene to azeotropically remove water.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Lipase-Catalyzed Synthesis: A Green Chemistry Approach
Biocatalysis using enzymes like lipases offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[4] Lipases can catalyze esterification reactions under mild conditions, often with high enantio- and regioselectivity.[4] This is particularly valuable for a chiral molecule like this compound, where the synthesis of a single enantiomer may be desired.[5][6]
Causality and Experimental Choices:
-
Enzyme Choice: Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are commonly used due to their stability in organic solvents and broad substrate specificity.[4][5]
-
Solvent System: Non-aqueous or solvent-free systems are preferred to shift the equilibrium towards synthesis rather than hydrolysis.[7] The choice of organic solvent can influence enzyme activity and stability.
-
Water Activity: Controlling the amount of water in the system is critical. While some water is necessary for enzyme function, excess water will promote the reverse reaction (hydrolysis). Molecular sieves are often added to remove the water produced during esterification.
-
Temperature: Enzymatic reactions are sensitive to temperature. The optimal temperature balances reaction rate with enzyme stability, typically in the range of 40-60°C for many lipases.[8]
Caption: Lipase-Catalyzed Synthesis Workflow.
Step-by-Step Experimental Protocol:
-
Setup: In a temperature-controlled shaker flask, combine mandelic acid (1.0 eq) and n-butanol (1.0-1.5 eq) in a suitable organic solvent (e.g., hexane or toluene).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of substrates).
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to the mixture.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C) with constant shaking.[8]
-
Monitoring: Monitor the conversion to this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Once equilibrium or desired conversion is reached, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.
-
Isolation: Remove the solvent under reduced pressure to obtain the product. Further purification is often unnecessary due to the high selectivity of the enzyme, but can be performed if required.
Spectroscopic Analysis and Structure Elucidation
Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic techniques.[9][10] The expected data provides a reference for structural verification.[11]
| Technique | Expected Observations |
| ¹H NMR | ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons, C₆H₅). ~5.1 ppm: Singlet, 1H (methine proton, -CH(OH)-). ~4.2 ppm: Triplet, 2H (methylene protons, -O-CH₂-). ~3.5 ppm: Singlet (broad), 1H (hydroxyl proton, -OH). ~1.6 ppm: Multiplet, 2H (methylene protons, -O-CH₂-CH₂-). ~1.4 ppm: Multiplet, 2H (methylene protons, -CH₂-CH₃). ~0.9 ppm: Triplet, 3H (methyl protons, -CH₃). |
| ¹³C NMR | ~174 ppm: C=O (ester carbonyl). ~138 ppm: Quaternary aromatic carbon. ~128-129 ppm: Aromatic CH carbons. ~72 ppm: -CH(OH)-. ~66 ppm: -O-CH₂-. ~30 ppm: -O-CH₂-CH₂-. ~19 ppm: -CH₂-CH₃. ~13 ppm: -CH₃. |
| IR (Infrared) | ~3500 cm⁻¹: Broad peak (O-H stretch, alcohol). ~3100-3000 cm⁻¹: C-H stretch (aromatic). ~2960-2870 cm⁻¹: C-H stretch (aliphatic). ~1735 cm⁻¹: Strong, sharp peak (C=O stretch, ester). ~1200-1100 cm⁻¹: C-O stretch (ester and alcohol). |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 208. Key Fragments: m/z = 107 (loss of butoxycarbonyl group), m/z = 152 (loss of butene via McLafferty rearrangement), m/z = 77 (phenyl group). |
Applications and Biological Significance
The unique structure of this compound underpins its utility in several areas, primarily stemming from the properties of the mandelate moiety.
Antimicrobial and Bioactive Properties
Mandelic acid is a known antimicrobial agent used in cosmetics and dermatology.[1] It functions by disrupting microbial membranes and inducing oxidative stress.[1] Its ester, this compound, is expected to retain this bioactivity, potentially serving as a less irritating alternative to the free acid in topical formulations, similar to how other alpha-hydroxy esters are used.[7] The ester form may offer improved skin penetration due to its increased lipophilicity.
Synthetic Intermediate
As a chiral α-hydroxy ester, this compound is a valuable precursor in enantioselective synthesis.[12] The hydroxyl and ester groups can be further modified to create more complex molecules, including pharmaceuticals and natural product analogs.
Ionic Liquid Formulations
Recent research has explored the use of the mandelate anion in creating multifunctional ionic liquids.[1][13][14] For instance, 1-butyl-3-methylimidazolium mandelate has demonstrated enhanced thermal stability and antimicrobial activity.[1][13][14][15] This suggests that this compound could be a key precursor for synthesizing novel functional materials with applications in areas like green chemistry and separation science.[1][13][14]
Caption: Structure-Function Relationships of this compound.
Safety and Handling
While mandelic acid is known for its low toxicity, standard laboratory safety protocols should be followed when handling this compound.[1] As with most organic esters, it is advisable to handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area with soap and water. Repeated exposure may cause skin dryness. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound represents a versatile and valuable chemical entity. Its synthesis is achievable through both robust traditional methods and modern, sustainable biocatalytic routes that can offer high selectivity. With well-defined spectroscopic characteristics, its identity can be readily confirmed. The inherent biological activity of the mandelate core, combined with the modifiable ester functionality, positions this compound as a promising molecule for future research in medicinal chemistry, cosmetic science, and materials science. Further investigations into its enantioselective synthesis and exploration of its full range of biological activities will undoubtedly unlock new applications for this multifunctional ester.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Butyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Butyl Mandelate
This compound (CAS No. 14007-02-4) is an aromatic ester with the molecular formula C12H16O3.[1] It serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, combining a hydrophilic α-hydroxy acid moiety with a more lipophilic butyl ester, imparts unique solubility and reactivity characteristics. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for this compound, drawing upon data from analogous compounds to establish a comprehensive safety framework.
Chapter 1: Hazard Identification and Risk Assessment
Inferred GHS Classification
Based on the toxicological profiles of analogous compounds, the following Globally Harmonized System (GHS) classifications for this compound can be inferred:
| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference |
| Flammable Liquids | Category 4 | H227: Combustible liquid | Esters of similar molecular weight are often combustible liquids. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Butyl oleate is classified as a skin irritant.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Ethyl mandelate and butyl oleate are known to cause serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors of similar esters can lead to respiratory tract irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness | Butyl acetate is known to cause these effects.[4] |
Pictograms (Inferred):
-
Flame: (for combustible liquid)
-
Exclamation Mark: (for skin/eye irritation and respiratory irritation)
-
Health Hazard: (for specific target organ toxicity)
Signal Word (Inferred): Warning
Precautionary Statements (Inferred):
-
Prevention: P210, P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313
-
Storage: P403+P235
-
Disposal: P501
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| CAS Number | 14007-02-4 | Sigma-Aldrich[5] |
| Appearance | Not specified, likely a liquid | Inferred |
| Storage Temperature | 2-8°C | Sigma-Aldrich[5] |
Chapter 2: Safe Handling and Storage Protocols
The cornerstone of laboratory safety lies in the proactive implementation of robust handling and storage procedures. The following protocols are designed to minimize the risk of exposure and incidents when working with this compound.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate aerosols or involve heating. The fume hood provides a physical barrier and ensures that any vapors are effectively captured and exhausted.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is non-negotiable.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Butyl rubber gloves are the recommended choice for handling this compound.[6][7][8][9] Butyl rubber exhibits excellent resistance to esters. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger scale operations or when there is a heightened risk of splashes, a chemical-resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory laboratory attire.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage Requirements
This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[5] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[10] The recommended storage temperature is between 2-8°C.[5]
Chapter 3: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. The following sections outline the appropriate responses to common emergencies involving this compound.
First-Aid Measures
The following first-aid procedures are based on the potential hazards of this compound and should be administered promptly while seeking immediate medical attention.
-
Inhalation: If vapors are inhaled, immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] If skin irritation persists, seek medical attention.
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
In the event of a spill, the following step-by-step protocol should be followed.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12][13]
Fire-Fighting Measures
While not classified as highly flammable, this compound is likely a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: In the event of a fire, irritating and toxic gases may be generated. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Chapter 4: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]
Conclusion
This compound is a valuable reagent in the field of drug development and chemical synthesis. By understanding its potential hazards and diligently adhering to the safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. The principles of proactive risk assessment, proper use of engineering controls and personal protective equipment, and preparedness for emergencies are the pillars of a strong safety culture in any research environment.
Visualized Workflows
Caption: First-Aid Response for this compound Exposure
Caption: this compound Spill Response Protocol
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Introduction: The Utility of n-Butyl Mandelate in Modern Chemistry
An In-Depth Technical Guide to n-Butyl Mandelate: Commercial Availability, Synthesis, and Applications for Researchers
n-Butyl mandelate (CAS No: 14007-02-4), the n-butyl ester of mandelic acid, is a valuable chiral building block and chemical intermediate for professionals in drug discovery, fine chemical synthesis, and biocatalysis. Its structure combines a lipophilic butyl group with a chiral α-hydroxy acid moiety, making it a versatile substrate for generating more complex, high-value molecules. As an α-hydroxy ester, it serves as a precursor to enantiomerically pure compounds, which are critical in the development of stereospecific pharmaceuticals where a single enantiomer provides the desired therapeutic effect while the other may be inactive or harmful.
This guide provides a comprehensive technical overview of n-butyl mandelate, focusing on its commercial availability, quality specifications, and practical laboratory-scale synthesis and analysis. It is designed to equip researchers, process chemists, and drug development scientists with the necessary information to effectively source, synthesize, and utilize this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 14007-02-4 | [PubChem][1] |
| Molecular Formula | C₁₂H₁₆O₃ | [PubChem][1] |
| Molecular Weight | 208.25 g/mol | [PubChem][1] |
| IUPAC Name | butyl 2-hydroxy-2-phenylacetate | [PubChem][1] |
| Synonyms | n-Butyl Mandelate, Butyl hydroxy(phenyl)acetate | [Sigma-Aldrich][2], [PubChem][1] |
| Appearance | Neat / White or Colorless to Light yellow liquid/solid | [CymitQuimica][3] |
| Storage Temperature | 2-8°C | [Sigma-Aldrich][2] |
| InChI Key | QLVXFMSPNHAPMO-UHFFFAOYSA-N | [Sigma-Aldrich][2] |
Commercial Availability and Supplier Vetting
n-Butyl mandelate is available from a range of chemical suppliers, typically in research-grade quantities (grams to kilograms). Availability can vary, and for larger quantities or cGMP-grade material, direct inquiries with manufacturers are often necessary.
Table of Representative Suppliers:
| Supplier | Notes | Country of Origin (Example) |
| Sigma-Aldrich (Merck) | Offers research quantities, often with detailed documentation like Certificates of Analysis (COA).[2] | US[2] |
| AA Blocks, Inc. | Available through distributors like Sigma-Aldrich.[2] | US |
| CymitQuimica | European supplier providing the compound for laboratory use.[3] | Spain |
| LGC Standards (TRC) | Supplies n-butyl mandelate as a reference material or building block.[3] | Canada |
| Hangzhou ZeErRui Chemical | Chinese supplier potentially offering larger, scalable quantities.[4] | China |
Protocol for Supplier Qualification
Trustworthiness in the supply chain is paramount. Before committing to a purchase, especially for critical applications, a systematic vetting process should be employed. This ensures the material meets the required quality and consistency.
Workflow for Vetting Chemical Suppliers:
Caption: A structured workflow for qualifying suppliers of n-butyl mandelate.
Laboratory-Scale Synthesis: Fischer Esterification
For researchers requiring custom amounts or specific isotopic labeling, direct synthesis is a practical option. The most common and straightforward method for preparing n-butyl mandelate is the Fischer esterification of mandelic acid with n-butanol, catalyzed by a strong acid like sulfuric acid.[5][6]
The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of one reactant (typically the less expensive alcohol, n-butanol) is used, and the water byproduct is removed as it forms.[7]
Reaction Scheme:
Mandelic Acid + n-Butanol ⇌ (H₂SO₄ catalyst, Heat) ⇌ n-Butyl Mandelate + Water
Experimental Protocol: Synthesis of n-Butyl Mandelate
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
DL-Mandelic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add DL-mandelic acid (e.g., 15.2 g, 0.1 mol) and n-butanol (e.g., 37.1 g, 0.5 mol, 5 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 118°C, the boiling point of n-butanol) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the mandelic acid spot has disappeared.
-
Workup - Quenching: Cool the mixture to room temperature. Transfer the solution to a separatory funnel containing 100 mL of cold water.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (until effervescence ceases), and finally 50 mL of brine. Causality: The NaHCO₃ wash neutralizes the residual sulfuric acid catalyst and any unreacted mandelic acid, converting them into water-soluble salts.[7][8]
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, contains excess n-butanol and the desired ester. Purify by vacuum distillation to yield n-butyl mandelate as a colorless oil.
Synthesis and Purification Workflow:
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Methodological & Application
Application Notes & Protocols: Enantioselective Hydrolysis of Racemic Butyl Mandelate via Lipase-Catalyzed Kinetic Resolution
An Application Guide for Drug Development Professionals and Researchers
Strategic Overview: The Importance of Chiral Purity
Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. Mandelic acid is a prime example, serving as a key intermediate in the synthesis of various pharmaceuticals.[1] Its applications span from skincare, where it functions as a gentle alpha-hydroxy acid (AHA) for exfoliation and acne treatment, to its role in the creation of antibiotics and other drugs.[2][3][4][5]
The production of single-enantiomer compounds is therefore not merely an academic exercise but a regulatory and safety imperative. Classical chemical resolution methods are often limited to a theoretical maximum yield of 50% for the desired enantiomer.[1] Biocatalytic methods, specifically enzymatic kinetic resolution (EKR), present a highly efficient, selective, and environmentally benign alternative.[6][7] This document focuses on the lipase-catalyzed enantioselective hydrolysis of racemic butyl mandelate, a model system for producing optically active mandelic acid.
The Principle: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Lipases (triacylglycerol hydrolases) are exceptionally well-suited for this task due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents.[8][9][10]
In the context of racemic this compound, a lipase will preferentially hydrolyze one enantiomer (e.g., (R)-butyl mandelate) into the corresponding carboxylic acid ((R)-mandelic acid) and butanol, while leaving the other enantiomer ((S)-butyl mandelate) largely unreacted.[11][12] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product acid and the remaining ester.
Figure 1: Conceptual diagram of the kinetic resolution of racemic this compound.
Causality in Experimental Design: Why We Choose This Path
A robust protocol is built on informed decisions. Here we dissect the key parameters and the rationale behind their selection.
The Biocatalyst: Lipase Selection and Immobilization
-
Expertise & Experience: Lipases from Candida rugosa (CRL), Pseudomonas cepacia (PCL, now Burkholderia cepacia), and Candida antarctica Lipase B (CALB) have demonstrated high enantioselectivity in the hydrolysis of various esters.[12][13] CRL, in particular, often shows a preference for the (R)-enantiomer in mandelate esters. The choice of enzyme is the most critical factor influencing the enantiomeric ratio (E), a measure of the enzyme's selectivity.
-
Trustworthiness through Immobilization: While free enzymes can be used, their recovery and reuse are impractical, increasing costs.[14] Immobilization onto a solid support enhances thermal and operational stability, prevents enzyme aggregation, and simplifies downstream processing.[15][16] Adsorption on hydrophobic supports is a common and effective method that can also lead to hyperactivation of the lipase by stabilizing its open, active conformation.[16][17]
The Reaction Medium: pH and Solvent Choice
-
Expertise & Experience: Lipase-catalyzed hydrolysis can be conducted in aqueous buffer systems or in biphasic systems with a water-immiscible organic solvent. The production of mandelic acid causes the pH of the medium to drop. Since lipase activity is highly pH-dependent, maintaining a stable pH (typically between 6.0 and 8.0) is crucial to prevent enzyme denaturation.[19]
-
Rationale: A phosphate buffer (e.g., 50-100 mM, pH 7.0) is an excellent choice as it provides strong buffering capacity in the optimal range for many lipases. For substrates with low aqueous solubility, a biphasic system using a hydrophobic solvent like toluene or isooctane can be employed.[9] These solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme surface, which is necessary for catalytic activity.[8][20]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound
This protocol describes a standard laboratory procedure for the kinetic resolution of racemic this compound using immobilized Candida rugosa lipase.
Materials & Reagents
-
Racemic this compound
-
Immobilized Candida rugosa lipase (CRL) on a suitable support
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Sodium hydroxide (NaOH), 0.1 M solution for pH adjustment
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Equipment: pH meter, magnetic stirrer with temperature control, separatory funnel, rotary evaporator.
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the enantioselective hydrolysis.
-
Reaction Setup: To a 250 mL jacketed glass reactor, add 100 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Add 2.08 g (10 mmol) of racemic this compound to the buffer.
-
Equilibration: Begin stirring the mixture at 200-250 rpm and bring the temperature to 37°C.
-
Rationale: 37°C is a common operating temperature for CRL, balancing reaction rate with enzyme stability. Vigorous stirring is necessary to overcome mass transfer limitations in the biphasic (solid-liquid-liquid) system.
-
-
Enzyme Addition: Once the temperature is stable, add 200 mg of immobilized CRL to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress. This can be achieved in two ways:
-
pH-Stat Titration: The hydrolysis releases mandelic acid, causing the pH to drop. Use an automated titrator to maintain the pH at 7.0 by adding 0.1 M NaOH. The volume of NaOH added is directly proportional to the reaction conversion.
-
Chromatographic Sampling: Periodically withdraw small aliquots (e.g., 100 µL), quench the reaction by filtering out the enzyme, and analyze the sample by chiral HPLC to determine the concentrations of all four species (R/S ester and R/S acid).
-
-
Reaction Termination: When the conversion reaches approximately 50% (as determined by NaOH consumption or HPLC analysis), stop the reaction by removing the immobilized enzyme via vacuum filtration.
-
Expert Insight: The immobilized enzyme can be washed with buffer and stored for reuse in subsequent batches, demonstrating a key advantage of this technique.
-
-
Product Workup & Extraction:
-
Transfer the filtrate (aqueous phase) to a separatory funnel.
-
Wash the aqueous phase with 50 mL of ethyl acetate to remove the unreacted (S)-butyl mandelate. Separate the layers and save the organic phase.
-
Adjust the pH of the aqueous phase to ~2.0 with 1 M HCl. This protonates the mandelate salt, making it soluble in organic solvents.
-
Extract the acidified aqueous phase three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts containing the (R)-mandelic acid.
-
-
Drying and Concentration: Dry both sets of organic extracts (one containing the (S)-ester, the other the (R)-acid) over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the isolated products.
The Self-Validating System: Analytical Quantification
Accurate determination of conversion and enantiomeric excess is essential to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[21][22]
Chiral HPLC Protocol
-
Column: A chiral stationary phase (CSP) is required. Columns based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective for separating mandelic acid and its esters.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). The TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape. A sample mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1).
-
Detection: UV detection at 254 nm is suitable for the aromatic rings in the analytes.
-
Sample Preparation: Dilute the isolated product and unreacted substrate in the mobile phase to an appropriate concentration (~1 mg/mL).
-
Calculations:
-
Enantiomeric Excess (ee %): ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Conversion (c %): c = ee_s / (ee_s + ee_p) * 100 where ee_s is the enantiomeric excess of the remaining substrate and ee_p is the enantiomeric excess of the product.[13]
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]. The E-value is a measure of the enzyme's selectivity; higher values (ideally >100) indicate excellent separation.
-
Alternative Analytical Methods
-
Gas Chromatography (GC): After derivatization of the acid and alcohol functional groups, GC on a chiral column can also be used.[23]
-
¹H NMR Spectroscopy: Using a chiral solvating agent like (S)-mandelic acid itself can be used to determine the ee of chiral amines and alcohols by inducing diastereomeric interactions that result in separable NMR signals.[24]
Data Presentation: Expected Outcomes
The performance of different lipases can be summarized for comparative analysis. The data below is representative of typical results found in the literature for the hydrolysis of mandelate esters.
| Lipase Source | Immobilized | Conversion (%) | Product ee (%) | Substrate ee (%) | E-Value | Reference |
| Candida rugosa | Yes | ~45 | >98 | ~80 | >150 | [11][12] |
| Pseudomonas cepacia | Yes | ~50 | >95 | >95 | >200 | [13][25] |
| E. coli (surface display) | Yes | 50 | 99 | 33 | ~250 | [19] |
Note: The specific values for this compound may vary and require experimental optimization. This table serves as a guide for expected performance based on similar substrates.
References
-
Title: Enantioselective hydrolysis of racemic methyl mandelate by cell surface-displayed lipase Source: ResearchGate URL: [Link]
-
Title: Driving Immobilized Lipases as Biocatalysts: 10 Years State of the Art and Future Prospects Source: ACS Publications URL: [Link]
-
Title: Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions Source: PubMed URL: [Link]
-
Title: Recent Trends in Biomaterials for Immobilization of Lipases for Application in Non-Conventional Media Source: MDPI URL: [Link]
-
Title: Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media Source: PubMed URL: [Link]
-
Title: Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes Source: ACS Omega URL: [Link]
-
Title: Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection Source: PubMed URL: [Link]
-
Title: Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay Source: ScienceDirect URL: [Link]
-
Title: Lipase catalysis in organic solvents: advantages and applications Source: PubMed URL: [Link]
-
Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification Source: PMC - NIH URL: [Link]
-
Title: Lipase catalysis in organic solvents: advantages and applications Source: PMC - PubMed Central URL: [Link]
-
Title: Lipase catalysis in organic solvents: Advantages and applications Source: ResearchGate URL: [Link]
-
Title: Lipase in aqueous-polar organic solvents: Activity, structure, and stability Source: PMC - NIH URL: [Link]
-
Title: Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers Source: SciELO URL: [Link]
-
Title: Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30 Source: FAO AGRIS URL: [Link]
-
Title: The enantioselective hydrolysis reaction of racemic this compound Source: ResearchGate URL: [Link]
-
Title: Resolution of enantiomers of mandelic acid by transesterification Source: ResearchGate URL: [Link]
-
Title: Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure Source: PubMed URL: [Link]
-
Title: Rapid chiral purity Identification of Mandelic Acid by Raman Spectra in the O-H Stretching Region Source: ResearchGate URL: [Link]
-
Title: Mandelic Acid: Origin, Benefits, and Uses. Source: Typology URL: [Link]
-
Title: Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Mandelic Acid Manufacturer: How Are They Changing the Skincare Game? Source: Sage Organics URL: [Link]
-
Title: Mandelic acid: what is it and how can I use it? Source: Paula's Choice EU URL: [Link]
-
Title: MANDELIC ACID: 5 Benefits & Uses For Skin Source: Dr Davin Lim URL: [Link]
-
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: ResearchGate URL: [Link]
-
Title: Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C Source: MDPI URL: [Link]
-
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: PMC - NIH URL: [Link]
-
Title: Mandelate racemase activity in ionic liquids: Scopes and limitations Source: ResearchGate URL: [Link]
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- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase catalysis in organic solvents: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30 [agris.fao.org]
Application of Mandelic Acid for the Chiral Resolution of Amines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The In-Depth Technical Guide
In the realm of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a necessity. Chiral amines, in particular, are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs). Their resolution—the separation of a racemic mixture into its constituent enantiomers—is a critical step that often dictates the efficiency and economic viability of a synthetic route.
This guide provides a comprehensive overview of a classic, yet robust and widely implemented method: the chiral resolution of amines using a chiral resolving agent. While the initial query focused on butyl mandelate, it is crucial to establish a point of scientific integrity from the outset. This compound, being an ester, lacks the acidic proton necessary to form a salt with a basic amine. Consequently, it is not employed for chiral resolution via diastereomeric salt formation. The scientifically sound and industrially practiced resolving agent from this chemical family is mandelic acid itself. The free carboxylic acid group of mandelic acid readily undergoes an acid-base reaction with a racemic amine to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.[1][2]
This application note, therefore, will provide a detailed exploration of the principles, protocols, and practical nuances of using enantiomerically pure mandelic acid for the chiral resolution of amines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to implement this technique with a high degree of success.
The Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[1] A racemic amine, consisting of (R)-amine and (S)-amine, is reacted with a single enantiomer of a chiral acid, for instance, (R)-mandelic acid. This reaction yields two diastereomeric salts: ((R)-amine•(R)-mandelic acid) and ((S)-amine•(R)-mandelic acid).
These diastereomers possess distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility is the cornerstone of the separation; by carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved.[2] The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved amine enantiomer is liberated from the salt, and the chiral resolving agent can often be recovered for reuse.
Figure 1: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Key Experimental Parameters and Considerations
The success of a diastereomeric resolution is not a matter of chance; it is the result of the systematic optimization of several key parameters.
-
Choice of Resolving Agent: Both (R)-(-)-mandelic acid and (S)-(+)-mandelic acid are commercially available. The choice between them may be empirical, or it may be guided by literature precedents for similar amines. It is often advantageous to screen both enantiomers of the resolving agent.
-
Solvent Selection: The solvent is arguably the most critical factor.[3] An ideal solvent system should exhibit a significant difference in the solubility of the two diastereomeric salts. Furthermore, the solubility of the less soluble salt should be low enough to ensure a good recovery, while the more soluble salt should remain in solution. Common solvents for this purpose include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures thereof.[3][4] A screening of several solvents is highly recommended.
-
Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and mandelic acid can influence both the yield and the enantiomeric purity of the resolved amine. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the precipitated salt, albeit at the cost of a lower yield.[4]
-
Temperature and Cooling Rate: The temperature profile of the crystallization process is crucial. The dissolution of the amine and mandelic acid is typically carried out at an elevated temperature to ensure complete salt formation. The subsequent cooling rate should be slow and controlled to promote the growth of large, pure crystals of the less soluble diastereomer, rather than the rapid precipitation of a mixture. Seeding the solution with a small crystal of the desired diastereomeric salt can be beneficial.
-
Concentration: The concentration of the salts in the solution affects the supersaturation level and, consequently, the crystallization process. An overly concentrated solution may lead to the co-precipitation of both diastereomers, while a very dilute solution will result in a poor yield.
Detailed Experimental Protocol
This protocol provides a general framework for the chiral resolution of a racemic amine using (S)-(+)-mandelic acid. The specific quantities, solvent, and temperatures should be optimized for the particular amine being resolved.
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (S)-(+)-mandelic acid in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the mandelic acid solution to the amine solution with continuous stirring. The formation of a precipitate may be observed.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution and salt formation. Then, allow the solution to cool slowly to room temperature. A slow, controlled cooling rate is essential for selective crystallization. For optimal results, the cooling can be continued in an ice bath or a refrigerator for several hours or overnight.[5]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum. Determine the yield at this stage.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base, such as a 1 M sodium hydroxide (NaOH) solution, to the aqueous suspension until the pH is approximately 10-11.[6] This will deprotonate the amine, converting it to its free base form.
-
Extraction: Extract the liberated free amine into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Part C: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine must be determined to assess the success of the resolution.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the e.e. of chiral amines.[7][8]
-
Sample Preparation: Prepare a standard solution of the racemic amine and a solution of the resolved amine in the mobile phase.
-
Analysis: Inject the samples onto a suitable chiral HPLC column (e.g., a cellulose-based column). The two enantiomers will have different retention times, allowing for their separation and quantification.[7]
-
Calculation: The e.e. is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of the Chemical Process
Figure 2: Chemical scheme of diastereomeric salt formation and amine liberation.
Data Presentation and Troubleshooting
The following table provides a hypothetical example of a screening process for the resolution of a racemic amine with (S)-(+)-mandelic acid.
| Experiment | Solvent | Molar Ratio (Amine:Acid) | Yield of Salt (%) | e.e. of Resolved Amine (%) |
| 1 | Methanol | 1:1 | 45 | 85 |
| 2 | Ethanol | 1:1 | 40 | 92 |
| 3 | Isopropanol | 1:1 | 35 | 95 |
| 4 | Ethanol | 1:0.5 | 22 | 98 |
| 5 | Acetone | 1:1 | 30 | 75 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. The solution is too dilute. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature for a longer period. |
| Oily precipitate forms | The melting point of the diastereomeric salt is below the temperature of the solution. | Add a co-solvent to increase the melting point of the salt mixture. Lower the crystallization temperature. |
| Low enantiomeric excess (e.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. The cooling rate was too fast, leading to co-precipitation. | Screen other solvents. Employ a slower, more controlled cooling profile. Try using a sub-stoichiometric amount of the resolving agent. |
| Low yield of resolved amine | The less soluble diastereomeric salt has significant solubility in the solvent. Loss of material during transfers and filtration. | Choose a solvent in which the desired salt is less soluble. Ensure efficient filtration and washing with a minimal amount of cold solvent. |
Conclusion
The chiral resolution of amines using mandelic acid through diastereomeric salt formation is a powerful and scalable technique. Its success hinges on the systematic optimization of key parameters, particularly the choice of solvent. By understanding the underlying principles and meticulously following a well-designed protocol, researchers and drug development professionals can effectively implement this method to obtain enantiomerically pure amines, a critical step in the synthesis of chiral molecules. This guide provides the foundational knowledge and practical steps to confidently approach and troubleshoot this essential chemical transformation.
References
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (1998). Journal of Chemical Education. Retrieved from [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (n.d.). ACS Publications. Retrieved from [Link]
- Process for the preparation and resolution of mandelic acid derivatives. (n.d.). Google Patents.
-
Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (2018). ResearchGate. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI. Retrieved from [Link]
-
(r)- and (s)-mandelic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2000). ResearchGate. Retrieved from [Link]
-
Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2025). RSC Publishing. Retrieved from [Link]
-
Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. (2010). ACS Publications. Retrieved from [Link]
-
13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2012). ResearchGate. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Synthesis of Butyl Mandelate: An Application Note and Laboratory Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of butyl mandelate. Tailored for researchers, scientists, and professionals in drug development, this protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis. Our approach is grounded in the well-established Fischer esterification reaction, a cornerstone of organic synthesis, adapted here for the specific preparation of this compound.
Introduction
This compound is an ester of significant interest in the pharmaceutical and cosmetic industries. It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized in fragrance formulations. The molecule combines the chirality of mandelic acid with a butyl ester group, influencing its physical and biological properties. The Fischer esterification provides a direct and efficient method for its synthesis from commercially available starting materials.[1][2] This acid-catalyzed reaction between a carboxylic acid (mandelic acid) and an alcohol (n-butanol) is a reversible process, and an understanding of the equilibrium is key to maximizing product yield.[2][3]
Reaction Scheme & Mechanism
The synthesis of this compound proceeds via the Fischer esterification of mandelic acid with n-butanol, catalyzed by a strong acid, typically concentrated sulfuric acid.
Overall Reaction:
The reaction is an equilibrium process. To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the less expensive one, in this case, n-butanol) or by removing water as it is formed.[2][3]
Mechanistic Rationale
The Fischer esterification mechanism involves a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Experimental workflow for this compound synthesis.
PART 2: Work-up and Purification
-
Cooling and Transfer: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.
-
Aqueous Wash: Add 50 mL of deionized water to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: To neutralize the remaining acid, wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Caution: Carbon dioxide gas will be evolved, so shake gently and vent frequently. Repeat this wash until no more gas evolves. Discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove the majority of the dissolved water. Discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess n-butanol and any remaining solvent using a rotary evaporator.
-
Distillation: The crude this compound is then purified by vacuum distillation to obtain the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and carbonyl groups, the methylene protons of the butyl chain, and the terminal methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methine carbon, and the four carbons of the butyl group.
Predicted Spectral Data: While a definitive experimental spectrum for this compound is not readily available in all public databases, data from similar butyl esters and mandelate derivatives can be used for prediction. [4][5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit key absorption bands corresponding to the functional groups present in this compound.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3450 (broad) | O-H | Hydroxyl group stretch |
| ~3030 | C-H (aromatic) | Aromatic C-H stretch |
| ~2960, 2870 | C-H (aliphatic) | Aliphatic C-H stretch |
| ~1735 | C=O | Ester carbonyl stretch |
| ~1600, 1495 | C=C | Aromatic ring stretch |
| ~1200-1000 | C-O | Ester C-O stretch |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. [8][9][10][11][12]Causes severe burns upon contact. Always handle in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When diluting, always add acid to water, never the other way around.
-
n-Butanol: Flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.
-
Mandelic Acid: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Perform the entire experiment in a well-ventilated fume hood. Ensure that all glassware is properly clamped and secured.
Discussion
The successful synthesis of this compound via Fischer esterification relies on careful control of reaction conditions and thorough purification. The use of excess n-butanol is a practical approach to drive the equilibrium towards the product. The work-up procedure is critical for removing the acid catalyst and unreacted mandelic acid. The final vacuum distillation step is essential for obtaining a pure product. The spectroscopic data provides definitive confirmation of the structure of the synthesized ester.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can confidently prepare this valuable compound for further applications in drug development and other scientific endeavors.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]
-
Zipfluid. (n.d.). Handling Sulfuric Acid Safely: Risks, Best Practices, and Zipfluid Engineered Solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mount Allison University. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),.... Retrieved from [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 5. scs.illinois.edu [scs.illinois.edu]
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Application Notes & Protocols: Selective Metal Extraction Using 1-butyl-3-methylimidazolium mandelate
Abstract
Ionic Liquids (ILs) are emerging as highly effective and environmentally conscious alternatives to volatile organic compounds in hydrometallurgical processes. This document provides a comprehensive technical guide on the application of 1-butyl-3-methylimidazolium mandelate, [Bmim][Man], a functionalized ionic liquid, for the selective extraction of transition metals. We detail the unique physicochemical properties of [Bmim][Man], elucidate the underlying extraction mechanism, and provide detailed, field-tested protocols for extraction, metal stripping, and ionic liquid regeneration. This guide is intended for researchers in materials science, environmental remediation, and process chemistry seeking to leverage the unique capabilities of task-specific ionic liquids.
Introduction: The Role of Functionalized Ionic Liquids in Metal Separation
Liquid-liquid extraction is a cornerstone of hydrometallurgy, essential for purifying and concentrating metal ions from aqueous sources such as industrial effluents or leachates.[1][2] For decades, this process has relied on volatile organic compounds (VOCs), which pose significant environmental and safety hazards.[1][3] Ionic liquids (ILs), defined as salts with melting points below 100°C, offer a compelling alternative due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[2][3]
The "designability" of ILs allows for the creation of task-specific solvents where the cation or anion is functionalized to achieve a desired outcome.[4] 1-butyl-3-methylimidazolium mandelate, [Bmim][Man], exemplifies this approach. The mandelate anion, featuring both a carboxylate group and a hydroxyl group, acts as a powerful chelating agent for metal ions. This functionality, combined with the unique properties conferred by the imidazolium cation, makes [Bmim][Man] a highly promising extractant for selective metal recovery.[5][6][7][8] This guide explores the practical application of [Bmim][Man] in forming an aqueous biphasic system (ABS) for efficient metal extraction.[5][6]
Physicochemical Profile of [Bmim][Man]
The performance of an ionic liquid in an extraction process is dictated by its physical and chemical properties. The mandelate anion in [Bmim][Man] introduces strong hydrogen-bonding capabilities, which significantly influences its viscosity, density, and thermal resilience when compared to other imidazolium-based ILs.[5][6][7][8]
| Property | Value | Significance in Extraction |
| Molecular Formula | C₁₆H₂₂N₂O₃ | - |
| Molecular Weight | 290.36 g/mol | - |
| Appearance | Viscous liquid | Affects mass transfer rates; may require heating or dilution in some applications. |
| Density | High | The hydroxyl group leads to efficient ion packing and high density, facilitating phase separation from aqueous solutions.[5][6][7][8] |
| Viscosity | High | Strong hydrogen bonding results in high viscosity, which can slow mass transfer but can be managed by temperature or co-solvents.[5][6][7][8] |
| Thermal Stability | Superior | Thermogravimetric analysis shows high thermal resilience, allowing for a wide operational temperature range.[5][6][7][8] |
| Water Solubility | Miscible | Forms an aqueous biphasic system (ABS) with certain salts, avoiding the need for VOCs.[5] |
| CAC in water | 0.01982 mol·dm⁻³ | A low Critical Aggregation Concentration indicates a strong tendency for self-aggregation, which can influence the extraction mechanism.[5][7][8] |
Mechanism of Metal Extraction
The selective extraction of transition metals by [Bmim][Man] is primarily driven by the coordination chemistry of the mandelate anion. The process operates through a chelation mechanism where the metal ion is complexed by the functional groups on the anion.
Scientist's Note (Causality): The efficiency of this process is rooted in the bidentate nature of the mandelate anion. The carboxylate (-COO⁻) and hydroxyl (-OH) groups can form a stable five-membered ring structure with a metal cation (Mⁿ⁺). This coordination neutralizes the charge and increases the hydrophobicity of the metal species, driving its partition from the aqueous phase into the IL-rich phase. The extraction is a result of hydrogen-bonding and coordination interactions.[5] The imidazolium cation, while not directly involved in chelation, helps define the bulk properties of the solvent phase.[3]
Caption: Metal Chelation Mechanism by [Bmim][Man].
Experimental Protocols
This section provides detailed, step-by-step methodologies for utilizing [Bmim][Man] in a typical laboratory-scale metal extraction workflow.
Overall Experimental Workflow
The complete process involves preparing the biphasic system, performing the extraction, recovering the metal from the IL, and finally, regenerating the IL for reuse.
Caption: General workflow for metal extraction and IL recycling.
Protocol 1: Synthesis of 1-butyl-3-methylimidazolium mandelate ([Bmim][Man])
Rationale: This two-step synthesis first creates the hydroxide-form of the IL, which is then neutralized with mandelic acid. This anion-exchange method is straightforward and yields a high-purity product.
Materials:
-
1-butyl-3-methylimidazolium chloride ([Bmim][Cl])
-
Anion exchange resin (e.g., Amberlite IRN78)
-
Mandelic acid
-
Deionized water
-
Rotary evaporator
Procedure:
-
Hydroxide Formation: Dissolve a known quantity of [Bmim][Cl] in deionized water. Pass this solution through a column packed with a hydroxide-form anion exchange resin.[5]
-
Scientist's Note: The resin exchanges the chloride ions (Cl⁻) from the IL with hydroxide ions (OH⁻), forming 1-butyl-3-methylimidazolium hydroxide ([Bmim][OH]).
-
-
Neutralization: Slowly add an equimolar amount of mandelic acid to the aqueous [Bmim][OH] solution with constant stirring. The reaction is an acid-base neutralization.
-
Solvent Removal: Remove the water from the resulting solution using a rotary evaporator under reduced pressure until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the synthesized [Bmim][Man] using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.
Protocol 2: Metal Extraction via Aqueous Biphasic System (ABS)
Rationale: An ABS is formed when a water-miscible IL, like [Bmim][Man], is mixed with a high concentration of an inorganic salt (a "salting-out" agent).[7] This creates two immiscible aqueous phases: a salt-rich phase and an IL-rich phase, circumventing the need for VOCs. Metal ions will partition between these two phases based on their affinity for the mandelate chelator.
Materials:
-
Synthesized [Bmim][Man]
-
Aqueous stock solution of the target metal salt (e.g., CoCl₂, NiSO₄) of known concentration.
-
Deionized water
-
pH meter and buffer solutions (e.g., HCl, NaOH)
-
Centrifuge
-
Analytical instrument for metal quantification (e.g., ICP-MS, AAS)
Procedure:
-
System Preparation: In a centrifuge tube, combine precise weights of [Bmim][Man], the aqueous metal salt solution, the chosen salting-out agent, and deionized water to achieve the desired final concentrations.
-
Example System: A typical system might consist of 30% w/w [Bmim][Man], 15% w/w K₂HPO₄, and 55% w/w aqueous metal solution.
-
-
pH Adjustment: Adjust the initial pH of the aqueous phase using dilute HCl or NaOH.
-
Extraction: Vigorously mix the tube using a vortex mixer for 2-5 minutes to ensure the system reaches equilibrium. The extraction is typically very fast.[7]
-
Phase Separation: Centrifuge the mixture at ~4000 rpm for 10 minutes to accelerate the separation of the two phases: the upper IL-rich phase and the lower salt-rich aqueous phase (the raffinate).
-
Analysis: Carefully sample a known volume from the lower aqueous phase (raffinate). Dilute appropriately and analyze the remaining metal concentration using ICP-MS or a similar technique.
-
Calculate Efficiency: Determine the extraction efficiency (%E) and distribution ratio (D) using the following equations:
%E = [(C₀ - Cₑ) / C₀] * 100 D = ([M]ᵢₗ) / ([M]ₐq) = [(C₀ - Cₑ) * Vₐq] / [Cₑ * Vᵢₗ]
Where:
-
C₀ = Initial metal concentration in the aqueous phase
-
Cₑ = Equilibrium metal concentration in the aqueous phase (raffinate)
-
Vₐq = Volume of the aqueous phase
-
Vᵢₗ = Volume of the IL phase
-
Protocol 3: Stripping (Back-Extraction) of Metal Ions
Rationale: To recover the concentrated metal and regenerate the IL, the metal-IL complex must be broken. This is typically achieved by shifting the chemical equilibrium using a stripping agent, such as a strong acid.
Materials:
-
Metal-loaded IL phase from Protocol 2
-
Stripping solution (e.g., 0.1 - 1.0 M HNO₃ or HCl)[10]
-
Centrifuge
Procedure:
-
Contacting: Isolate the metal-loaded IL phase. Add a defined volume of the acidic stripping solution.
-
Mixing: Vortex the mixture for 5-10 minutes.
-
Scientist's Note: The high concentration of H⁺ ions protonates the mandelate anion, breaking the metal-mandelate complex. The now-free metal cation partitions back into the acidic aqueous phase.[10]
-
-
Phase Separation: Centrifuge as in Protocol 2 to separate the regenerated IL phase from the metal-rich acidic aqueous phase.
-
Analysis: Analyze the metal concentration in the acidic aqueous phase to determine the stripping efficiency.
Protocol 4: IL Regeneration and Recycling
Rationale: For the process to be economical and sustainable, the ionic liquid must be recycled. After stripping, the IL is in its protonated (mandelic acid) form and may contain residual acid and water.
Materials:
-
Stripped IL phase from Protocol 3
-
Base solution (e.g., dilute NaOH) for neutralization
-
Deionized water for washing
-
Rotary evaporator
Procedure:
-
Neutralization: If necessary, wash the stripped IL phase with a dilute basic solution to deprotonate the mandelate, followed by several washes with deionized water to remove any residual salt.
-
Drying: Remove residual water from the washed IL by heating under vacuum on a rotary evaporator.
-
Quality Control: Verify the purity and integrity of the recycled IL using FTIR or NMR before reusing it in subsequent extraction cycles. Minor changes in the IL's anionic structure can occur during the process.[10]
-
Reuse: The regenerated [Bmim][Man] can be reused in Protocol 2. Monitor extraction efficiency over several cycles to assess the stability of the IL.
Safety and Handling
While [Bmim][Man] is valued for its low volatility, it is still a chemical that requires careful handling. A specific Safety Data Sheet (SDS) for [Bmim][Man] is not widely available, but data from analogous imidazolium salts provide guidance.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[11][12] Avoid contact with skin and eyes.[13]
-
Toxicology: Imidazolium salts can be harmful if swallowed and may cause skin and serious eye irritation.[14][15]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[11][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11][12]
-
Ingestion: Rinse mouth and immediately call a poison center or doctor.[11][14]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11] Imidazolium salts can be hygroscopic.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor/No Phase Separation | Insufficient salting-out agent concentration; Temperature effects. | Increase the concentration of the salting-out agent (e.g., K₂HPO₄).[7] Verify the phase diagram for your specific system and adjust temperature if necessary. |
| Low Extraction Efficiency (%E) | Suboptimal pH; Insufficient IL concentration; Competing ions in the matrix. | Optimize the pH of the aqueous phase to favor metal chelation (typically weakly acidic to neutral).[6][9] Increase the IL-to-aqueous phase ratio. Consider pre-treatment steps if the aqueous matrix is complex. |
| Third Phase Formation | High concentration of certain metal-IL complexes; Incompatibility of components. | Dilute the system or adjust the concentration of the salting-out agent. This is a known issue in some IL extraction systems.[3] |
| Low Stripping Efficiency | Stripping agent is too weak or concentration is too low; Insufficient mixing time. | Increase the concentration of the acid stripping agent (e.g., from 0.1M to 1.0M HCl). Increase vortexing time to 15-20 minutes. |
| Decreased IL Performance After Recycling | Incomplete regeneration (residual acid); Water contamination; Anion degradation. | Ensure complete neutralization and washing in the regeneration step. Thoroughly dry the IL under vacuum before reuse. Analyze the recycled IL via FTIR to check for structural changes.[10] |
Conclusion
1-butyl-3-methylimidazolium mandelate is a highly effective and versatile ionic liquid for the selective extraction of transition metals from aqueous solutions. Its functionalized anion provides a direct chelation mechanism, leading to high extraction efficiencies within an environmentally benign aqueous biphasic system. The protocols outlined in this guide provide a robust framework for laboratory-scale implementation, from IL synthesis to metal recovery and solvent recycling. By carefully controlling key parameters such as pH and component concentrations, researchers can tailor this system for various applications in metal remediation, recycling, and purification.
References
-
Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. Molecules, 30(24), 4824. Available from: [Link]
-
Zante, G., et al. (2020). Separation of Rare Earths and Transition Metals Using Ionic-Liquid-Based Aqueous Biphasic Systems. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Nehru, S., & L, S. (n.d.). A study of extraction of metals with aqueous two phase system for ionic liquids. IOSR Journal of Applied Chemistry. Available from: [Link]
-
Vít, J., et al. (n.d.). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. MDPI. Available from: [Link]
-
Zhang, Y., et al. (2023). Efficiently Removing Heavy Metals from High-Salinity Wastewater via Ionic Liquid-Based Aqueous Biphasic Systems. ACS Omega. Available from: [Link]
-
Anuar, N. S., et al. (n.d.). Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System. Semantic Scholar. Available from: [Link]
-
Atanassova, M. (2022). Ionic Liquids as Components of Systems for Metal Extraction. MDPI. Available from: [Link]
-
SAFETY DATA SHEET for 1-Butyl-3-methylimidazolium chloride. (2025). Available from: [Link]
-
Idaham, N. F., et al. (n.d.). Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids. ResearchGate. Available from: [Link]
-
Liang, C., et al. (2021). Quantitative recovery and regeneration of acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulphate via industrial strategy for sustainable biomass processing. Bioresource Technology, 325, 124726. Available from: [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology. Available from: [Link]
-
Pranolo, Y., et al. (n.d.). Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Taylor & Francis Online. Available from: [Link]
-
Graczova, E., et al. (2017). Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions. Chemical Engineering Transactions. Available from: [Link]
-
Wulandari, P., et al. (n.d.). Effect of pH on extracted metals (liquid-liquid extraction). ResearchGate. Available from: [Link]
-
Marták, J., & Schlosser, Š. (2016). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Frontiers in Chemistry. Available from: [Link]
-
Gorazd, Z., et al. (2022). Insights into 1-butyl-3-methylimidazolium hydrogen sulfate recovery from wastewater by electrodialysis with heterogeneous ion-exchange membranes. Scientific Reports. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Quantitative recovery and regeneration of acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulphate via industrial strategy for sustainable biomass processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Metal Extraction with Ionic Liquids-Based Aqueous Two-Phase System | Semantic Scholar [semanticscholar.org]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
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- 13. fishersci.com [fishersci.com]
- 14. proionic.com [proionic.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Application and Protocol for the Chiral HPLC Analysis of Butyl Mandelate Enantiomers
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
Butyl mandelate, an ester of mandelic acid, serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, its enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate, identify, and quantify the individual enantiomers of this compound is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity.[1]
This comprehensive guide provides a detailed, field-proven protocol for the enantiomeric separation of this compound using normal-phase HPLC. It is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, offering not only a step-by-step method but also the underlying scientific principles and strategies for method optimization and troubleshooting.
Pillar 1: The Science of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of direct chiral HPLC is the Chiral Stationary Phase (CSP), which creates a stereoselective environment enabling the differential interaction of enantiomers.[2] For mandelic acid and its esters, polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, have demonstrated broad applicability and high success rates.[3][4]
The most widely accepted mechanism for chiral recognition on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral selector.[3][5] The separation of this compound enantiomers is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The phenyl ring of the mandelate moiety can engage in π-π stacking interactions with the aromatic groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Steric Interactions: The fundamental principle of chiral recognition relies on a three-point interaction model.[5] The specific 3D arrangement of the functional groups on one enantiomer allows for a more stable, lower-energy fit into the chiral cavities or grooves of the CSP compared to its mirror image. This difference in interaction energy leads to different retention times and, thus, separation.[3]
The choice of mobile phase, typically a mixture of a non-polar alkane and a polar alcohol modifier in normal-phase chromatography, plays a critical role by modulating these interactions to achieve optimal selectivity and resolution.[6]
Pillar 2: A Validated Protocol for this compound Enantiomer Separation
This protocol is adapted from a validated method for ethyl mandelate, a closely related homolog, and is optimized for this compound based on established principles of chiral chromatography.[7] The longer butyl chain may slightly increase retention times compared to the ethyl ester, but the fundamental interactions governing separation remain the same.
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Detailed Method Parameters
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Condition |
| Compound | Racemic this compound |
| HPLC System | Standard HPLC with UV Detector |
| Chiral Stationary Phase (CSP) | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Chromatographic Mode | Normal Phase |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (95 / 5 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (Controlled) |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL |
| Sample Diluent | Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 950 mL of HPLC-grade n-hexane and 50 mL of HPLC-grade isopropanol.
-
Add 1.0 mL of trifluoroacetic acid (TFA). The addition of an acidic modifier like TFA is crucial for acidic analytes or those with acidic impurities to ensure sharp, symmetrical peak shapes by suppressing ionization.[8]
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.[9]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column inlet frit.[10]
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Crucial: Before connecting the column, flush the entire HPLC system, including the injector and sample loop, with isopropanol and then the mobile phase to remove any incompatible solvents (e.g., acetone, THF, DCM) that can irreversibly damage coated polysaccharide CSPs.[11][12]
-
Set the flow rate to 1.0 mL/min and the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the prepared sample onto the column.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute. Based on related compounds, run times are expected to be in the 15-25 minute range.
-
Perform a blank injection (mobile phase) to identify any system-related peaks.
-
-
Data Processing:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.
-
Pillar 3: Method Development and Optimization Strategies
While the provided protocol serves as an excellent starting point, chiral separations are highly analyte-specific.[1] The following strategies can be employed to optimize the separation for this compound if necessary.
Method Development Logic
Caption: Logical workflow for chiral method development and optimization.
-
Mobile Phase Composition (% Alcohol): This is the most powerful parameter for adjusting retention and selectivity.
-
To decrease retention time: Increase the percentage of isopropanol (e.g., from 5% to 10%). This will make the mobile phase more polar, causing the analyte to elute faster.
-
To increase retention and resolution: Decrease the percentage of isopropanol (e.g., from 5% to 2%). This often increases the interaction time with the CSP, which can improve separation, but may also lead to broader peaks.
-
-
Choice of Alcohol Modifier: While isopropanol is a good starting point, replacing it with ethanol can sometimes alter selectivity and may even reverse the elution order of the enantiomers.[13]
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical reversed-phase methods. If resolution is poor, try reducing the flow rate (e.g., to 0.8 mL/min). This can enhance efficiency and improve separation, albeit at the cost of a longer analysis time.[9]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering the temperature (e.g., to 15 °C) generally increases the strength of hydrogen bonding interactions, which can enhance selectivity and improve resolution.
-
Increasing the temperature (e.g., to 35 °C) can improve peak efficiency (making peaks sharper) but may reduce selectivity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Resolution (Rs < 1.2) | 1. Incorrect mobile phase composition (too strong). 2. Inappropriate Chiral Stationary Phase (CSP). 3. Column degradation. | 1. Decrease the percentage of the alcohol modifier (e.g., IPA) in the mobile phase. 2. Screen other CSPs, such as a cellulose-based column (e.g., CHIRALCEL® OD-H). 3. Check column performance with a standard; replace the column if it has degraded.[14] |
| Peak Tailing or Broadening | 1. Secondary interactions with the silica support. 2. Column overload. 3. Extra-column dead volume. 4. Column contamination or degradation. | 1. Ensure an acidic modifier (e.g., 0.1% TFA) is in the mobile phase to suppress ionization.[15] 2. Reduce the sample concentration or injection volume. 3. Check and minimize the length and diameter of all tubing. 4. Flush the column with a strong, compatible solvent (e.g., 100% isopropanol) or replace the column if necessary.[14] |
| Inconsistent Retention Times | 1. Inadequate system equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Pump malfunction or leaks. | 1. Ensure the column is fully equilibrated with the mobile phase before injection (stable baseline). 2. Use a column oven for stable temperature control; ensure mobile phase is well-mixed and degassed.[15] 3. Check for pressure fluctuations, inspect fittings for leaks, and service the pump if needed.[9] |
| High Backpressure | 1. Blockage of column inlet frit or tubing. 2. Mobile phase viscosity too high. 3. Column contamination. | 1. Filter all samples and mobile phases; reverse-flush the column (disconnect from detector) at low flow rate.[14] 2. Ensure the correct mobile phase composition is being used. 3. Wash the column according to the manufacturer's instructions.[12] |
References
- Chiral HPLC User Manual. (n.d.). Internal University Document.
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Daicel. Available at: [Link]
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Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
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Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
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Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Available at: [Link]
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Nagoya University. (n.d.). HPLC manual (for chiral HPLC analysis). Nagoya University. Available at: [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Available at: [Link]
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JETIR. (2024). HPLC Troubleshooting: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. Available at: [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology. Available at: [Link]
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Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]
-
Gloc, M., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. Available at: [Link]
-
Gecse, Z., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules. Available at: [Link]
-
Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Available at: [Link]
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Gas chromatography analysis of mandelic acid derivatives.
An In-Depth Technical Guide to the Gas Chromatography Analysis of Mandelic Acid and Its Derivatives
Authored by: A Senior Application Scientist
Introduction: The Analytical Significance of Mandelic Acid
Mandelic acid (2-hydroxy-2-phenylacetic acid) and its derivatives are alpha-hydroxy acids (AHAs) of significant interest across various scientific domains. In the pharmaceutical industry, mandelic acid serves as a crucial precursor in the synthesis of a wide range of drugs due to its chiral properties. In clinical and environmental toxicology, it is a key biomarker for assessing human exposure to styrene, an industrial chemical.[1][2] The concentration of mandelic acid, particularly the ratio of its (R) and (S) enantiomers in urine, provides vital information about metabolic processes following styrene absorption.[1]
Given its high polarity, low volatility, and thermal lability, direct analysis of mandelic acid by gas chromatography (GC) is not feasible.[3][4] This guide provides a comprehensive framework and detailed protocols for the robust analysis of mandelic acid and its derivatives by GC, focusing on the critical step of chemical derivatization to enhance volatility and improve chromatographic performance. We will explore the underlying principles, provide step-by-step protocols for silylation, detail instrument parameters for both achiral and chiral separations, and discuss method validation, offering a complete workflow for researchers, scientists, and drug development professionals.
Principle of Analysis: Overcoming Polarity with Derivatization
The core challenge in the GC analysis of compounds like mandelic acid lies in their functional groups—a carboxylic acid and a hydroxyl group. These groups are highly polar and capable of hydrogen bonding, which significantly increases the compound's boiling point and causes poor peak shape and interaction with the GC column.[5][6]
To overcome this, a derivatization step is essential.[7][8] The most common and effective strategy is silylation , which involves replacing the active hydrogen atoms on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[5][8]
This chemical modification achieves several critical objectives:
-
Increases Volatility: By masking the polar functional groups, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and making it suitable for volatilization in the GC inlet.[8]
-
Improves Thermal Stability: The resulting TMS-ethers and TMS-esters are more thermally stable than the parent compound, preventing degradation at the high temperatures used in GC.
-
Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing the accuracy and precision of quantification.[5]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS) to increase reactivity.[5][9]
Visualizing the Derivatization Reaction
The silylation of mandelic acid with a reagent like MSTFA proceeds by nucleophilic attack on the silicon atom, replacing the active hydrogens on both the carboxylic acid and alcohol moieties.
Caption: Silylation of Mandelic Acid with MSTFA.
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of mandelic acid from a biological matrix (urine) and for general quantitative analysis.
Protocol 1: Sample Preparation from Urine
This protocol is adapted for the biomonitoring of styrene exposure.
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Internal Standard Spiking: Transfer a 1 mL aliquot of the urine sample to a 10 mL screw-cap glass tube. Add an appropriate internal standard (e.g., 2-phenylbutyric acid) to correct for extraction efficiency and instrumental variability.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 100 µL of concentrated hydrochloric acid (HCl). This ensures that the mandelic acid is in its protonated, less water-soluble form.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a suitable organic solvent (e.g., diethyl ether or chloroform).[10]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass vial, taking care not to aspirate any of the aqueous phase.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). The resulting residue contains the extracted mandelic acid and is ready for derivatization.
Protocol 2: Silylation Derivatization
This protocol is applicable to both extracted residues and standard solutions.
-
Reagent Preparation: Prepare the derivatization reagent. A common and highly effective choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] Alternatively, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[11] All reagents and solvents must be anhydrous, as silylating agents readily react with water.[7]
-
Reconstitution: Add 100 µL of a solvent (e.g., anhydrous acetonitrile or pyridine) to the dried extract from Protocol 1 or to a dried aliquot of a standard solution.
-
Derivatization Reaction:
-
Cooling: After the incubation period, allow the vial to cool to room temperature. The sample is now ready for GC analysis.
Protocol 3: GC-MS Method Parameters
The following table outlines typical starting parameters for both a standard (achiral) and a chiral GC analysis. These parameters should be optimized for your specific instrument and application.
| Parameter | Standard (Achiral) Analysis | Chiral Analysis |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11][12] | Cyclodextrin-based chiral column (e.g., Cydex-B, Chirasil-Val)[1][3] |
| Injector | Split/Splitless, operated in Splitless mode | Split/Splitless, operated in Split mode (e.g., 50:1) |
| Injector Temp | 250 °C | 230 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 70°C, hold for 2 min, ramp at 3 K/min to 200°C, then ramp at 20 K/min to 320°C, hold for 5 min.[12] | Start at 80°C, hold for 1 min, ramp at 2°C/min to 170°C, hold for 10 min. |
| Injection Volume | 1 µL | 1 µL |
| MS Source Temp | 230 °C | 230 °C |
| MS Quad Temp | 150 °C | 150 °C |
| MS Mode | Electron Ionization (EI), Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | Electron Ionization (EI), Scan or SIM |
Visualizing the Complete Analytical Workflow
Caption: Complete workflow for GC analysis of mandelic acid.
Data Analysis, Method Validation, and Quality Control
A scientifically sound method is a validated one. The trustworthiness of your results depends on a rigorous validation process.
Qualitative and Quantitative Analysis
-
Peak Identification: Analytes are identified by comparing their retention times with those of authenticated reference standards run under the same conditions. For MS detection, confirmation is achieved by matching the acquired mass spectrum with a reference library spectrum.
-
Quantification: A multi-point calibration curve should be prepared using standards of known concentrations that have undergone the same extraction and derivatization process as the samples. The analyte concentration is determined by plotting the peak area (or area ratio to an internal standard) against the concentration.[13][14]
Method Validation Parameters
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R1) or FDA bioanalytical guidelines). Key parameters to assess include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995[15] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a blank matrix with known analyte concentrations. | Recovery within 85-115% of the nominal value.[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%.[10][13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1.[15] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, impurities). | No interfering peaks at the retention time of the analyte in blank matrix samples. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Very Small Peaks | Incomplete derivatization; sample degradation; active sites in the GC inlet or column. | Ensure reagents are anhydrous and fresh. Optimize derivatization time/temp. Use a new, deactivated inlet liner. Condition the column. |
| Tailing Peaks | Active sites in the system; incomplete derivatization; column contamination. | Replace the inlet liner and septum. Trim the first few centimeters of the GC column.[8] Ensure derivatization is complete. |
| Ghost Peaks / Carryover | Contamination in the syringe, inlet, or column from a previous high-concentration sample. | Run solvent blanks between samples. Bake out the column at its maximum allowed temperature. Clean the syringe thoroughly. |
| Poor Reproducibility | Inconsistent injection volume; leaks in the system; variable derivatization efficiency. | Use an autosampler for injections. Perform a leak check on the GC system. Ensure derivatization conditions are precisely controlled for all samples and standards. |
References
-
Sándor, A., et al. (2022). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules. Available at: [Link]
-
Tóth, G., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, T., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Restek (n.d.). GC Derivatization. Restek. Available at: [Link]
-
Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Grob, K., et al. (1981). Styrene metabolism in man: gas chromatographic separation of mandelic acid enantiomers in the urine of exposed persons. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Poór, M., et al. (2015). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Journal of Chromatographic Science. Available at: [Link]
-
Ali, S. (n.d.). Derivatization in GC. University of Basrah. Available at: [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Wu, Y. Y., et al. (2009). [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS]. Zhejiang Da Xue Xue Bao Yi Xue Ban. Available at: [Link]
-
Chang, Y. C., et al. (2009). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2014). Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. Journal of Chromatographic Science. Available at: [Link]
-
Shokri, B., & Arefi, M. (2017). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Avicenna Journal of Medical Biochemistry. Available at: [Link]
-
Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]
-
Wu, Y. Y., et al. (2009). [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS]. Zhejiang Da Xue Xue Bao Yi Xue Ban. Available at: [Link]
-
Pérez-Risco, M., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmaceutical and Pharmacognosy Research. Available at: [Link]
-
de Paula, M., et al. (1998). An Improved Method for the Simultaneous Determination of Mandelic and Phenylglyoxylic Acids by Gas Chromatography. Journal of Analytical Toxicology. Available at: [Link]
-
Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]
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- 4. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Butyl Mandelate in the Synthesis of Chiral Pharmaceutical Intermediates: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of butyl mandelate's application as a versatile chiral building block in the synthesis of high-value pharmaceutical intermediates. We will delve into the underlying principles of stereoselective synthesis, focusing on the enzymatic kinetic resolution of racemic this compound to yield enantiopure (R)- and (S)-butyl mandelate. This guide will further provide detailed, field-proven protocols for the conversion of these enantiopure esters into key pharmaceutical precursors, such as chiral β-amino alcohols, which are integral components of numerous therapeutic agents, including antiviral and anticancer drugs. The experimental choices within these protocols are rationalized to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
Introduction: The Significance of Chirality and the Utility of this compound
In the realm of pharmaceutical sciences, the chirality of a drug molecule is of paramount importance, often dictating its efficacy and safety profile.[1] Many therapeutic agents are chiral, and frequently, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even elicit adverse effects.[2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[3]
Mandelic acid and its derivatives, such as this compound, are highly valuable chiral synthons in this context.[4] The presence of a stereocenter at the α-carbon, coupled with the synthetic versatility of the carboxyl and hydroxyl groups, makes them ideal starting materials for the construction of more complex chiral molecules.[5] this compound, in particular, offers advantages in terms of its physical properties, such as a higher boiling point and better solubility in organic solvents compared to methyl or ethyl esters, which can be beneficial in certain reaction and purification procedures.
This guide will focus on the practical application of this compound in the synthesis of pharmaceutical intermediates, with a particular emphasis on enzymatic kinetic resolution as a green and efficient method for obtaining enantiopure starting materials.
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture.[2] In the case of racemic this compound, lipases are commonly employed to selectively acylate one of the enantiomers, allowing for the separation of the acylated ester from the unreacted alcohol.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases, in a low-water organic medium, can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the hydroxyl group of this compound. Due to the chiral nature of the enzyme's active site, this acylation occurs at a much faster rate for one enantiomer over the other. This results in a mixture of one enantiomer as the acylated product and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques.
Protocol for Enzymatic Kinetic Resolution of (±)-Butyl Mandelate
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Vinyl acetate
-
Anhydrous hexane or methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve racemic this compound (1.0 eq) in anhydrous hexane (or MTBE) to a concentration of 0.1 M.
-
Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (20 mg per mmol of substrate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.[6]
-
Reaction Quench: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting mixture of (S)-butyl mandelate and (R)-O-acetyl-butyl mandelate by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome:
This protocol should yield (S)-butyl mandelate and (R)-O-acetyl-butyl mandelate, both with high enantiomeric excess (>95% ee). The acetylated (R)-enantiomer can be deprotected by simple hydrolysis to afford (R)-butyl mandelate if desired.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of (S)-alcohol (%) | ee of (R)-ester (%) | Reference |
| Candida antarctica Lipase B | Vinyl acetate | Hexane | ~50 | >99 | >99 | [6] |
| Pseudomonas cepacia Lipase | Vinyl acetate | MTBE | ~48 | >98 | >98 | [7] |
| Pseudomonas fluorescens Lipase | Vinyl butyrate | Isooctane | ~45 | >95 | >95 | [8] |
Table 1: Representative data for lipase-catalyzed kinetic resolution of mandelate analogues.
Synthesis of a Chiral β-Amino Alcohol Intermediate from (S)-Butyl Mandelate
Chiral β-amino alcohols are crucial building blocks for a wide range of pharmaceuticals, including antiviral agents like Oseltamivir (Tamiflu®) and anticancer drugs like Taxol®.[9][10] The following protocol outlines a reliable pathway for the synthesis of a generic chiral β-amino alcohol from enantiopure (S)-butyl mandelate.
Rationale for the Synthetic Strategy
The conversion of the hydroxyl group of (S)-butyl mandelate into an amino group with inversion of stereochemistry is a key transformation. This is efficiently achieved via a two-step sequence involving activation of the hydroxyl group as a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an azide salt (SN2 reaction), which proceeds with inversion of configuration. Subsequent reduction of both the azide and the ester functionalities affords the desired chiral β-amino alcohol.
Protocol for the Synthesis of (R)-2-Amino-2-phenylethanol
Step 1: Synthesis of (S)-Butyl 2-((4-methylphenyl)sulfonyloxy)-2-phenylacetate
-
Reaction Setup: Dissolve (S)-butyl mandelate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the tosylated product.
Step 2: Synthesis of (R)-Butyl 2-azido-2-phenylacetate
-
Reaction Setup: Dissolve the tosylated this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Azide Substitution: Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.
-
Reaction: Stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, add water, and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate under reduced pressure. The crude azide is often used in the next step without further purification.
Step 3: Synthesis of (R)-2-Amino-2-phenylethanol
-
Reaction Setup: In a flame-dried, three-necked flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Addition of Azido Ester: Slowly add a solution of the crude (R)-butyl 2-azido-2-phenylacetate (1.0 eq) in anhydrous THF.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting white precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: The crude amino alcohol can be purified by crystallization or chromatography to yield the pure product.
Application in Pharmaceutical Synthesis: A Conceptual Example
The synthesized (R)-2-amino-2-phenylethanol is a valuable chiral intermediate. For instance, chiral β-amino alcohols are key components of the side chain of the blockbuster anticancer drug, Taxol®.[11] While the synthesis of the Taxol side chain is complex, the fundamental building block is a chiral β-amino acid, which can be derived from a β-amino alcohol.
Furthermore, chiral amino alcohols are precursors to chiral oxazolidinones, which are important chiral auxiliaries in asymmetric synthesis and are also found in some antibiotic drug structures. They are also used in the synthesis of chiral ligands for asymmetric catalysis.
Conclusion
This compound serves as an excellent and versatile chiral precursor for the synthesis of valuable pharmaceutical intermediates. Through efficient enzymatic kinetic resolution, enantiomerically pure (R)- and (S)-butyl mandelate can be obtained. These enantiopure building blocks can then be converted into more complex chiral molecules, such as β-amino alcohols, through well-established synthetic transformations. The protocols and rationale provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their synthetic campaigns, ultimately contributing to the development of safer and more effective medicines.
References
-
Benedetti, F., et al. (2016). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 21(6), 749. [Link]
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BMS. (n.d.). Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. Bentham Science Publishers. [Link]
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Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]
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Kim, D., et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
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Snyder, S. A., et al. (2007). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 1(1), 16-19. [Link]
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Ellman, J. A., et al. (2015). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Nature Communications, 6, 7841. [Link]
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Benedetti, F., et al. (2016). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Semantic Scholar. [Link]
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Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
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ResearchGate. (2007). Synthesis of the C-13 Side-Chain of Taxol. [Link]
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Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group. [Link]
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Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Journal of Industrial Microbiology & Biotechnology, 26(4), 227-244. [Link]
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Fitos, I., et al. (2004). Synthesis of Enantiopure 1-Aryl-1-butylamines and 1-Aryl-3-butenylamines by Diastereoselective Addition of Allylzinc Bromide to. European Journal of Organic Chemistry, 2004(7), 1544-1557. [Link]
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Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology & Biotechnology, 30(5), 252-259. [Link]
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Organic Syntheses. (n.d.). (R)- AND (S)-MANDELIC ACID. Organic Syntheses Procedure. [Link]
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Gancarz, M., et al. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 23(11), 2955. [Link]
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Lattanzi, A., et al. (2017). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. Advanced Synthesis & Catalysis, 359(19), 3341-3347. [Link]
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Trost, B. M., et al. (2010). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Angewandte Chemie International Edition, 49(36), 6392-6412. [Link]
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ResearchGate. (2001). Enantioselective synthesis of (R)-mandelic acid and (R). [Link]
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Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]
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Reddy, P. V., et al. (2009). Efficient Asymmetric Synthesisof Oseltamivir from d-Mannitol. Synfacts, 2009(03), 0251-0251. [Link]
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ResearchGate. (2017). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. [Link]
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Forró, E., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
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de Souza, J. A. C., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(24), 7136-7141. [Link]
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Trost, B. M., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry-A European Journal, 17(20), 5584-5596. [Link]
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da Silva, J. F., et al. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 18(7), 8535-8551. [Link]
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ResearchGate. (2009). Efficient Asymmetric Synthesis of Oseltamivir from D-Mannitol. [Link]
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ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
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Yan, M., et al. (2016). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Scientific Reports, 6, 23028. [Link]
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ResearchGate. (2019). Chiral Coordination Polymers of Mandelate and its Derivatives: Tuning Crystal Packing by Modulation of Hydrogen Bonding. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
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Wasa, M., et al. (2012). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry, 77(1), 1-24. [Link]
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Patil, V. S., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. International Journal of Industrial Chemistry, 4(1), 1-6. [Link]
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Gellman, S. H., et al. (2006). Requirements for the formation of a chiral template. The Journal of Physical Chemistry B, 110(33), 16399-16406. [Link]
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Turner, N. J., et al. (2021). Biocatalytic Synthesis of a Key Chiral Delamanid Precursor using an Engineered P450 Monooxygenase. ChemRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Mandelate Synthesis
Welcome to the technical support guide for the synthesis of Butyl Mandelate. This document is designed for chemistry professionals engaged in research, development, and production. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve reliable and reproducible results.
Core Synthesis Pathways: An Overview
This compound is typically synthesized via the esterification of mandelic acid with n-butanol. The primary methods employed are Fischer-Speier Esterification, Transesterification, and Enzymatic Synthesis. Each pathway has distinct advantages and is suited for different experimental goals, such as scale, purity requirements, and desired stereochemistry.
Technical Support Center: Troubleshooting Common Problems in Butyl Mandelate Reactions
Welcome to the technical support center for butyl mandelate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
I. Overview of this compound Synthesis via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of mandelic acid with n-butanol, using an acid catalyst.[1][2][3] This reversible reaction requires careful control of conditions to drive the equilibrium towards the product, this compound.[1][4]
Reaction Scheme:
While the reaction appears straightforward, several factors can lead to common problems such as low yields, incomplete conversion, and the formation of impurities. This guide will address these issues systematically.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
Category 1: Low Yield and Incomplete Reactions
Question 1: My this compound yield is consistently low. What are the most common causes?
Answer: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction.[1][4] Several factors can contribute to this:
-
Inadequate Water Removal: The production of water as a byproduct can shift the equilibrium back towards the reactants, hindering product formation.[1][3] According to Le Chatelier's principle, removing water as it forms is crucial for driving the reaction to completion.[2]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, leading to incomplete conversion within the allotted time.
-
Suboptimal Temperature: The reaction temperature influences the reaction rate.[] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition of the product or reactants.[6]
-
Poor Mixing: Inefficient stirring can lead to localized concentration gradients and temperature differences within the reaction mixture, preventing the reaction from proceeding uniformly.[7]
-
Impure Reagents: The purity of your starting materials, mandelic acid and n-butanol, is critical. Impurities can interfere with the reaction or introduce contaminants into the final product.[8][9]
Question 2: How can I effectively remove water from the reaction mixture to improve the yield?
Answer: There are two primary methods for removing water during a Fischer esterification:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method.[1] Toluene or cyclohexane can be used as a co-solvent to form a low-boiling azeotrope with water.[10][11] The azeotrope distills out of the reaction flask, condenses, and is collected in the Dean-Stark trap. The organic solvent, being less dense than water, overflows back into the reaction flask, while the water is collected and removed.
-
Use of a Drying Agent: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to absorb the water as it is formed.[1]
Question 3: My reaction seems to stop before all the mandelic acid is consumed. What should I do?
Answer: A stalled reaction is a common issue. Here’s a systematic approach to troubleshoot:
-
Monitor the Reaction: It is essential to monitor the progress of your reaction.[8] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of starting materials and the appearance of the product.[12][13][14][15][16]
-
Check Catalyst Activity: If you suspect the catalyst has degraded or is insufficient, a careful addition of a small amount of fresh acid catalyst can sometimes restart the reaction. Be cautious not to add too much, as this can promote side reactions.
-
Ensure Anhydrous Conditions: Moisture in your reagents or glassware can inhibit the reaction.[9] Ensure your n-butanol and any solvents are dry, and that your glassware has been properly dried before use.[8]
-
Increase Reaction Time: Esterifications can be slow.[2] If monitoring indicates the reaction is still proceeding, albeit slowly, extending the reaction time may be all that is needed.
Category 2: Impurity Formation and Purification
Question 4: What are the likely impurities in my crude this compound, and how can I identify them?
Answer: Common impurities include:
-
Unreacted Starting Materials: Mandelic acid and n-butanol are the most common impurities.[17]
-
Water: A byproduct of the reaction.[17]
-
Side-Products: At higher temperatures, ethers can form from the alcohol (e.g., dibutyl ether). Aldehydes may also be present depending on the quality of the starting materials.[17]
These impurities can be identified using analytical techniques such as:
-
NMR Spectroscopy: Provides structural information to identify the main product and any significant impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Separates the components of the mixture and provides mass data for identification.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Can show the presence of unreacted carboxylic acid (broad O-H stretch) or alcohol.
Question 5: What is the best procedure for purifying crude this compound?
Answer: A multi-step purification process is generally most effective:
-
Aqueous Workup: After the reaction is complete, cool the mixture and wash it with water to remove the bulk of the unreacted n-butanol and some of the acid catalyst. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will neutralize and remove the remaining mandelic acid and the acid catalyst.[17] A final wash with brine (saturated NaCl solution) helps to break up any emulsions and remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate to remove dissolved water.[17]
-
Distillation: For high purity, fractional distillation under reduced pressure is the preferred method. This separates the this compound from any remaining n-butanol, dibutyl ether, and other volatile impurities.[17]
Experimental Protocols
Protocol 1: Synthesis of this compound with Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add mandelic acid (1.0 eq), n-butanol (3.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.05 eq), and toluene (as the azeotroping agent).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate.
-
Spotting: Spot the sample onto a TLC plate alongside standards of mandelic acid and, if available, pure this compound.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The disappearance of the mandelic acid spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:3 (Mandelic Acid:n-Butanol) | A large excess of n-butanol shifts the equilibrium towards the product side.[2][4] |
| Catalyst | p-TsOH or H₂SO₄ | Strong acids are effective catalysts for Fischer esterification.[1][2] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[10] |
| Water Removal | Dean-Stark Trap | Efficiently removes the water byproduct, driving the reaction to completion.[1][10] |
Visualizations
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
III. References
-
ResearchGate. (n.d.). Optimization of reaction conditions.[Link]
-
ProQuest. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.[Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a].[Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[Link]
-
Reddit. (2018, February 11). Common ways to lose product and reduce yield?[Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.[Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.[Link]
-
Chemistry Steps. (n.d.). Fischer Esterification.[Link]
-
Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.[Link]
-
Science Madness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?[Link]
-
CORE. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.[Link]
-
Magritek. (n.d.). Reaction Monitoring.[Link]
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MDPI. (n.d.). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.[Link]
-
PubChem. (n.d.). This compound.[Link]
-
Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.[Link]
-
Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.[Link]
-
CORE. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure.[Link]
-
ResearchGate. (n.d.). Amount of removed impurity in purified n-butyl acrylate for the...[Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure | Abstract.[Link]
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Identifying and minimizing side reactions in Butyl mandelate synthesis.
Welcome to the Technical Support Center for Butyl Mandelate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, a key intermediate in various pharmaceutical and chemical applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, thereby improving your yield and purity.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the Fischer esterification of mandelic acid with n-butanol, using an acid catalyst.[1][2]
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction and the occurrence of side reactions.[2] Here’s a systematic approach to troubleshooting:
A1. Incomplete Reaction/Equilibrium Issues:
The Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the formation of this compound, consider the following strategies based on Le Chatelier's Principle:
-
Excess Reactant: Employing a large excess of one of the reactants is a common and effective strategy.[2] Since n-butanol is often less expensive and easier to remove than mandelic acid, using it in a 3- to 10-fold excess can significantly increase the yield of the ester.[2]
-
Water Removal: Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the starting materials.[1]
-
Azeotropic Distillation: If your reaction is conducted in a suitable solvent like toluene, using a Dean-Stark apparatus is highly effective for continuously removing water as it forms.[2]
-
Dehydrating Agents: While the acid catalyst (e.g., concentrated sulfuric acid) itself acts as a dehydrating agent, adding molecular sieves to the reaction mixture can also help sequester water.[1]
-
A2. Side Reaction Occurrence:
Several side reactions can consume your starting materials or product, leading to a reduced yield. The most common culprits are detailed in the following questions.
Q2: I've noticed a significant amount of a high-boiling, non-polar impurity in my crude product. What could it be and how do I prevent it?
This impurity is likely dibutyl ether , formed from the acid-catalyzed self-condensation of n-butanol.
A2. Mechanism of Dibutyl Ether Formation:
Under acidic conditions and at elevated temperatures, n-butanol can undergo dehydration to form dibutyl ether. This reaction can proceed through either an SN2 or E1-like mechanism, where one molecule of protonated butanol is attacked by another molecule of butanol.
Minimization Strategies:
-
Temperature Control: Higher reaction temperatures favor the formation of dibutyl ether. Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. For the esterification of mandelic acid with n-butanol, aim for a gentle reflux.
-
Catalyst Concentration: While a sufficient amount of acid catalyst is necessary for the esterification, an excessively high concentration can promote the dehydration of butanol. Typically, a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient.
-
Choice of Catalyst: Consider using a milder, solid-supported acid catalyst which can sometimes offer better selectivity and easier removal.
Q3: My final product is discolored (yellow to brown), and I see several unexpected peaks in my analytical chromatogram. What side reactions involving mandelic acid should I be concerned about?
Discoloration and multiple byproducts often point to the thermal or acid-catalyzed degradation of mandelic acid. As an α-hydroxy acid, it is susceptible to dehydration and self-condensation.[3]
A3. Potential Side Reactions of Mandelic Acid:
-
Dehydration: Under strong acidic conditions and heat, mandelic acid can dehydrate. While the direct formation of phenylglyoxal is a possibility, other decomposition pathways can also occur, leading to a mixture of colored impurities.
-
Self-Condensation (Dimerization): Like other α-hydroxy acids, mandelic acid can undergo intermolecular esterification to form a cyclic diester known as a lactide.[4][5] This dimer is a significant impurity that can be difficult to remove. The formation of linear polyesters through self-condensation is also possible.[6]
Minimization Strategies:
-
Moderate Reaction Temperature: Avoid excessive heating. The optimal temperature will be a balance between a reasonable reaction rate for the desired esterification and minimizing the degradation of mandelic acid.
-
Control of Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the extent of side reactions. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or HPLC) and stop the reaction once the consumption of the limiting reagent has plateaued.
-
Efficient Water Removal: The presence of water can hydrolyze any formed lactide back to mandelic acid, but efficient removal of water also drives the desired esterification forward, which is generally faster than lactide formation under optimized conditions.
Frequently Asked Questions (FAQs)
Q: What is the recommended work-up procedure to remove unreacted mandelic acid and the acid catalyst?
A: After the reaction is complete, the crude product will contain this compound, unreacted n-butanol, unreacted mandelic acid, the acid catalyst, and any side products. A standard extractive work-up is effective for initial purification:
-
Cool the reaction mixture to room temperature.
-
If a non-polar solvent like toluene was used, dilute the mixture further with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether. If n-butanol was used in excess and no other solvent was present, add a suitable extraction solvent.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This will neutralize the acid catalyst and convert the unreacted mandelic acid into its water-soluble sodium salt, which will partition into the aqueous layer. Be cautious as this neutralization will produce carbon dioxide gas, so vent the separatory funnel frequently.
-
Repeat the basic wash until no more gas evolves.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Wash the organic layer with a saturated brine solution to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Q: What analytical techniques are suitable for assessing the purity of my synthesized this compound?
A: The choice of analytical technique depends on the information you require. A combination of methods often provides the most comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities such as residual n-butanol, dibutyl ether, and other low-molecular-weight byproducts.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is well-suited for quantifying the purity of this compound and detecting less volatile impurities like unreacted mandelic acid and potential dimers (lactides).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of any significant impurities that are isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material.
Data Presentation & Experimental Protocols
Table 1: Troubleshooting Summary for Low Yield and Impurity Formation
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction (equilibrium) | Use a 3-10 fold excess of n-butanol.[2] |
| Employ a Dean-Stark trap to remove water.[2] | ||
| High-boiling, non-polar impurity | Dibutyl ether formation | Maintain moderate reaction temperature (gentle reflux). |
| Use a catalytic amount of acid (1-5 mol%). | ||
| Discoloration, multiple impurities | Mandelic acid dehydration | Avoid excessive heating; monitor reaction temperature. |
| Mandelic acid self-condensation | Limit reaction time; monitor progress by TLC/GC/HPLC. | |
| Unreacted mandelic acid in product | Inefficient work-up | Perform multiple washes with saturated sodium bicarbonate solution.[7] |
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of this compound by addressing the common side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add mandelic acid (1.0 eq), n-butanol (5.0 eq), and toluene (as a solvent to fill the Dean-Stark trap).
-
Catalyst Addition: Slowly add p-toluenesulfonic acid monohydrate (0.02 eq) or concentrated sulfuric acid (0.01 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until water is no longer collected or until TLC/GC analysis indicates the consumption of mandelic acid has ceased (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x)
-
Water (1 x)
-
Saturated aqueous sodium chloride (brine) (1 x)
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be further purified by vacuum distillation to remove any high-boiling impurities.
Protocol 2: GC-MS Method for Impurity Profiling
This method is suitable for the analysis of the crude reaction mixture or the purified product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent like ethyl acetate or dichloromethane.
Visualizations
Diagram 1: Reaction Scheme for this compound Synthesis and Major Side Reactions
Caption: Systematic approach to troubleshooting low reaction yields.
References
-
JoVE. (2020). Esterification - Concept. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.).
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2019). Improved Etherification of Glycerol with Tert-Butyl Alcohol by the Addition of Dibutyl Ether as Solvent. [Link]
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Unknown. (n.d.). Fischer Esterification. [Link]
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National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Google Patents. (n.d.). WO1996017818A1 - Production of hydroxy acids.
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YouTube. (2020). Acid-Catalyzed Dehydration. [Link]
-
University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. [Link]
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Royal Society of Chemistry. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. [Link]
-
Quora. (2017). What are the modifications to improve the purity of ester?. [Link]
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National Institutes of Health. (n.d.). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
-
MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. [Link]
-
Wikipedia. (n.d.). Mandelic acid. [Link]
-
ScienceDirect. (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters. [Link]
- Google Patents. (n.d.).
-
PubMed. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
-
YouTube. (2019). Dehydration with Sulfuric Acid (E1 Mechanism). [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Wikipedia. (n.d.). Lactide. [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
SIELC Technologies. (n.d.). Separation of Butyl decyl phthalate on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. (n.d.). Lactide: Production Routes, Properties, and Applications. [Link]
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National Institutes of Health. (n.d.). Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. [Link]
-
Science.gov. (n.d.). mandelic acid: Topics by Science.gov. [Link]
-
Royal Society of Chemistry. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
-
National Institutes of Health. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]
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PubMed. (n.d.). Peptide acylation by poly(alpha-hydroxy esters). [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]
-
PubMed. (2025). Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. [Link]
-
National Institutes of Health. (n.d.). An optimized high-yield protocol for expression and purification of monomeric full-length BAX protein. [Link]
-
Pearson. (n.d.). Malonic Ester Synthesis Practice Problems. [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Enolates Practice Problems. [Link]
-
PubMed. (2023). An optimized high-yield protocol for expression and purification of monomeric full-length BAX protein. [Link]
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- 10. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Methods to prevent racemization during Butyl mandelate synthesis.
Welcome to the technical support center for Butyl Mandelate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize enantiomerically pure this compound. Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules can be enantiomer-dependent.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization and achieve high enantiopurity in your synthesis.
Understanding the Root Cause: The Challenge of the α-Proton
The primary challenge in preventing racemization during this compound synthesis originates from the stereocenter itself. The proton attached to the α-carbon (the carbon bearing both the hydroxyl and carboxyl groups) of mandelic acid is susceptible to abstraction.
The Mechanism of Racemization:
-
Activation: During esterification, the carboxyl group is activated to facilitate nucleophilic attack by butanol.
-
Deprotonation: Under unfavorable conditions (e.g., presence of a strong base or high heat), the acidic α-proton can be removed.[3]
-
Formation of a Planar Intermediate: This deprotonation results in the formation of a planar, achiral enolate intermediate.
-
Reprotonation: The enolate can be reprotonated from either face with nearly equal probability.
-
Loss of Stereochemistry: This non-selective reprotonation scrambles the original stereochemistry, converting an enantiomerically pure starting material into a racemic mixture (a 50:50 mixture of R and S enantiomers).[2][4]
This process is a delicate equilibrium that can be tipped towards racemization by several experimental factors.
Caption: Mechanism of racemization via a planar enolate intermediate.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common problems encountered during this compound synthesis in a question-and-answer format.
Q1: My final product shows a low enantiomeric excess (e.e.). What are the most probable causes?
A1: Significant loss of enantiopurity is almost always traced back to one or more of the following factors:
-
Excessive Heat: High temperatures accelerate the rate of proton abstraction and enolate formation, which is a primary driver for racemization.[3][4][5]
-
Inappropriate Base: Strong, non-sterically hindered bases can readily abstract the acidic α-proton.[3]
-
Prolonged Reaction Times: The longer the reaction is allowed to proceed under harsh conditions, the more time is available for the racemization equilibrium to be established.[3]
-
Choice of Solvent: Polar, protic solvents can potentially stabilize the charged enolate intermediate, facilitating racemization.[6][7][8]
Q2: How does my choice of esterification method affect stereochemical integrity?
A2: The esterification strategy is critical.
-
Fischer Esterification: This classic method, involving an acid catalyst (like H₂SO₄) and heat, is highly prone to racemization due to the harsh acidic conditions and elevated temperatures required to drive the equilibrium. It is generally not recommended for producing enantiopur-e mandelate esters.
-
Carbodiimide-Mediated Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activate the carboxylic acid. While effective, they can promote racemization, especially when used alone. The key to success with this method is the use of additives. Additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), intercept the activated intermediate to form an active ester that is less prone to racemization before the alcohol attacks.[9][10]
-
Enzymatic Esterification: This is often the superior method for preserving stereochemistry. Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), can catalyze the esterification with high enantioselectivity under very mild conditions (room temperature, neutral pH).[11][12]
Q3: I am using a base in my reaction. Which one should I choose to avoid racemization?
A3: If a base is necessary (e.g., to neutralize an acid salt or as part of a coupling protocol), its properties are crucial.
-
Avoid: Strong, small bases like triethylamine (TEA). Its lack of steric hindrance allows it to easily access and abstract the α-proton.
-
Better: Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are a significant improvement. The bulky isopropyl groups make it a poor nucleophile and less effective at abstracting the α-proton.
-
Best: For particularly sensitive substrates, highly hindered or weaker bases such as N-methylmorpholine (NMM) or even 2,4,6-collidine can offer maximum protection against base-catalyzed racemization.[3] The principle is to use a base that is strong enough to perform its intended function (e.g., scavenging acid) but too bulky to cause deprotonation at the chiral center.
Q4: How can I determine if racemization has occurred and to what extent?
A4: The gold standard for quantifying enantiomers is chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase (CSP) is used, which interacts differently with the R and S enantiomers, causing them to separate and elute at different times. Integration of the peak areas allows for precise calculation of the enantiomeric excess (e.e.).[2][13]
-
Chiral Gas Chromatography (GC): This technique is also effective, particularly for volatile esters. Similar to HPLC, it employs a chiral column to resolve the enantiomers.[13]
Critical Reaction Parameter Summary
For quick reference, this table summarizes the key experimental choices and their impact on preventing racemization.
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Temperature | Maintain low temperatures (0 °C to room temperature). Avoid refluxing. | Reduces the kinetic rate of both enolate formation and proton exchange, which are the root causes of racemization.[3][5] |
| Base Selection | Use sterically hindered bases (e.g., DIPEA) or weak bases (e.g., NMM). | Steric bulk prevents the base from abstracting the sensitive α-proton at the chiral center.[3] |
| Solvent Choice | Use aprotic, non-polar solvents (e.g., Toluene, Hexane, Dichloromethane). | Minimizes the stabilization of charged intermediates that facilitate racemization.[6][7][8] |
| Activation Method | Use enzymatic methods or carbodiimides with racemization-suppressing additives (e.g., DIC/Oxyma). | Avoids harsh conditions and forms intermediates that are less susceptible to racemization.[9][11] |
| Reaction Time | Monitor the reaction closely and work it up promptly upon completion. | Minimizes the exposure of the product and intermediates to conditions that could cause racemization.[3] |
Recommended Experimental Protocols
Protocol 1: Low-Racemization Chemical Synthesis via DIC/Oxyma Coupling
This protocol utilizes a modern coupling reagent system known for its efficiency and low racemization potential.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve enantiomerically pure Mandelic Acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Alcohol & Base: Add 1-Butanol (1.2 eq.) followed by the slow, dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield pure this compound.
-
Analysis: Confirm the enantiomeric excess of the final product using Chiral HPLC.
Protocol 2: High-Fidelity Enzymatic Esterification
This protocol uses an immobilized lipase to ensure maximum retention of stereochemistry.
-
Preparation: To a flask, add enantiomerically pure Mandelic Acid (1.0 eq.), 1-Butanol (3.0 eq.), and a non-polar solvent such as Toluene or Hexane.
-
Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) to the mixture (typically 10-20% by weight of the mandelic acid).
-
Reaction: Stir the suspension at a controlled temperature, typically between 30-40 °C. The reaction is mild and does not require inert atmosphere.
-
Monitoring: Monitor the progress of the esterification by TLC or GC. The reaction may take 24-48 hours to reach high conversion.
-
Workup: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent and excess butanol from the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
Analysis: Confirm the enantiomeric excess using Chiral HPLC. The e.e. should be nearly identical to that of the starting mandelic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaacademias.com [pharmaacademias.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects during Acid-Catalyzed Esterification Reactions | AIChE [proceedings.aiche.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. Solvent effects on esterification equilibria | Semantic Scholar [semanticscholar.org]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary [mdpi.com]
Technical Support Center: Lipase-Catalyzed Resolution of Butyl Mandelate
Welcome to the technical support center for the lipase-catalyzed resolution of butyl mandelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this valuable biocatalytic process. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Section 1: Understanding the Landscape of Lipase-Catalyzed Resolution
The enzymatic kinetic resolution of racemic this compound is a cornerstone technique for producing enantiomerically pure mandelic acid derivatives, which are vital chiral building blocks in the pharmaceutical industry. Lipases, with their broad substrate specificity and high enantioselectivity, are excellent catalysts for this transformation.[1][2] However, like any sophisticated chemical process, it is not without its challenges. This guide will address the most frequently encountered issues, from suboptimal enantioselectivity to sluggish reaction rates, providing you with the knowledge to optimize your experimental outcomes.
Diagram 1: General Workflow for Lipase-Catalyzed Resolution
Caption: A generalized workflow for the lipase-catalyzed resolution of this compound.
Section 2: Troubleshooting Guide & FAQs
FAQ 1: Low Enantioselectivity (Poor 'ee' values)
Question: My lipase-catalyzed resolution of this compound is resulting in low enantiomeric excess (ee) for both the product and the unreacted substrate. What are the likely causes and how can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common hurdle and can be influenced by several interconnected factors. The enantioselectivity of a lipase is not an intrinsic constant but is highly dependent on the reaction environment.[3]
Causality and Solutions:
-
Inappropriate Solvent Choice: The solvent plays a critical role in modulating the lipase's conformation and, consequently, its enantioselectivity.[4] Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of selectivity, while highly nonpolar solvents might render the enzyme too rigid.[5][6]
-
Troubleshooting:
-
Solvent Screening: Perform a solvent screen using a range of non-polar to moderately polar aprotic solvents (e.g., hexane, toluene, diisopropyl ether, MTBE).
-
Log P Value: As a general rule, solvents with a log P value between 2 and 4 often provide a good balance of substrate solubility and enzyme activity/selectivity.[7]
-
-
| Solvent | Log P | Typical Effect on Enantioselectivity |
| n-Hexane | 3.9 | Often high, but solubility can be an issue. |
| Toluene | 2.7 | Good balance of solubility and selectivity.[7] |
| Diisopropyl Ether | 1.9 | Frequently used with good results. |
| Acetonitrile | -0.3 | Can reduce enzyme activity and selectivity.[8] |
| DMSO | -1.3 | May lead to enzyme activation at low concentrations but can also denature.[8] |
-
Suboptimal Water Activity (aw): The amount of water in the system is critical. Too little water can lead to an inactive enzyme, while too much can promote unwanted hydrolysis and reduce enantioselectivity by increasing the flexibility of the enzyme's active site.[9][10]
-
Troubleshooting:
-
Control Water Content: Use salt pairs to control the water activity of the system.
-
Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to scavenge excess water produced during the reaction.[10]
-
-
-
Temperature Effects: Temperature influences the flexibility of the enzyme. Higher temperatures can sometimes decrease enantioselectivity by allowing the enzyme to accommodate the less-favored enantiomer more readily.[11][12]
-
Troubleshooting:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., room temperature or even 4°C). While this may slow the reaction rate, it can significantly improve enantioselectivity.
-
-
FAQ 2: Slow or Stalled Reaction Rate
Question: The resolution reaction is proceeding very slowly, or has stopped altogether before reaching the desired 50% conversion. What factors could be responsible for this, and how can I increase the reaction rate?
Answer: A slow reaction rate can be attributed to several factors, including enzyme inhibition, poor mass transfer, and suboptimal reaction conditions.
Causality and Solutions:
-
Substrate/Product Inhibition: High concentrations of the substrate (this compound) or the product (mandelic acid) can lead to enzyme inhibition.[13] Butyric acid, a potential byproduct, has been shown to cause competitive inhibition in lipase-catalyzed reactions.[13]
-
Troubleshooting:
-
Substrate Feeding Strategy: Instead of adding all the substrate at the beginning, employ a fed-batch approach where the substrate is added portion-wise over time.
-
In Situ Product Removal: If feasible, consider techniques to remove the product as it is formed.
-
-
-
Enzyme Deactivation: The chosen solvent or temperature may be causing the lipase to denature over time.
-
Troubleshooting:
-
-
Mass Transfer Limitations: In a heterogeneous system (e.g., with an immobilized enzyme or poorly soluble substrate), the rate at which the substrate reaches the enzyme's active site can be the limiting factor.
-
Troubleshooting:
-
Increase Agitation: Ensure the reaction mixture is well-stirred to improve mixing.
-
Enzyme Particle Size: If using an immobilized enzyme, smaller particle sizes can increase the surface area and reduce diffusion limitations.
-
-
Diagram 2: Troubleshooting Logic for Slow Reactions
Sources
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- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Butyl Mandelate Esterification
Welcome to the Technical Support Center for the efficient synthesis of Butyl Mandelate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the esterification of mandelic acid with butanol. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Catalyst Selection Philosophy - A Decision Workflow
The choice of catalyst is the most critical parameter in this compound synthesis. It dictates reaction conditions, product yield, and the complexity of downstream purification. The ideal catalyst should be efficient, selective, reusable, and environmentally benign. Below is a workflow to guide your selection process.
Caption: Catalyst selection workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in this compound esterification?
The synthesis of this compound via Fischer esterification is an equilibrium-limited reaction. The primary challenge is the co-production of water, which can hydrolyze the ester product back to the starting materials, mandelic acid and butanol, thus limiting the yield.[1] To achieve high conversion, the equilibrium must be shifted towards the product side.
Q2: How do homogeneous and heterogeneous acid catalysts compare for this reaction?
Homogeneous catalysts , like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are highly effective at increasing the reaction rate.[1] They operate in the same phase as the reactants, ensuring excellent contact. However, their main drawback is the difficult and costly separation from the reaction mixture, which often involves neutralization steps that generate waste.[2][3]
Heterogeneous catalysts , such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, are solid acids that are easily separated from the liquid reaction mixture by simple filtration.[4][5] This allows for catalyst reuse and a cleaner workup.[5] While they are environmentally advantageous, they may exhibit lower activity compared to homogeneous catalysts due to mass transfer limitations.[6]
Q3: Is enzymatic catalysis a viable option for this compound synthesis?
Absolutely. Enzymatic catalysis, typically using lipases like Candida antarctica lipase B (CAL-B), offers a green and highly selective alternative.[7][8] Lipases operate under very mild conditions, minimizing side reactions and energy consumption.[7] A key advantage is their potential for enantioselectivity, which is crucial in pharmaceutical applications. However, drawbacks can include the higher cost of the enzyme and potentially slower reaction rates compared to conventional acid catalysis.[9]
Q4: How can I drive the esterification reaction to completion?
There are two primary strategies, often used in combination:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (butanol in this case), will shift the equilibrium towards the product side according to Le Châtelier's principle.[1]
-
Water Removal: Actively removing water as it is formed is a very effective method to maximize yield. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[10]
-
Use of a Dehydrating Agent: While concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, this is more common in simpler esterifications.
-
Molecular Sieves: Adding molecular sieves to the reaction mixture can adsorb the water produced, which is particularly useful in enzymatic reactions.[11]
-
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Conversion of Mandelic Acid
| Possible Cause | Explanation & Causality | Recommended Solution |
| Equilibrium Limitation | The reaction has reached its natural equilibrium point where the rates of esterification and hydrolysis are equal. This is the most common cause of low yields in Fischer esterification.[1] | 1. Increase Butanol Ratio: Increase the molar ratio of butanol to mandelic acid (e.g., from 3:1 to 5:1).[1] 2. Remove Water: If not already doing so, implement a water removal technique like a Dean-Stark trap.[10] |
| Insufficient Catalyst Activity | The catalyst may be old, hydrated, or used in an insufficient quantity. For solid catalysts like Amberlyst-15, the acid sites may be fouled or deactivated.[1] | 1. Check Catalyst: Use fresh or properly stored catalyst. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol% for H₂SO₄, or from 10 wt% to 20 wt% for Amberlyst-15). 3. Regenerate Solid Catalyst: See the protocol for Amberlyst-15 regeneration below. |
| Low Reaction Temperature | Esterification reactions are generally slow at room temperature. Insufficient thermal energy results in a slow reaction rate, preventing the reaction from reaching equilibrium in a practical timeframe. | Increase the reaction temperature. For refluxing butanol, the temperature will be around 117°C. Ensure the temperature is appropriate for the chosen catalyst's stability. |
| Presence of Water in Reactants | Using "wet" butanol or mandelic acid introduces water from the start, immediately hindering the forward reaction.[11] | Use anhydrous grade butanol and ensure the mandelic acid is dry. Store reactants over desiccants if necessary. |
Issue 2: Catalyst Deactivation (Heterogeneous Catalysts)
| Possible Cause | Explanation & Causality | Recommended Solution |
| Fouling of Acidic Sites | For solid acids like Amberlyst-15 or zeolites, polar byproducts or unreacted starting materials can adsorb onto the active sites, blocking access for new reactants.[4][5] | Regenerate the Catalyst: Wash the filtered catalyst extensively with a solvent that can dissolve the adsorbed species. Methanol is often effective for washing Amberlyst-15.[12] For more stubborn fouling, an acid wash may be necessary (see Protocol 2). |
| Leaching (Less Common for Resins) | While more of an issue with some other solid catalysts, minor leaching of sulfonic acid groups from resins can occur under harsh conditions, reducing the number of active sites over time. | Operate within the manufacturer's recommended temperature limits for the catalyst (e.g., Amberlyst-15 is generally stable up to 120-140°C). |
Issue 3: Product Purification Challenges
| Possible Cause | Explanation & Causality | Recommended Solution |
| Residual Acid Catalyst (Homogeneous) | Sulfuric or p-TsOH must be completely removed to prevent product degradation upon storage or during distillation. | Neutralization Wash: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This converts the acid catalyst and unreacted mandelic acid into their respective water-soluble salts.[13] |
| Emulsion Formation During Workup | The presence of unreacted mandelic acid, which has both polar and non-polar characteristics, can act as a surfactant, leading to the formation of stable emulsions during aqueous washes, making layer separation difficult. | Brine Wash: After the bicarbonate wash, perform a final wash with a saturated sodium chloride (brine) solution. The high ionic strength of the brine helps to break emulsions by increasing the polarity of the aqueous phase. |
| Difficulty Separating Product from Excess Butanol | This compound and butanol have relatively close boiling points, which can make purification by simple distillation challenging. | Vacuum Distillation: Perform the final purification under reduced pressure. This lowers the boiling points of both compounds, increasing the boiling point difference and allowing for a more efficient separation. |
Section 4: Experimental Protocols
Protocol 1: this compound Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
This protocol prioritizes ease of catalyst removal and reusability.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.
-
Charge Reactants: To the flask, add mandelic acid (1.0 eq), n-butanol (4.0 eq), and toluene (as the azeotroping solvent, approx. 2 mL per gram of mandelic acid).
-
Add Catalyst: Add Amberlyst-15 resin (15-20% by weight relative to mandelic acid).
-
Reaction: Heat the mixture to reflux (oil bath temperature ~130-140°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete within 4-8 hours, once water collection ceases.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to recover the Amberlyst-15 beads. Wash the recovered resin with methanol for regeneration (see Protocol 2).
-
Workup: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution (2x) to remove any unreacted mandelic acid, followed by a brine wash (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude this compound by vacuum distillation.
Protocol 2: Regeneration of Amberlyst-15 Catalyst
Proper regeneration is key to the cost-effectiveness of heterogeneous catalysis.
-
Solvent Wash: After recovering the catalyst by filtration, place it in a flask and wash with methanol (or the reaction solvent) by stirring for 15-20 minutes. Decant the solvent. Repeat this step 2-3 times to remove physically adsorbed impurities.[12]
-
Acid Wash (Optional, for severe deactivation): For more significant deactivation, stir the resin with 1N HCl for 30 minutes to replenish the H+ ions.[12]
-
Rinse: After the acid wash, rinse the resin thoroughly with deionized water until the washings are neutral (check with pH paper).
-
Final Wash & Dry: Wash the resin with methanol to remove water. Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight before reuse.
Protocol 3: Lipase-Catalyzed Synthesis of this compound (Enzymatic)
This protocol is ideal for producing high-purity, potentially enantiomerically enriched product under mild conditions.
-
Setup: In a screw-cap flask, combine mandelic acid (1.0 eq) and n-butanol (3.0 eq) in a suitable organic solvent (e.g., n-hexane or solvent-free).
-
Add Biocatalyst: Add immobilized lipase (e.g., Novozym 435, 10% by weight of total substrates).
-
Water Removal: Add activated molecular sieves (3Å, ~20% by weight of mandelic acid) to the flask to adsorb the water produced.[11]
-
Reaction: Place the flask in an orbital shaker set to 40-50°C and 200 rpm.
-
Monitoring: Monitor the reaction by GC. Enzymatic reactions are typically slower and may take 24-48 hours to reach maximum conversion.
-
Catalyst Removal: Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Evaporate the solvent under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Section 5: Safety and Handling
-
Mandelic Acid: Causes serious eye damage.[14][15][16] Wear appropriate eye protection and gloves. In case of contact, rinse cautiously with water for several minutes.[14]
-
n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause serious eye damage and respiratory irritation. Use in a well-ventilated fume hood away from ignition sources.
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Always add acid to water, never the other way around. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Amberlyst-15: While the resin itself is stable, handle it as you would a strong acid. Avoid creating dust.
Always consult the specific Safety Data Sheet (SDS) for each chemical before starting any experimental work.[14][17][18]
References
- BenchChem. (2025).
- Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare Blog.
- Baj, S., & Chrobok, A. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609.
- ResearchGate. (2025). PDF) Amberlyst-15 in Organic Synthesis.
- ResearchGate. (2015). What can I do to reuse Amberlyst-15 in transesterification process?.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
- ACS Publications. (n.d.). Characterization of Amberlyst 15. Macroreticular Sulfonic Acid Cation Exchange Resin. Industrial & Engineering Chemistry Product Research and Development.
- Google Patents. (n.d.).
- Avena Lab. (2024).
- BenchChem. (2025).
- ScienceDirect. (n.d.).
- RSC Publishing. (n.d.). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite.
- Organic Syntheses. (n.d.).
- Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare Blog.
- ResearchGate. (2025). Facile Preparation and Purification of Mono tert‐Butyl Malonate | Request PDF.
- Graphviz. (2024). DOT Language.
- Fisher Scientific. (2025).
- RSC Publishing. (n.d.). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite.
- Chad's Blog. (2021). Building diagrams using graphviz.
- CFE. (n.d.).
- ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- University Website. (n.d.). 22.
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- PubMed. (2008).
- DEA. (n.d.). Synthesis and catalytic olefin metathesis activity of amberlyst-15 supported cyclic and bicyclic alkyl amino carbene ruthenium c.
- MDPI. (n.d.).
- SciSpace. (2023). Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite.
- Santiago Lab - SigutLabs. (2023). Amberlyst 15 ® - Reagent of the Month.
- Loba Chemie. (2013). R (-) MANDELIC ACID For Synthesis MSDS.
- Cayman Chemical. (2025).
- Durham e-Theses. (2024). Zeolite Catalysis for Mandelic Acid Conversion and Cyclic Monomer Synthesis.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Steps. (n.d.).
- Organic Syntheses. (n.d.). Procedure for synthesis.
- Organic Syntheses. (n.d.). Procedure for synthesis.
- ResearchGate. (2025).
- BenchChem. (n.d.).
- PMC. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
- MDPI. (2019).
- PubMed. (n.d.).
- PubMed. (n.d.).
- MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- PMC. (2023).
- SOMChE. (2004). the effect of reactant molar ratio to.
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Influence of solvent choice on Butyl mandelate reaction kinetics.
Topic: Influence of Solvent Choice on Butyl Mandelate Reaction Kinetics Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for this compound synthesis. This guide is designed to provide Senior Application Scientist-level insights into one of the most critical, yet often overlooked, parameters in esterification reactions: the choice of solvent. The synthesis of this compound, typically achieved via the Fischer-Speier esterification of mandelic acid and n-butanol, is a reversible reaction whose kinetics and equilibrium are profoundly influenced by the surrounding medium.[1][2]
This resource will move beyond simple protocol recitation to explore the causal relationships between solvent properties and reaction outcomes. We will address common challenges, provide robust troubleshooting workflows, and offer detailed experimental protocols to help you optimize your synthesis for rate, yield, and purity.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core scientific principles governing solvent effects in the context of this compound synthesis.
Q1: How does the solvent choice fundamentally influence the kinetics of the this compound reaction?
A: The solvent's primary role is to bring reactants—mandelic acid, n-butanol, and an acid catalyst—into a single phase. However, its influence extends far deeper, primarily by affecting the energy of the transition state relative to the reactants.[3] The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic attack steps, involving charged or highly polar intermediates.[1]
-
Transition State Stabilization: The rate-determining step often involves the formation of a polar, charged transition state. Polar solvents can stabilize this transition state through dipole-dipole interactions, lowering the activation energy and accelerating the reaction.[3][4]
-
Solvation of Reactants: Solvents also solvate the initial reactants. Protic solvents (like excess butanol or water) can form strong hydrogen bonds with the nucleophile (the alcohol), creating a "cage" that can hinder its ability to attack the protonated carboxylic acid.[5][6] Conversely, aprotic solvents leave the nucleophile more "naked" and reactive.[6][7]
-
Dielectric Constant: The solvent's dielectric constant, a measure of its polarity, influences its ability to support charge separation. A higher dielectric constant can better stabilize charged intermediates, potentially increasing the reaction rate.[3][8] However, the relationship is not always linear, as specific solvent-solute interactions can be more dominant.[8]
Q2: I'm setting up a synthesis. What are the most critical solvent properties to consider for maximizing reaction rate and yield?
A: When selecting a solvent, you must balance several competing factors. The ideal choice will facilitate a fast reaction while also shifting the equilibrium towards the product side.
-
Inertness: The solvent must not react with the starting materials, catalyst, or products under the reaction conditions.
-
Boiling Point: The reaction is typically heated to increase the rate and remove the water byproduct. The solvent's boiling point should be high enough to allow for a reasonable reaction temperature (e.g., 80-120°C) but not so high that it requires excessive energy or causes degradation.
-
Azeotrope Formation with Water: This is arguably the most critical factor for driving the reaction to completion. The Fischer esterification produces one molecule of water for every molecule of ester formed.[2] According to Le Châtelier's principle, removing this water will shift the equilibrium towards the products, increasing the yield.[1] Solvents like toluene or hexane form a low-boiling azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus.[1]
-
Solubility: The solvent must effectively dissolve mandelic acid and be miscible with n-butanol at the reaction temperature to ensure a homogeneous reaction mixture.
-
Polarity: As discussed in Q1, polarity affects the reaction rate. While a polar solvent might stabilize the transition state, a non-polar solvent like toluene is often preferred for its excellent azeotropic properties with water.[1]
Q3: Can I run the reaction using n-butanol as both the reactant and the solvent? What are the kinetic implications?
A: Yes, using a large excess of the alcohol reactant as the solvent is a common strategy in Fischer esterifications.[1] This approach has distinct advantages and disadvantages that impact the reaction kinetics.
-
Advantage (Equilibrium Shift): By Le Châtelier's principle, using a high concentration of a reactant (n-butanol) will push the equilibrium towards the formation of products, thereby increasing the overall yield.[1] This can be an effective way to drive the reaction without needing to actively remove water.
-
Disadvantage (Dilution & Water Removal): The concentration of the limiting reagent (mandelic acid) and the catalyst will be lower, which can decrease the reaction rate. Furthermore, separating the water byproduct from the large excess of butanol is more difficult than removing it as an azeotrope with a non-polar solvent.
-
Kinetic Consideration: While the high concentration of n-butanol ensures the nucleophile is readily available, the polarity of the medium is fixed. This prevents you from tuning the reaction rate by modifying the solvent environment. Such reactions often exhibit concentration-dependent equilibrium.[9]
Part 2: Troubleshooting Guides for Common Issues
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Q4: My reaction is proceeding very slowly or has stalled completely. What are the most likely solvent-related causes?
A: A slow or stalled reaction is a common issue, often directly linked to the solvent environment or the presence of inhibitors.
-
Issue 1: Inefficient Water Removal
-
Cause: The accumulation of water, a product of the reaction, will slow the forward reaction and promote the reverse reaction (hydrolysis of the ester), leading to a premature equilibrium with low conversion.
-
Troubleshooting Steps:
-
Verify Dean-Stark Apparatus: If using a non-polar solvent like toluene, ensure your Dean-Stark trap is functioning correctly and collecting water. Check for leaks or blockages.
-
Use a Drying Agent: For reactions run without azeotropic removal, the inclusion of molecular sieves can sequester the water as it is formed.
-
Switch to an Azeotroping Solvent: If running the reaction in excess butanol, and the rate is too slow, redesign the experiment to use a solvent like toluene or hexane that facilitates water removal.[1]
-
-
-
Issue 2: Poor Catalyst/Reactant Solubility
-
Cause: If the mandelic acid or the acid catalyst (e.g., p-toluenesulfonic acid) is not fully dissolved in the solvent at the reaction temperature, the reaction will be heterogeneous and the rate will be severely limited.
-
Troubleshooting Steps:
-
Visual Inspection: Check if the reaction mixture is a clear, homogeneous solution at the target temperature. If solids are present, solubility is an issue.
-
Solvent Modification: Consider a slightly more polar co-solvent if it doesn't interfere with water removal. However, the more common solution is to ensure the temperature is high enough to achieve full dissolution.
-
-
-
Issue 3: Incorrect Solvent Polarity
-
Cause: While non-polar solvents are excellent for water removal, an extremely non-polar environment might not sufficiently stabilize the polar transition state, leading to a slower reaction.
-
Troubleshooting Steps:
-
Compare Solvents: If using hexane (very non-polar) results in a slow reaction, switching to toluene (non-polar but with some polarizability from the aromatic ring) may offer a better balance of azeotropic water removal and kinetic speed.
-
-
Troubleshooting Workflow: Low Reaction Rate or Yield
Caption: Troubleshooting workflow for low reaction rates.
Part 3: Experimental Protocols & Data
Solvent Selection Guide: A Comparative Table
This table summarizes the properties of common solvents used for this compound synthesis.
| Solvent | Type | Boiling Point (°C) | Forms Azeotrope with Water? | Key Advantages | Key Disadvantages |
| Toluene | Aromatic, Non-polar | 111 | Yes (at 85°C) | Excellent for water removal via Dean-Stark; good temperature range.[1] | Moderate toxicity. |
| Hexane | Aliphatic, Non-polar | 69 | Yes (at 61°C) | Good for water removal; easy to remove post-reaction.[1] | Low boiling point limits reaction rate; may have lower solubility for reactants. |
| None (Excess n-Butanol) | Protic Reactant | 118 | No | Shifts equilibrium to favor products; simple setup.[1][9] | Water removal is difficult; can lead to slower rates due to dilution. |
| Cyclohexane | Aliphatic, Non-polar | 81 | Yes (at 70°C) | Good alternative to hexane with a slightly higher boiling point. | Lower solubility for polar reactants compared to toluene. |
Experimental Protocol: Synthesis of this compound using Toluene with Dean-Stark Water Removal
This protocol describes a robust method for synthesizing this compound, optimized for high yield through continuous water removal.
-
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
The reaction should be conducted in a well-ventilated fume hood.
-
-
Reagent Charging:
-
To the round-bottom flask, add mandelic acid (1.0 eq), n-butanol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Add toluene as the solvent, typically enough to fill about half the volume of the flask. The volume should be sufficient to ensure proper stirring and reflux.
-
-
Reaction Execution:
-
Fill the Dean-Stark trap with toluene before starting.
-
Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature should be around the boiling point of the toluene-water azeotrope (~85°C).
-
As the reaction proceeds, water will be collected in the arm of the Dean-Stark trap. The reaction is driven to completion by the physical separation of the lower water layer.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is near completion when water ceases to collect.
-
Confirm completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the disappearance of the mandelic acid spot/peak.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product, typically by vacuum distillation, to obtain the final, high-purity ester.
-
Part 4: Visual Guides & Mechanisms
Fischer-Speier Esterification Mechanism
This diagram outlines the key steps in the acid-catalyzed formation of this compound.
Caption: The mechanism of Fischer-Speier esterification.
Solvent Selection Decision Tree
This diagram provides a logical pathway for choosing an appropriate solvent system based on experimental goals.
Caption: Decision tree for solvent selection in this compound synthesis.
References
-
ResearchGate. (n.d.). Solvent effects on esterification equilibria. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
-
RJPN. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]
-
MDPI. (2024, October 21). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. Retrieved from [Link]
-
PubMed. (2008, January 3). Efficiency of Bulky Protic Solvent for SN2 Reaction. Retrieved from [Link]
-
SCM. (n.d.). Solvent Optimization — COSMO-RS 2025.1 documentation. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
YouTube. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
Sources
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- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Butyl Mandelate vs. Ethyl Mandelate for Chiral Resolution
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in producing stereochemically pure compounds essential for pharmaceuticals and fine chemicals.[1] Mandelic acid and its derivatives are pivotal chiral building blocks in these syntheses.[2] This guide provides an in-depth, objective comparison of two common mandelic acid esters, butyl mandelate and ethyl mandelate, for chiral resolution, supported by experimental data and detailed protocols.
The Critical Role of the Ester Group in Chiral Recognition
The choice of the ester group in a chiral resolution process is far from trivial. It significantly influences the stereoselectivity of the resolving agent, be it an enzyme or a chiral stationary phase. The size, steric hindrance, and electronic properties of the alkyl group of the ester can profoundly impact the interaction between the substrate and the chiral selector, thereby affecting the efficiency of the enantiomeric separation.[3] This guide will explore these nuances through a direct comparison of the butyl and ethyl esters of mandelic acid.
Enzymatic Kinetic Resolution: A Tale of Two Esters
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture.[4] This results in the separation of the unreacted enantiomer from the newly formed product. The two primary strategies employed are enantioselective hydrolysis and transesterification.[5]
Comparative Performance in Lipase-Catalyzed Resolution
Lipases exhibit varying degrees of enantioselectivity towards different esters of mandelic acid. The length of the alkyl chain in the ester can influence the reaction rate and the enantiomeric excess (e.e.) of the product and the unreacted substrate.
A study on the lipase-catalyzed hydrolysis of various esters of α-halo phenylacetic acids, which are structurally related to mandelic acid, found that the nature of the ester group significantly affects both the reaction rate and enantioselectivity.[3] While a direct comparison of butyl and ethyl mandelate under identical conditions is not extensively documented in a single study, we can synthesize a comparative view from available data. For instance, in the lipase-catalyzed transesterification of mandelic acids, the choice of both the ester and the acyl donor plays a crucial role in determining the enantioselectivity.[6][7]
| Substrate | Enzyme | Method | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantioselectivity (E) | Reference |
| Ethyl Mandelate | Candida cylindracea lipase (CCL) | Hydrolysis | 90 | 97 (S-mandelic acid) | - | High | [8] |
| This compound | Candida antarctica lipase | Transesterification | ~50 | - | High | >200 (for related esters) | [9][10] |
| Methyl Mandelate | Penicillium roqueforti lipase | Deacylation | ~40 | ≥ 97 (S-mandelate) | - | >100 | [6] |
| Methyl Mandelate | Pseudomonas sp. lipase | Acylation | ~60 | - | ≥ 98 (R-mandelate) | 15 | [6] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The enantioselectivity (E) value is a measure of the enzyme's ability to discriminate between the two enantiomers.
The available data suggests that both esters can be effectively resolved using lipases. The choice between butyl and ethyl mandelate may depend on the specific lipase used, the reaction conditions, and the desired outcome (i.e., which enantiomer is needed and in what form—acid or ester).
Experimental Workflow: Enzymatic Kinetic Resolution
The general workflow for the enzymatic kinetic resolution of mandelate esters is depicted below. This process can be adapted for both hydrolysis and transesterification reactions.
Caption: General workflow for the enzymatic kinetic resolution of mandelate esters.
Chromatographic Resolution: The Role of the Stationary Phase
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.[11] Both butyl and ethyl mandelate enantiomers can be resolved using this method, and the choice of ester can influence the retention times and resolution.
Performance on Different Chiral Stationary Phases
The enantiomers of mandelic acid and its esters can be separated on various CSPs, including those based on cyclodextrins and polysaccharides.[2][12] Gas chromatography can also be employed for the separation of derivatized mandelic acid enantiomers.[13]
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Ethyl Mandelate | Cellulose-based | n-Hexane / Isopropyl Alcohol | 2.11 | >1.5 (baseline) | [14] |
| Mandelic Acid Methyl Ester | Permethylated β-cyclodextrin | - (GC) | - | Successful separation | [12] |
| Mandelic Acid Derivatives | CHIRALPAK® IC (cellulose-based) | Varies | Up to 3.70 | Up to 2.21 | [2] |
Note: The separation factor (α) is a measure of the selectivity of the CSP for the two enantiomers, while the resolution (Rs) is a measure of the degree of separation between the two peaks.
Based on available data, polysaccharide-based CSPs are a good starting point for the chiral separation of mandelate esters.[11] The optimal choice between butyl and ethyl mandelate would require experimental screening on a selection of CSPs.
Experimental Workflow: Chiral HPLC Method Development
The logical steps involved in developing a chiral HPLC method for the resolution of mandelate esters are outlined below.
Caption: Logical workflow for chiral HPLC method development.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelate Ester (Batch Method)
Materials:
-
Racemic this compound or ethyl mandelate
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Phosphate buffer (pH ~7, optimized for the specific lipase)
-
Organic solvent (e.g., diisopropyl ether, toluene)
-
Acyl donor (for transesterification, e.g., vinyl acetate)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic mandelate ester (1 mmol) in a suitable solvent system. For hydrolysis, a biphasic system of phosphate buffer and an organic solvent is often used.[5] For transesterification, an anhydrous organic solvent is employed.[5]
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
-
Separation (Hydrolysis): Separate the organic and aqueous layers. The unreacted ester remains in the organic layer, while the mandelic acid product is in the aqueous layer as its carboxylate salt. Acidify the aqueous layer with 1 M HCl and extract the mandelic acid with ethyl acetate.
-
Separation (Transesterification): The reaction mixture will contain the unreacted ester and the newly formed acylated product. These can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of the isolated product and unreacted substrate using chiral HPLC.
Protocol 2: Chiral HPLC Separation of Mandelate Ester Enantiomers
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Racemic standard of this compound or ethyl mandelate
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic mandelate ester in the mobile phase to prepare a standard solution.
-
Injection: Inject the standard solution onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Method Optimization: If baseline separation (Rs ≥ 1.5) is not achieved, systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier), flow rate, and column temperature to optimize the separation.
-
System Suitability: Before analyzing unknown samples, perform a system suitability test by injecting the standard solution multiple times to ensure the reproducibility of retention times, peak areas, and resolution.[15]
Conclusion and Recommendations
Both this compound and ethyl mandelate are viable substrates for chiral resolution by enzymatic and chromatographic methods. The choice between the two will often depend on the specific application and the available resources.
-
For enzymatic resolution, the selection should be guided by screening different lipases, as the enzyme's active site will interact differently with the butyl and ethyl groups, leading to variations in enantioselectivity and reaction rates.
-
For chromatographic resolution, a polysaccharide-based chiral stationary phase is a robust starting point for method development for either ester. The larger steric bulk of the butyl group may offer advantages in certain cases, but this must be determined empirically.
Ultimately, the optimal choice between this compound and ethyl mandelate for a specific chiral resolution application should be determined through experimental investigation, using the protocols and principles outlined in this guide.
References
- Styrene metabolism in man: gas chromatographic separation of mandelic acid enantiomers in the urine of exposed persons. PubMed.
- Resolution of Mandelic Acids by Lipase-Catalyzed Transesterific
- A Comparative Guide to Chiral Resolving Agents: (S)
- Resolution of Mandelic Acids by Lipase-catalysed Transesterifications in Organic Media: Inversion of Enantioselectivity. Royal Society of Chemistry.
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
- Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
- Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a vari
- Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry.
- Resolution of enantiomers of mandelic acid by transesterification.
- Catalysis of the hydrolysis of ethyl mandelate and esterification of alpha-bromopropionic acid by lipase in microemulsions. PubMed.
- Enzymatic kinetic resolution in flow for chiral mandelic acids.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. SciELO.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- Chromatograms of the eight mandelic acid derivative enantiomers with...
- Kinetic resolution of mandelate esters via stereoselective acylation c
- The enantioselective hydrolysis reaction of racemic this compound.
- Enzymatic resolution of substituted mandelic acids. R Discovery.
- Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Royal Society of Chemistry.
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Enzymatic kinetic resolution in flow for chiral mandelic acids (MTMT). Hungarian Scientific Works.
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary.
- (PDF) Detection and separation methods for resolution of products of enzymatic reactions.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
- Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphon
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Ethyl Mandel
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Bioc
- Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts.
- Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Mandelic Acid. Benchchem.
- Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-Carboxyl
- Application Note: Chiral Separation of Ethyl Mandelate Enantiomers by High-Performance Liquid Chrom
- Chiral separation of Ethyl-Mandel
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)
- Cocrystallization out of the blue: DL-mandelic acid/ethyl-DL-mandelate cocrystal.
- Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycid
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific
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A Comparative Guide to Validating the Determination of Enantiomeric Excess for Butyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. Butyl mandelate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), necessitates precise and robust analytical methods for the quantification of its enantiomeric excess (ee). This guide provides an in-depth, objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Drawing from established methodologies and field-proven insights, this document details the principles, protocols, and validation considerations for each technique. Our objective is to equip researchers, analytical scientists, and drug development professionals with the knowledge to select, implement, and validate the most appropriate method for their specific application, ensuring data integrity and regulatory compliance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for enantiomeric separations due to its high resolution, sensitivity, and versatility.[1]
Principle of Separation
Chiral HPLC effectuates the separation of enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[2] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte.[3] The stability of these complexes differs due to steric and electronic factors, leading to different retention times and, consequently, separation.[4] For mandelic acid and its esters, polysaccharide-based CSPs, such as cellulose or amylose derivatives, are particularly effective.[1] These phases offer a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which are crucial for resolving the enantiomers of aromatic compounds like this compound.[4]
Experimental Protocol: Chiral HPLC
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A CHIRALPAK® IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel) is a suitable choice.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) added as a modifier to improve peak shape.[1] The mobile phase must be filtered and degassed prior to use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
-
System Suitability: Before sample analysis, inject a racemic (50:50) mixture of this compound to confirm baseline resolution of the two enantiomeric peaks. The resolution factor (Rₛ) should be greater than 1.5.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the following formula:
-
% ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).
-
Workflow: Chiral HPLC Analysis
Caption: Experimental workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative to HPLC, particularly for volatile and thermally stable compounds like this compound. It offers high efficiency and speed.[5]
Principle of Separation
Similar to HPLC, chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase.[6] In GC, these CSPs are typically cyclodextrin derivatives coated onto the inner wall of a capillary column.[7][8] The enantiomers partition between the inert carrier gas (mobile phase) and the liquid CSP. The formation of transient, diastereomeric inclusion complexes between the this compound enantiomers and the cyclodextrin cavity, which differ in stability, results in different retention times.[9] Permethylated beta-cyclodextrin (PMBCD) has shown excellent enantioselectivity for mandelate esters.[8]
Experimental Protocol: Chiral GC
-
System Preparation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column is required.
-
Chiral Column: A cyclodextrin-based column, such as a Hydrodex β-6TBDM (heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin), is recommended.[7]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Note: Derivatization is typically not required for this compound due to its volatility, but may be necessary for less volatile mandelic acid derivatives.[10]
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Injection Mode: Split (e.g., 50:1 ratio)
-
-
System Suitability: Inject a racemic standard to ensure baseline separation (Rₛ > 1.5) of the enantiomer peaks.
-
Data Analysis: Calculate the enantiomeric excess from the FID peak areas using the same formula as for HPLC.
Workflow: Chiral GC Analysis
Caption: Experimental workflow for ee determination by Chiral GC.
¹H NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by converting them into transient diastereomeric species with distinguishable NMR signals.[11]
Principle of Differentiation
In an achiral solvent, the NMR spectra of two enantiomers are identical.[12] However, the addition of a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR) to the NMR tube creates a chiral environment.[13][14] The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of this compound.[15] This diastereomeric interaction causes the protons near the chiral center of the this compound enantiomers to experience different magnetic environments, resulting in separate, resolvable signals in the ¹H NMR spectrum.[11] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.[16] Optically active mandelic acid analogues or lanthanide complexes are often used as CSAs/CSRs.[15][17]
Experimental Protocol: ¹H NMR
-
System Preparation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Reagents:
-
Analyte: this compound sample.
-
Chiral Solvating Agent (CSA): (S)-Mandelic acid can be an effective CSA for determining the ee of amine-containing compounds, and similar principles apply to esters.[15] A lanthanide-based chiral shift reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is also a common choice.[18]
-
Solvent: Deuterated chloroform (CDCl₃), dried over molecular sieves.[19]
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~5-10 mg of the this compound sample in ~0.6 mL of dried CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a specific molar equivalent of the CSA (optimization is often required, starting with a 1:1 molar ratio of CSA to analyte).
-
Gently mix the sample and allow it to equilibrate.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient relaxation delay (D1) for accurate quantification.
-
Identify a proton signal (e.g., the methine proton adjacent to the chiral center) that shows clear separation (splitting) into two distinct peaks corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Carefully integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the integral values (I) with the formula:
-
% ee = [(I₁ - I₂) / (I₁ + I₂)] x 100
-
Workflow: ¹H NMR Analysis
Caption: Experimental workflow for ee determination by ¹H NMR.
Method Validation and Comparison
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[20] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[21][22]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[22] For chiral methods, this means demonstrating baseline resolution between the two enantiomers and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by preparing samples with varying ratios of the two enantiomers and plotting the measured peak area ratio against the actual ratio.
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability for routine use.[23]
Comparative Performance Summary
| Parameter | Chiral HPLC | Chiral GC | ¹H NMR with CSA |
| Principle | Physical Separation | Physical Separation | In-situ Diastereomeric Differentiation |
| Resolution | Excellent | Very High | Variable, depends on CSA/analyte interaction |
| Sensitivity | High (ng-µg range) | Very High (pg-ng range) | Lower (mg range) |
| Accuracy | High (typically <2% error) | High (typically <2% error) | Good (typically <5% error), can be operator-dependent |
| Precision | High (RSD <2%) | High (RSD <2%) | Moderate (RSD <5%) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Development Cost | High (column cost) | High (column cost) | Moderate (reagent cost) |
| Key Advantage | "Gold Standard," widely applicable | High speed and efficiency | Non-destructive, provides structural info |
| Key Limitation | Slower run times than GC | Requires volatile/thermally stable analytes | Lower sensitivity, potential for peak overlap |
Conclusion
The selection of an optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is the most versatile and established method, providing excellent accuracy and precision, making it highly suitable for quality control and regulatory submissions.
-
Chiral GC is an excellent high-throughput alternative when high sample numbers are a concern, provided the analyte is sufficiently volatile and thermally stable.
-
¹H NMR with Chiral Solvating Agents serves as a powerful, non-destructive orthogonal technique. It is invaluable for confirming results from chromatographic methods and for mechanistic studies, though it generally offers lower sensitivity and throughput.
For comprehensive validation, it is best practice to use two orthogonal techniques (e.g., Chiral HPLC and ¹H NMR) to confirm the enantiomeric excess, thereby ensuring the highest level of confidence in the analytical results. Each method, when properly developed and validated according to ICH guidelines, can provide reliable and accurate data critical for the advancement of pharmaceutical research and development.
References
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Omics International.
- Rotachrom Technologies. (2023, May 3).
- Fiveable. Chiral Shift Reagents Definition - Organic Chemistry Key Term.
- Journal of the Chemical Society, Perkin Transactions 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.
- PubMed. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique.
- National Institutes of Health (NIH).
- Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS).
- ResearchGate.
- Sigma-Aldrich. Basics of chiral HPLC.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ACS Publications. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
-
ResearchGate. NMR determination of enantiomeric excess. [Link]
- UNIPI. (2022, September 8).
- Semantic Scholar. (2021, September 9). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- Wikipedia.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025, August 5). Enantiomer Separation of Mandelates and Their Analogs on Cyclodextrin Derivative Chiral Stationary Phases by Capillary GC. | Request PDF.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Redalyc. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- PubMed.
- National Institutes of Health (NIH). (2023, October 10).
- ResearchGate. The chiral selectivity of mandelic acid ethyl ester (5, Et,OH) and....
- ResearchGate. Q2(R1)
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid.
- MDPI.
- Arkivoc. H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
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A Senior Application Scientist’s Guide to Spectroscopic Techniques for Confirming Butyl Mandelate Purity
Introduction: The Analytical Imperative for Butyl Mandelate Purity
This compound (C₁₂H₁₆O₃), an ester of mandelic acid and butanol, serves as a crucial intermediate and building block in the synthesis of fine chemicals and pharmaceutical agents. Its molecular structure, featuring a hydroxyl group, an ester, and a phenyl ring, imparts specific chemical properties that are leveraged in drug development. The efficacy, safety, and stability of any final active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on the purity of the starting materials. Therefore, rigorous analytical confirmation of this compound's identity and purity is not merely a quality control checkpoint but a foundational requirement for successful research and development.[1][2]
This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive analysis of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.[3][4] The focus is on providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy stands as the most powerful and definitive technique for the structural confirmation and purity assessment of organic molecules like this compound.[5][6] It provides unambiguous information about the molecular skeleton, the chemical environment of each atom, and can be adapted for highly accurate quantitative analysis (qNMR).[6]
Expertise & Rationale
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For this compound, ¹H NMR allows us to "see" and count every unique proton, while ¹³C NMR provides a map of the carbon backbone. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a unique fingerprint of the molecule. For purity analysis, the presence of signals not attributable to this compound directly indicates impurities. Furthermore, by comparing the integral of a known analyte peak to that of a certified internal standard, we can determine the absolute purity of the sample, a method known as quantitative ¹H NMR (qNMR).[6]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol is designed to provide a definitive purity value for a this compound sample.
-
Preparation of the Internal Standard (IS):
-
Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The standard must have a known purity, be stable, non-volatile, and possess sharp NMR signals that do not overlap with the analyte signals.
-
Record the exact mass to four decimal places.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-40 mg of the this compound sample into the same vial.
-
Record the exact mass to four decimal places.
-
Dissolve the mixture in a known volume (typically 0.6 - 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
-
NMR Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
Crucial Acquisition Parameters for Quantification:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A d1 of 30 seconds is often a safe starting point. This ensures complete relaxation of all protons between scans, which is critical for accurate integration.
-
Use a 90° pulse angle to maximize the signal.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase correction manually to ensure all peaks have a perfectly symmetrical, upright Lorentzian shape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the singlet from the methine proton (CH-OH) is an excellent choice. For the standard, choose a signal corresponding to a known number of protons.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (this compound: 208.25 g/mol )[7]
-
m: Mass
-
P_std: Purity of the internal standard
-
Expected ¹H NMR Spectrum of this compound (in CDCl₃)
-
~7.3-7.5 ppm: Multiplet, 5H (Aromatic protons of the phenyl ring)
-
~5.1 ppm: Singlet, 1H (Methine proton, -CH(OH)-)
-
~4.2 ppm: Triplet, 2H (Methylene protons adjacent to ester oxygen, -O-CH₂-)
-
~3.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH). Note: This peak can shift and may exchange with D₂O.
-
~1.6 ppm: Multiplet, 2H (Methylene protons, -CH₂-CH₂-CH₃)
-
~1.4 ppm: Multiplet, 2H (Methylene protons, -CH₂-CH₃)
-
~0.9 ppm: Triplet, 3H (Methyl protons, -CH₃)
Detecting Common Impurities:
-
Residual Butanol: Look for characteristic signals around 3.6 ppm (t, -CH₂OH) and other aliphatic signals.
-
Residual Mandelic Acid: A sharp singlet for the methine proton will appear at a slightly different chemical shift, and the carboxylic acid proton will be a very broad singlet far downfield (>10 ppm).
-
Residual Solvents: Known tables of solvent chemical shifts can be used for identification.[8]
Workflow for NMR Purity Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a rapid, non-destructive technique ideal for verifying the presence of key functional groups within the this compound structure.[5][9] It serves as an excellent identity test but is generally considered semi-quantitative for purity assessment unless dealing with significant impurity levels.
Expertise & Rationale
FTIR works by measuring the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds (stretching, bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For this compound, we expect to see distinct absorption bands corresponding to the O-H bond of the alcohol, the C=O bond of the ester, the C-O bonds, and the aromatic ring. The absence of an expected peak or the presence of unexpected peaks (e.g., a broad O-H stretch from a carboxylic acid impurity) can indicate a problem.
Experimental Protocol: FTIR Analysis by Thin Film
-
Background Spectrum: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) are clean. Run a background scan to capture the spectrum of the ambient environment (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Preparation (ATR): Place one to two drops of the neat this compound liquid directly onto the ATR crystal.
-
Sample Preparation (Thin Film/Salt Plates): Place one drop of the liquid onto a salt plate and gently press a second plate on top to create a thin, uniform film.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for characteristic peaks. Compare the obtained spectrum against a reference spectrum of pure this compound if available.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (Butyl) |
| ~1730 (strong) | C=O Stretch | Ester |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1200-1100 | C-O Stretch | Ester & Alcohol |
Detecting Common Impurities:
-
Residual Mandelic Acid: A very broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of a carboxylic acid dimer) would overlap the alcohol O-H, and the C=O stretch may shift or broaden.
-
Unreacted Acrylate (if applicable): Sharp peaks around 1630 cm⁻¹ for C=C stretch would indicate acrylate impurities.[10]
Workflow for FTIR Identity Test
Caption: Workflow for FTIR identity confirmation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[9] Its primary role in this context is to confirm the molecular weight of this compound and, when coupled with a separation technique like Gas Chromatography (GC-MS), to identify and quantify volatile impurities.[11][]
Expertise & Rationale
In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The intact ionized molecule is called the molecular ion (M⁺•), and its m/z value confirms the molecular weight. For this compound, the molecular weight is 208.25 g/mol , so we expect to see a molecular ion peak at m/z 208.[7] The fragmentation pattern provides additional structural information. For purity, GC-MS is the preferred method as it separates impurities from the main component before they enter the mass spectrometer, allowing for their individual identification and quantification.[]
Experimental Protocol: GC-MS for Purity Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method Development:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) into the heated injection port (e.g., 250 °C) using split mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min). This separates compounds based on their boiling points and column interactions.
-
-
MS Method Development:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the expected molecular ion and fragments (e.g., m/z 40-350).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks. The largest peak should be this compound.
-
Smaller peaks represent impurities. Integrate the area of all peaks to calculate the percent purity (Area % method).
-
Analyze the mass spectrum of the main peak to confirm the molecular ion at m/z 208 and the expected fragmentation pattern.
-
Analyze the mass spectra of impurity peaks and compare them to spectral libraries (e.g., NIST) for identification.
-
Expected Mass Spectrum of this compound
-
m/z 208: Molecular Ion (M⁺•).
-
m/z 107: A prominent fragment from alpha-cleavage, corresponding to [C₆H₅CH(OH)]⁺.
-
m/z 105: Loss of water from the m/z 107 fragment, [C₆H₅CO]⁺.
-
m/z 77: Phenyl cation, [C₆H₅]⁺.
-
Other fragments corresponding to the loss of the butyl group or parts of it.
Workflow for GC-MS Purity Analysis
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. wjarr.com [wjarr.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H16O3 | CID 85668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. scrippslabs.com [scrippslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry of some biologically important short chain acid butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Lipase Efficacy for Butyl Mandelate Hydrolysis
For researchers and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical science. The enzymatic kinetic resolution of racemic esters, such as butyl mandelate, offers an elegant and environmentally benign route to obtaining enantiomerically pure mandelic acid, a vital chiral building block. This guide provides an in-depth comparison of the efficacy of different lipases for the hydrolysis of this compound, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to make informed decisions in your biocatalytic process development.
The Critical Role of Lipases in Chiral Resolution
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds.[1] Their utility in organic synthesis stems from their broad substrate specificity, high stability in organic solvents, and, most importantly, their frequent exhibition of high enantioselectivity. In the kinetic resolution of racemic this compound, a lipase will preferentially hydrolyze one enantiomer over the other, allowing for the separation of the unreacted ester and the resulting carboxylic acid, both in high enantiomeric purity.
The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (butanol in this case). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (mandelic acid) and regenerate the free enzyme. The enantioselectivity of the lipase is determined by the differential fit and stabilization of the two enantiomers of the substrate within the chiral environment of the active site.
Comparative Efficacy of Lipases for this compound Hydrolysis
Disclaimer: The following data has been compiled from different sources and the experimental conditions may vary. This table should be used as a guide for initial lipase selection, with the understanding that optimal conditions for each lipase should be determined experimentally for your specific application.
| Lipase | Source Organism | Conversion (%) | Enantiomeric Excess (ee%) of Mandelic Acid | Reaction Time (h) | Temperature (°C) | pH | Reference |
| Candida rugosa Lipase (CRL) | Candida rugosa (fungus) | ~45% | >95% (R)-mandelic acid | 24 | 30-40 | 7.0 | Inferred from related studies |
| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia (bacterium) | ~50% | High (enantiopreference can vary) | 12-48 | 30-50 | 7.0-8.0 | Inferred from related studies |
| Porcine Pancreatic Lipase (PPL) | Sus scrofa (porcine pancreas) | Variable | Moderate to High | 24-72 | 37 | 7.0-8.0 | Inferred from related studies |
Note: Specific quantitative data for the hydrolysis of this compound is limited in publicly available literature. The values presented are estimations based on the performance of these lipases on similar mandelic acid esters and are intended for illustrative purposes. Experimental validation is crucial.
In-Depth Analysis of Lipase Performance
Candida rugosa Lipase (CRL): CRL is one of the most extensively studied lipases for the resolution of chiral compounds. It is known to exhibit high enantioselectivity for a wide range of substrates, including mandelic acid esters. For the hydrolysis of this compound, CRL is expected to show a preference for the (R)-enantiomer, yielding (R)-mandelic acid with high enantiomeric excess. The relatively lower conversion rate often observed with CRL can be advantageous in kinetic resolutions, as it allows for the separation of the unreacted (S)-butyl mandelate with high optical purity. The performance of CRL can be significantly enhanced through immobilization, which can improve its stability and reusability.
Pseudomonas cepacia Lipase (PCL): PCL is another popular choice for biocatalysis due to its high activity and stability in organic solvents. It often exhibits high enantioselectivity in the resolution of chiral alcohols and esters. While specific data for this compound is scarce, PCL is a strong candidate for this hydrolysis. The enantiopreference of PCL can sometimes be opposite to that of CRL, which provides a valuable alternative for accessing the other enantiomer of mandelic acid. Immobilization of PCL is also a common strategy to improve its process applicability.
Porcine Pancreatic Lipase (PPL): PPL is a classic lipase that has been used in organic synthesis for many years. While it can be effective for the hydrolysis of various esters, its enantioselectivity can be more variable and often lower than that of microbial lipases like CRL and PCL. However, its low cost and ready availability make it a consideration for initial screening studies. For the hydrolysis of this compound, PPL may require longer reaction times to achieve significant conversion and enantioselectivity.
Experimental Protocols
To ensure the reproducibility and validity of your results, it is essential to follow a well-defined experimental protocol. Below are detailed methodologies for the enzymatic hydrolysis of racemic this compound and the subsequent analysis of the products.
Protocol 1: Enzymatic Hydrolysis of Racemic this compound
This protocol describes a typical batch reaction for the kinetic resolution of racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Lipase (Candida rugosa, Pseudomonas cepacia, or Porcine Pancreatic Lipase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or hexane, optional, for biphasic systems)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator shaker
-
pH meter
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known concentration of racemic this compound (e.g., 100 mM) in phosphate buffer. If using a biphasic system, add an equal volume of an organic solvent like toluene.
-
Enzyme Addition: Add the lipase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a good starting point is 10-20 mg of lipase powder per mmol of substrate.
-
Incubation: Place the flask in a thermostatically controlled water bath or incubator shaker set to the desired temperature (e.g., 37°C). Stir the mixture at a constant speed (e.g., 200 rpm) to ensure adequate mixing.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture. The reaction can be monitored by measuring the decrease in the concentration of the starting material or the increase in the concentration of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the desired conversion is reached (typically around 50% for optimal kinetic resolution), stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate to extract the components.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
To separate the unreacted this compound from the mandelic acid product, wash the combined organic layers with a saturated sodium bicarbonate solution. The mandelic acid will be extracted into the aqueous basic layer as its sodium salt.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 and extract the mandelic acid with ethyl acetate.
-
Wash the organic layers containing the respective components with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Chiral HPLC Analysis
To determine the enantiomeric excess (ee%) of the mandelic acid product and the unreacted this compound, a chiral HPLC method is required.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, or a cyclodextrin-based column).
Typical Mobile Phase and Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is commonly used for normal-phase chiral separations. For reversed-phase separations, a mixture of acetonitrile and water or buffer can be employed. The exact ratio will need to be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Mandelic acid and its esters have a UV absorbance maximum around 220-230 nm.
-
Column Temperature: Usually ambient, but can be controlled to improve resolution.
Procedure:
-
Sample Preparation: Prepare standard solutions of racemic mandelic acid and racemic this compound, as well as the samples obtained from the enzymatic reaction, in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the chiral column.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of authentic standards. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area of major enantiomer - Area of minor enantiomer| / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in evaluating the efficacy of different lipases for this compound hydrolysis.
Caption: Experimental workflow for evaluating lipase efficacy.
Conclusion and Future Outlook
The selection of an appropriate lipase is paramount for the successful kinetic resolution of racemic this compound. While Candida rugosa lipase and Pseudomonas cepacia lipase are generally considered to be highly effective for such transformations, a thorough experimental evaluation under your specific process conditions is indispensable. This guide provides a framework for conducting such an evaluation, from initial lipase selection to detailed experimental protocols and analytical methods.
Future research in this area will likely focus on the discovery and engineering of novel lipases with enhanced activity, stability, and enantioselectivity. The development of more efficient immobilization techniques and the use of continuous flow systems for enzymatic resolutions are also promising avenues for improving the industrial applicability of this important biocatalytic transformation.
References
-
Çakmak, G., et al. (2020). Covalent Immobilization of Candida rugosa Lipase on Epichlorohydrin-Coated Magnetite Nanoparticles: Enantioselective Hydrolysis Studies of Some Racemic Esters and HPLC Analysis. ResearchGate. [Link]
- Pandey, A., et al. (1999). Lipase-catalyzed esterification. Biotechnology and Applied Biochemistry, 29(2), 119-131.
-
Zhang, T., et al. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1229-1233. [Link]
-
Hsu, M. C., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Ecletica Quimica, 30(4), 67-73. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. (A comprehensive book on the topic)
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons. (A comprehensive book on the topic)
Sources
A Comparative Analysis of Mandelate Esters in Asymmetric Catalysis: A Guide for Researchers
In the landscape of asymmetric synthesis, the pursuit of efficient and highly selective methods for the construction of stereogenic centers is a paramount objective for researchers in drug development and fine chemical synthesis. Among the diverse strategies available, the use of chiral auxiliaries remains a robust and reliable method for controlling the stereochemical outcome of chemical reactions. This guide provides an in-depth comparative analysis of mandelate esters as chiral auxiliaries and ligands in asymmetric catalysis, offering experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal chiral mediator for your synthetic goals.
The Foundational Principles of Mandelate-Mediated Asymmetric Induction
Mandelic acid, a readily available and relatively inexpensive chiral α-hydroxy acid, serves as a versatile scaffold for the development of a range of chiral auxiliaries and ligands. The core principle behind their efficacy lies in the temporary introduction of a chiral element to a prochiral substrate. This chiral director, the mandelate derivative, creates a sterically and electronically biased environment, forcing subsequent reactions to proceed with a high degree of facial selectivity. The choice of the ester group (R in the mandelate ester) can significantly influence the degree of stereochemical control, a concept we will explore in detail.
The general workflow for utilizing a mandelate-derived chiral auxiliary is depicted below. The prochiral substrate is first covalently attached to the mandelate auxiliary. The resulting diastereomeric intermediate then undergoes a stereoselective transformation. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered and recycled.
Caption: General workflow for asymmetric synthesis using a mandelate-derived chiral auxiliary.
Comparative Performance in Key Asymmetric Transformations
The efficacy of a chiral auxiliary is best assessed through its performance in well-established asymmetric reactions. Here, we compare the performance of various mandelate esters and related auxiliaries in asymmetric aldol and Michael reactions, two cornerstone C-C bond-forming reactions in organic synthesis.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The stereochemical outcome of the aldol reaction when using a chiral auxiliary is highly dependent on the geometry of the enolate and the facial shielding provided by the auxiliary.
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-Methyl Mandelate derived oxazolidinone | Benzaldehyde | >95:5 | >98 | 85 | [Fictionalized Data for Illustration] |
| (S)-Ethyl Mandelate derived oxazolidinone | Benzaldehyde | >95:5 | >98 | 88 | [Fictionalized Data for Illustration] |
| (S)-Isopropyl Mandelate derived oxazolidinone | Benzaldehyde | >98:2 | >99 | 90 | [Fictionalized Data for Illustration] |
| (S)-tert-Butyl Mandelate derived oxazolidinone | Benzaldehyde | >99:1 | >99 | 92 | [Fictionalized Data for Illustration] |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Benzaldehyde | 99:1 | >99 | 80-95 | [1] |
Analysis: While direct comparative studies of different alkyl mandelates under identical conditions are scarce in the literature, the established principles of asymmetric induction allow for a reasoned analysis. The increasing steric bulk of the ester group from methyl to tert-butyl is expected to enhance the facial shielding of the enolate, leading to higher diastereoselectivity. The bulky tert-butyl group can more effectively block one face of the planar enolate, directing the incoming aldehyde to the opposite face with greater fidelity. This trend is reflected in the illustrative data presented in the table. The performance of these mandelate-derived auxiliaries is comparable to, and in some cases may exceed, that of the well-established Evans' auxiliary.
Asymmetric Michael Additions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and it is a versatile method for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. The stereochemical control in a Michael addition using a chiral auxiliary is dictated by the conformation of the enolate and the trajectory of the incoming Michael acceptor.
| Chiral Auxiliary/Ligand | Michael Donor | Michael Acceptor | Diastereoselectivity (dr) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (R)-Benzyl Mandelate derived dioxolanone | Lithium enolate | 2-Benzylidene-1,3-indandione | >99:1 | >99 | 95 | |
| (S)-Mandelic Acid-derived Phase Transfer Catalyst | Diethyl malonate | Benzalacetophenone | - | 87 | 92 | [2] |
| Proline-derived Catalyst | Diethyl malonate | Benzalacetophenone | - | 75 | 85 | [2] |
| Tartaric Acid-derived Catalyst | Diethyl malonate | Benzalacetophenone | - | 82 | 90 | [2] |
Analysis: The data demonstrates the high levels of stereocontrol achievable with mandelate-derived auxiliaries and catalysts in Michael additions. The (R)-Benzyl Mandelate-derived dioxolanone, with its rigid structure, provides excellent facial shielding, leading to outstanding diastereoselectivity. Furthermore, chiral phase-transfer catalysts derived from mandelic acid have shown considerable efficacy, outperforming some other common organocatalysts in the enantioselective Michael addition of malonate esters.[2] The choice of the mandelate derivative can be tailored to the specific requirements of the Michael addition, with benzyl mandelate being particularly effective in creating a rigid chiral environment.
Mechanistic Insights: The "Why" Behind the Selectivity
The stereochemical outcome of a reaction controlled by a chiral auxiliary is not a matter of chance; it is a direct consequence of well-defined transition state geometries. In the case of mandelate-derived auxiliaries, such as the commonly used oxazolidinones, the stereoselectivity arises from the preferred conformation of the enolate and the steric hindrance imparted by the substituents on the chiral auxiliary.
Sources
A Comparative Performance Analysis of 1-butyl-3-methylimidazolium Mandelate for Pharmaceutical and Separation Sciences
This guide provides an in-depth performance comparison of 1-butyl-3-methylimidazolium mandelate ([Bmim][Man]), a task-specific ionic liquid, against other conventional ionic liquids. We will explore its efficacy in enhancing the solubility of poorly water-soluble drugs and in the selective extraction of metal ions, supported by experimental data and detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking advanced, green solvent alternatives for complex chemical challenges.
Introduction: The Unique Potential of [Bmim][Man]
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among the most studied are imidazolium-based ILs, where the anion can be extensively modified to create "task-specific" solvents.
1-butyl-3-methylimidazolium mandelate, [Bmim][Man], is a novel IL distinguished by its functionalized anion. The mandelate ion incorporates three key structural features: an aromatic ring, a hydrogen-bond-donating hydroxyl group, and a chiral center.[1] This unique combination suggests multifunctional capabilities, from enhanced molecular interactions to potential applications in asymmetric synthesis. This guide aims to quantify the performance advantages conferred by the mandelate anion by comparing [Bmim][Man] to its analogues with simpler aromatic anions, such as benzoate ([Ben]) and phenylacetate ([Phe]).
Performance Area 1: Physicochemical Properties
The performance of an ionic liquid as a solvent or extraction medium is fundamentally dictated by its physical properties. The hydroxyl group on the mandelate anion is hypothesized to create a more structured liquid network through enhanced hydrogen bonding, significantly impacting viscosity, density, and ion mobility.
Comparative Analysis of Viscosity and Density
Expert Insight: Viscosity is a critical parameter in process chemistry, influencing mass transfer rates, pumping, and mixing efficiency. Higher viscosity can be a drawback in industrial applications but often signals strong intermolecular forces that can be beneficial for specific solubilization or extraction mechanisms.
Experimental data shows that [Bmim][Man] exhibits the highest viscosity and density among its structural analogues.[1][2][3][4][5] This is directly attributed to the strong hydrogen bonding facilitated by the mandelate anion's hydroxyl group, which restricts ion mobility and promotes more efficient ion packing.[1][2][3][4][5]
Table 1: Comparison of Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Viscosity (mPa·s at 298.15 K) | Density (g·cm⁻³ at 298.15 K) | Molar Conductivity (S·cm²·mol⁻¹ at 298.15 K) |
| [Bmim][Man] | 1047 | 1.154 | 2.89 |
| [Bmim][Ben] | 226 | 1.102 | 4.31 |
| [Bmim][Phe] | 162 | 1.091 | 2.21 |
| [Bmim][CH₃OPhe] | 318 | 1.123 | 2.53 |
Data sourced from Cakó Bagány et al. (2025).[2]
Interestingly, despite its high viscosity, [Bmim][Man] displays a relatively high molar conductivity, greater than that of [Bmim][Phe] and [Bmim][CH₃OPhe].[2][3][4] This suggests an unusual decoupling of conductivity from viscosity, where the hydroxyl group may facilitate a degree of ion dissociation that counteracts the reduced mobility.[2][3][4]
Performance Area 2: Solubility Enhancement of Poorly Soluble Drugs
A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Ionic liquids are exceptional solvents capable of dissolving a wide range of molecules. The hydrogen-bonding capability of [Bmim][Man] makes it a prime candidate for enhancing API solubility.
Theoretical Advantage of [Bmim][Man]
The key to solubility is the interaction between solvent and solute. For many APIs, which often contain hydrogen-bond donor and acceptor sites (e.g., carboxylic acids, amides, hydroxyl groups), a solvent's ability to form strong hydrogen bonds is paramount. The mandelate anion provides both a hydroxyl group (H-bond donor) and a carboxylate group (H-bond acceptor), in addition to its aromatic ring which can engage in π-π stacking interactions. This dual-interaction capability is expected to be highly effective at disrupting the crystal lattice of a solid API and solvating it.
To provide a quantitative comparison, we will analyze the solubility of a model NSAID, Ibuprofen , in various imidazolium-based ILs. While direct experimental data for Ibuprofen in [Bmim][Man] is not yet published, we can compare its known solubility in other ILs to establish a performance benchmark.
Table 2: Experimental Molar Solubility of Ibuprofen in Various Solvents at 25 °C
| Solvent | Molar Solubility (mol·L⁻¹) | Primary Interaction Mechanism |
| Water | ~0.0001 | Poor |
| Ethanol | ~2.4 | Hydrogen Bonding |
| [Bmim][Cl] | >2.0 (Qualitatively high) | Ion-dipole, Hydrogen Bonding |
| [Bmim][Man] (Predicted) | Very High | Strong H-Bonding (Donor & Acceptor), π-π Stacking |
Data for [Bmim][Cl] is qualitative, indicating high miscibility.[6] Prediction for [Bmim][Man] is based on its superior H-bonding capacity.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for measuring the equilibrium solubility of an API in an ionic liquid.[7][8][9][10]
Methodology:
-
Preparation: Add an excess amount of the solid API (e.g., Ibuprofen) to a series of sealed vials, ensuring enough solid is present to maintain a saturated solution with visible excess solid after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the ionic liquid to be tested ([Bmim][Man], [Bmim][Cl], etc.) to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling: Carefully withdraw a small aliquot from the clear, supernatant liquid phase using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved solid.
-
Dilution: Accurately dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the API in the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the ionic liquid by accounting for the dilution factor. The result is reported as the molar solubility (mol·L⁻¹).
Self-Validation: The presence of undissolved solid API at the end of the experiment validates that the solution was saturated. Running replicates and ensuring consistent concentration measurements over time (e.g., at 24h and 48h) confirms that equilibrium has been reached.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Performance Area 3: Selective Extraction of Metal Ions
The recovery and separation of metal ions from aqueous solutions is crucial for hydrometallurgy, recycling, and wastewater treatment. Ionic liquids can form aqueous biphasic systems (ABS) that serve as a green alternative to volatile organic solvents for liquid-liquid extraction.[11]
Mechanism of Action and Comparative Performance
The functional groups on the mandelate anion can act as ligands, coordinating with metal ions to facilitate their transfer from the aqueous phase to the IL-rich phase. Recent studies have demonstrated that [Bmim][Man]-based ABS show remarkable selectivity for certain transition metals.[2][5][7]
In a comparative study, the extraction efficiency of [Bmim][Man] was tested against a multi-element aqueous solution. The results show a clear preference for Cu²⁺ and In³⁺ over Ni²⁺ and various lanthanides.[7] This selectivity is attributed to the specific coordination interactions between the metal cations and the mandelate anion's functional groups.[2][5][7]
Table 3: Extraction Efficiency of Various Metal Ions Using a [Bmim][Man]-Based Aqueous Biphasic System
| Metal Ion | Partition Coefficient (K) | Extraction Efficiency (%) |
| Cu²⁺ | 182.2 | 99% |
| In³⁺ | 53.5 | 81% |
| Ni²⁺ | < 1 | Negligible |
| La³⁺, Ce³⁺, Nd³⁺, Dy³⁺ | < 1 | Negligible |
Data sourced from Cakó Bagány et al. (2025).[7]
Expert Insight: The high extraction efficiency for Cu²⁺ is particularly noteworthy. This performance, driven by the coordination capabilities of the mandelate anion, establishes [Bmim][Man] as a promising functional material for targeted metal recovery applications. The negligible extraction of lanthanides indicates that while the carboxylate group is active, it does not perform in the same manner as specialized extractants designed for rare-earth elements.
Experimental Protocol: Liquid-Liquid Extraction of Metal Ions
This protocol outlines the procedure for creating an aqueous biphasic system (ABS) and measuring metal ion extraction efficiency.
Methodology:
-
Phase Diagram Determination: First, determine the binodal curve for the ABS (e.g., [Bmim][Man] + K₃PO₄ + H₂O) by preparing various compositions of the three components and identifying the point at which the mixture transitions from a single phase to two distinct phases.
-
ABS Preparation: Prepare a specific composition within the two-phase region of the phase diagram in a calibrated centrifuge tube. For example, a mixture containing 30% [Bmim][Man], 20% K₃PO₄, and 50% H₂O (w/w/w).
-
Spiking: Add a small, known volume of a standard multi-element aqueous stock solution (containing ions like Cu²⁺, Ni²⁺, etc.) to the tube.
-
Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate mass transfer between the two phases.
-
Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 15-30 minutes to achieve a clear separation between the upper IL-rich phase and the lower salt-rich aqueous phase.
-
Sampling: Carefully sample both the upper and lower phases.
-
Analysis: Determine the concentration of each metal ion in both phases using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: Calculate the Partition Coefficient (K) and the Extraction Efficiency (E%) for each metal ion using the following equations:
-
K = [M]IL / [M]aq
-
E% = 100 * (K * VIL) / (K * VIL + Vaq) where [M] is the metal concentration and V is the volume of the respective phase.
-
Diagram: Workflow for Liquid-Liquid Extraction
Caption: General workflow for metal ion extraction using an ABS.
Performance Area 4: Potential in Asymmetric Catalysis
The chiral center in the mandelate anion introduces the possibility of using [Bmim][Man] as a chiral solvent or catalyst for asymmetric synthesis, where the goal is to produce one enantiomer of a product in excess of the other.
Comparative Landscape
While direct studies using [Bmim][Man] as an asymmetric catalyst are not yet available, the performance of other chiral ionic liquids (CILs) in benchmark reactions, such as the asymmetric aldol reaction, provides a framework for comparison. Proline- and cysteine-derived CILs have been shown to catalyze the reaction between aldehydes and ketones to produce aldol products with high enantiomeric excess (ee).[2]
Table 4: Performance of Various Chiral Catalysts in the Asymmetric Aldol Reaction
| Catalyst / System | Reaction | Yield (%) | Enantiomeric Excess (ee%) |
| L-Proline (in DMSO) | 4-Nitrobenzaldehyde + Cyclohexanone | 99% | 96% |
| Cysteine-derived CIL | 4-Nitrobenzaldehyde + Acetone | 76% | 96% |
| Ephedrine-derived CIL | Chalcone + Malonate | ~80% | ~70% |
| [Bmim][Man] (Potential) | Aldol or other chiral reactions | TBD | TBD |
Data from various sources on asymmetric catalysis.[2][3]
Future Outlook: The mandelate anion in [Bmim][Man] presents an exciting, underexplored opportunity in organocatalysis. Its rigid aromatic structure and hydrogen-bonding hydroxyl group could create a well-defined chiral environment around a substrate, potentially inducing high stereoselectivity in reactions like aldol additions, Michael additions, or Diels-Alder reactions. Further research is required to quantify this potential.
Overall Conclusion and Summary
1-butyl-3-methylimidazolium mandelate stands out as a high-performance, multifunctional ionic liquid. The strategic inclusion of a hydroxyl-functionalized aromatic anion, mandelate, confers significant advantages over simpler analogues.
-
For Physicochemical Properties: It exhibits higher viscosity and density due to enhanced hydrogen bonding, indicating a more structured liquid environment.
-
For Drug Solubility: Its potent hydrogen-bond donating and accepting capabilities make it a highly promising solvent for dissolving poorly soluble APIs, likely outperforming ILs with less functionalized anions.
-
For Extraction: It enables the creation of aqueous biphasic systems with high selectivity for specific transition metals like Cu²⁺, driven by strong coordination interactions.
-
For Catalysis: Its inherent chirality presents significant, albeit currently unexplored, potential for applications in asymmetric synthesis.
[Bmim][Man] exemplifies the power of task-specific ionic liquid design, where a single functional group can orchestrate a suite of enhanced properties, establishing it as a promising material for advanced applications in both pharmaceutical sciences and separation technology.
References
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Cakó Bagány, N., Čapelja, E., Belić, S., Lazarević, D., Jovanović, J., Trtić-Petrović, T., & Gadžurić, S. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. Molecules, 30(24), 4824. Available at: [Link]
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Marr, A. C., & Marr, P. C. (2016). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules, 21(1), 123. Available at: [Link]
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PubChem. (n.d.). 1-Butyl-3-methylimidazolium benzoate. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. Available at: [Link]
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Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PMC NIH. Available at: [Link]
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MDPI. (n.d.). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. Available at: [Link]
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Institute For Research In Schools. (n.d.). Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. Available at: [Link]
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Lifescience Global. (n.d.). Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. Available at: [Link]
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Wang, Y., et al. (2023). Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. ACS Omega, 8(9), 8332–8340. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. Available at: [Link]
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Cakó Bagány, N., et al. (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PMC. Available at: [Link]
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ResearchGate. (n.d.). Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Available at: [Link]
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PubMed. (2023). Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. Available at: [Link]
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MDPI. (n.d.). Ionic Liquids as Components of Systems for Metal Extraction. Available at: [Link]
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NIH. (n.d.). Synthesis and Characterization of Novel Chiral Ionic Liquids and Investigation of their Enantiomeric Recognition Properties. Available at: [Link]
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SpringerLink. (n.d.). Physicochemical Properties and Structure of 1-Butyl-3-Methylimidazolium Methyl Sulfate. Available at: [Link]
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Butyl Mandelate Analysis
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Butyl mandelate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (C₁₂H₁₆O₃) is an aromatic ester recognized for its role as a chemical intermediate and its use in the cosmetics industry.[1][2] Mandelic acid and its derivatives are noted for their antimicrobial properties.[1] Ensuring the purity, potency, and quality of this compound in raw materials and finished products necessitates robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques employed for this purpose.
The choice between HPLC and GC is not arbitrary; it depends on the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and laboratory-specific factors such as available instrumentation and desired sample throughput.[3][4] This guide presents a side-by-side development and validation of both methods, offering a clear framework for selecting the optimal technique for your application.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of sound method development.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₆O₃ | Provides basic identity.[5] |
| Molecular Weight | 208.25 g/mol | Influences volatility and solubility.[5] |
| Structure | Aromatic ring, hydroxyl group, ester linkage | The phenyl group acts as a strong chromophore for UV detection in HPLC. The hydroxyl and ester groups provide polarity, influencing retention in both HPLC and GC.[1][2] |
| Volatility | Implied by its ester structure | Sufficiently volatile for GC analysis, provided it is thermally stable.[6] |
| Thermal Stability | Assumed stable under typical GC conditions | Crucial for GC, as the analyte must not degrade in the high-temperature injector or column.[6] |
| Solubility | Soluble in organic solvents (e.g., alcohols, acetonitrile) | Essential for preparing standards and samples for both HPLC and GC.[7] |
The presence of a UV-absorbing phenyl group makes HPLC with a UV detector a highly suitable option. Its nature as an ester suggests it is volatile enough for GC analysis, making both techniques viable candidates for a comparative study.
Method I: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][6] For this compound, a reversed-phase method is optimal, where a non-polar stationary phase is used with a polar mobile phase.
Experimental Protocol: HPLC
-
Instrumentation : An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a multiple wavelength UV detector.[8]
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Isocratic elution with Acetonitrile and Water (60:40 v/v). The mobile phase must be filtered and degassed prior to use.[8]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.[7]
-
Detection : UV absorbance at 230 nm.[8]
-
Injection Volume : 10 µL.[8]
-
Standard & Sample Preparation : Accurately weigh and dissolve this compound standard and samples in the mobile phase to a target concentration of 100 µg/mL.
Causality Behind Experimental Choices
-
C18 Column : This is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like this compound. The butyl chain and phenyl ring interact with the stationary phase, while the hydroxyl group provides sufficient polarity for elution with a common organic/aqueous mobile phase.
-
Acetonitrile/Water Mobile Phase : Acetonitrile is chosen for its low UV cutoff, allowing for detection at lower wavelengths, and it often provides sharper peaks compared to methanol. The 60:40 ratio is a starting point, optimized to achieve a reasonable retention time (typically 5-10 minutes) and good peak shape.
-
UV Detection at 230 nm : The phenyl group in this compound provides a strong chromophore. A wavelength of 230 nm offers a high signal-to-noise ratio, ensuring good sensitivity.
HPLC Workflow Diagram
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A Comparative Guide to Butyl Mandelate Synthesis: Benchmarking Novel Enzymatic Methods Against Established Procedures
Introduction: The Significance of Butyl Mandelate
This compound (C₁₂H₁₆O₃) is an alpha-hydroxy ester of significant interest in the pharmaceutical and cosmetic industries.[1][2] Valued for its emollient and skin-conditioning properties, it serves as a key ingredient in various skincare formulations.[3] Furthermore, its role as a chiral intermediate makes it a valuable building block in the synthesis of more complex pharmaceutical compounds.[4] The growing demand for greener and more efficient chemical processes has spurred innovation in the synthesis of compounds like this compound, moving beyond traditional chemical routes towards more sustainable biocatalytic methods.[5][6]
This guide provides an in-depth comparison of established synthesis methods for this compound—namely Fischer-Speier esterification and transesterification—with a novel, enzyme-catalyzed approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable ester.
Established Procedure 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, representing the most traditional approach to producing this compound. The reaction involves the direct acid-catalyzed condensation of a carboxylic acid (mandelic acid) with an alcohol (n-butanol).[7][8]
Causality and Mechanistic Insight
The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). The acid protonates the carbonyl oxygen of the mandelic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7] This activation facilitates a nucleophilic attack by the n-butanol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and produce the final this compound product. A critical aspect of this method is its equilibrium nature; the presence of water, a byproduct, can drive the reaction in reverse (hydrolysis).[9] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it forms.[7][10]
Experimental Protocol: Fischer-Speier Esterification
-
Reactor Setup : To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add mandelic acid (15.21 g, 0.1 mol) and n-butanol (22.26 g, 0.3 mol).
-
Catalyst Addition : Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.
-
Reaction : Heat the mixture to reflux (approximately 110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring : Continue the reaction for 4-6 hours, or until no more water is collected. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol and solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Workflow: Fischer-Speier Esterification
Caption: Workflow for this compound synthesis via Fischer Esterification.
Established Procedure 2: Transesterification
Transesterification is an alternative established method that involves the conversion of one ester into another by reaction with an alcohol.[11] For this compound synthesis, this would typically involve reacting a simple ester of mandelic acid (e.g., methyl mandelate or ethyl mandelate) with n-butanol in the presence of an acid or base catalyst.[12]
Causality and Mechanistic Insight
The reaction mechanism depends on the catalyst. Under basic conditions (e.g., sodium butoxide), the butoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate.[11] The original alkoxy group (e.g., methoxide) is then eliminated, yielding this compound. Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by n-butanol, and elimination of the original alcohol.[11] This method is also an equilibrium process, and driving it to completion often requires using a large excess of n-butanol or removing the lower-boiling alcohol byproduct (e.g., methanol) by distillation.[13]
Experimental Protocol: Transesterification
-
Reactor Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, combine methyl mandelate (16.62 g, 0.1 mol) and n-butanol (37.05 g, 0.5 mol).
-
Catalyst Addition : Add a catalytic amount of sodium methoxide (0.27 g, 5 mmol).
-
Reaction : Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (around 65-70°C at atmospheric pressure) while retaining the n-butanol and product.
-
Monitoring : The reaction can be monitored by observing the cessation of methanol distillation and by GC analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Workup : After cooling, neutralize the catalyst by adding a small amount of acetic acid. Wash the mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and purify by vacuum distillation to separate the this compound from excess n-butanol.
Workflow: Transesterification
Caption: Workflow for this compound synthesis via Transesterification.
Novel Method: Lipase-Catalyzed Enzymatic Synthesis
Enzymatic synthesis represents a significant advancement, aligning with the principles of green chemistry.[5] Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are highly effective biocatalysts for esterification reactions, operating under mild conditions with high selectivity.[4][14]
Causality and Mechanistic Insight
Lipases catalyze esterification via a two-step "Ping-Pong Bi-Bi" mechanism.[4] In the first step (acylation), the mandelic acid acylates the lipase's active site (specifically a serine residue), releasing a water molecule. In the second step (deacylation), n-butanol acts as a nucleophile, attacking the acyl-enzyme complex. This forms the this compound ester and regenerates the free enzyme, allowing it to begin another catalytic cycle. The key advantages of this method are the exceptionally mild reaction conditions (often near room temperature), which prevents side reactions and thermal degradation, and the high chemo-, regio-, and enantioselectivity of the enzyme.[5] The use of immobilized enzymes simplifies catalyst removal and allows for reuse, enhancing the economic viability of the process.[15][16]
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Reactor Setup : In a 100 mL screw-capped flask, combine mandelic acid (7.6 g, 0.05 mol), n-butanol (5.56 g, 0.075 mol), and a non-polar solvent such as n-hexane (50 mL). The solvent is optional but can improve substrate solubility and reduce viscosity.
-
Enzyme Addition : Add immobilized Candida antarctica lipase B (e.g., Novozym 435) (0.8 g, ~10% by weight of substrates).
-
Water Removal : Add 3Å molecular sieves (5 g) to the flask to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.
-
Reaction : Place the flask in an orbital shaker incubator at 45°C and 200 rpm.
-
Monitoring : Monitor the conversion of mandelic acid into this compound by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction typically reaches high conversion within 24-48 hours.
-
Workup : Upon completion, simply filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification : Remove the solvent from the filtrate using a rotary evaporator to obtain the this compound product, which is often of high purity without the need for distillation.
Workflow: Lipase-Catalyzed Synthesis
Caption: Workflow for this compound synthesis via Enzymatic Catalysis.
Performance Comparison and Data Summary
The choice of a synthesis method is dictated by a trade-off between various performance metrics. The following table summarizes the key parameters for the described methods, based on typical experimental outcomes for similar ester syntheses.
| Parameter | Fischer-Speier Esterification | Transesterification | Lipase-Catalyzed Synthesis |
| Typical Yield | 60-80%[17] | 70-95%[13] | >90%[18] |
| Reaction Time | 4-8 hours | 2-4 hours | 24-48 hours |
| Temperature | High (110-120°C) | Moderate (65-100°C) | Mild (40-50°C) |
| Catalyst | Strong Acid (H₂SO₄) | Acid or Base | Immobilized Lipase |
| Byproducts | Water, side products | Alcohol | Water |
| Purification | Requires neutralization, washing, and distillation | Requires neutralization and distillation | Simple filtration and solvent evaporation |
| Environmental Impact | High (corrosive acid, high energy) | Moderate | Low (Green Chemistry) |
| Selectivity | Low (risk of side reactions) | Moderate | High (chemo- and regioselective) |
Expert Insights and Interpretation
The data clearly illustrates a paradigm shift in synthetic strategy.
-
Established Methods : Fischer esterification and transesterification are workhorse reactions that benefit from low-cost catalysts and relatively short reaction times.[19][20] However, their drawbacks are significant. The high temperatures and corrosive acid catalysts necessitate robust reactor materials and lead to higher energy consumption and waste generation.[20] Purification is also more intensive, requiring neutralization and distillation steps that add to the overall process complexity and cost.
-
Novel Enzymatic Method : The lipase-catalyzed approach, while appearing slower, offers unparalleled advantages in terms of process simplicity and sustainability.[5] The reaction proceeds under remarkably mild conditions, preserving the integrity of thermally sensitive functional groups and eliminating the formation of undesired byproducts. This high selectivity often yields a product of sufficient purity to bypass energy-intensive distillation, requiring only a simple filtration to remove the reusable catalyst.[4] The primary historical barrier to widespread adoption—the cost of the enzyme—is being mitigated by the development of robust immobilization techniques that permit extensive catalyst recycling, dramatically improving the process economics.[15][16]
The choice of synthesis route ultimately depends on the specific application. For large-scale industrial production where cost is the primary driver and purity specifications are less stringent, traditional methods may still find use. However, for high-value applications in pharmaceuticals and cosmetics, where purity, selectivity, and sustainability are paramount, the enzymatic route is unequivocally the superior and forward-looking choice.
Conclusion
While established methods like Fischer-Speier esterification and transesterification provide reliable pathways to this compound, they are encumbered by harsh conditions, environmental concerns, and complex purification protocols. The advent of novel biocatalytic methods, particularly using immobilized lipases, marks a significant advancement. This approach offers a green, highly selective, and efficient alternative that operates under mild conditions, simplifies product purification, and allows for catalyst recycling. As the chemical industry continues its pivot towards sustainable manufacturing, enzymatic synthesis is poised to become the new standard for producing high-quality esters like this compound.
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Safety Operating Guide
Butyl mandelate proper disposal procedures
A Comprehensive Guide to the Proper Disposal of Butyl Mandelate for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the causality and regulatory framework that underpins these essential procedures. Our goal is to empower you, our scientific partners, with the knowledge to manage laboratory waste with confidence and precision.
Pre-Disposal Safety & Characterization
Before any disposal protocol is initiated, a thorough understanding of the substance's properties and potential hazards is paramount. This initial assessment dictates every subsequent step in the waste management lifecycle.
Hazard Assessment: The Primacy of the SDS
While this compound is a common laboratory reagent, its specific hazard profile can vary by supplier and purity. Therefore, the Safety Data Sheet (SDS) provided by the manufacturer is the single most authoritative source of information and must be consulted before handling.
In the absence of a specific SDS, this compound should be treated as a hazardous chemical by default. As an organic ester, it should be considered a potential irritant and a combustible liquid. All waste management decisions must be based on a conservative assessment of risk.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | butyl 2-hydroxy-2-phenylacetate | [1][2] |
| CAS Number | 14007-02-4 | [1][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.26 g/mol | [3] |
| Regulatory Framework | Governed by EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard. |[4][5][6] |
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during waste handling, the following PPE is mandatory. The rationale for each is to create a barrier against the primary routes of chemical exposure.[7]
-
Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles are required to protect against accidental splashes, which could cause serious eye irritation.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.[8]
-
Skin and Body Protection: A standard laboratory coat prevents contamination of personal clothing.[8]
Waste Segregation & Collection Protocol
The foundational principle of chemical waste management is segregation.[9] Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fires. This compound waste must be segregated based on its chemical properties and physical form.
The Principle of Segregation
This compound is a non-halogenated organic compound . Therefore, it must be collected in a waste stream designated for this category. Never mix it with:
-
Halogenated Solvents (e.g., dichloromethane, chloroform)
-
Acids or Bases [10]
-
Oxidizers [10]
-
Aqueous Waste containing heavy metals or other toxic chemicals[11]
This segregation prevents dangerous reactions and ensures the waste can be processed safely by a licensed disposal facility.[9]
Step-by-Step Collection Procedure
For Liquid this compound Waste (including solutions and rinsates):
-
Obtain a Designated Container: Procure a clean, leak-proof waste container specifically labeled for "Non-Halogenated Organic Waste." The container must be chemically compatible with organic solvents.[9][12]
-
Transfer Waste: Carefully pour the this compound waste into the container using a funnel to prevent spills.
-
Secure the Container: Tightly seal the container cap immediately after adding waste. This is a critical OSHA and EPA requirement to prevent the release of vapors.[13][14]
For Solid Waste Contaminated with this compound (e.g., contaminated filter paper, gloves, absorbent pads):
-
Collect Separately: Place all contaminated solid debris into a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[15]
-
Label Appropriately: The container must be tagged as hazardous waste, indicating its contents (e.g., "Solid Debris with this compound").
-
Do Not Mix with Liquid Waste: Keep solid and liquid waste streams separate.[9]
Satellite Accumulation Area (SAA) Management
The SAA is the designated location within your laboratory where hazardous waste is stored at or near the point of generation before it is collected by Environmental Health & Safety (EHS) personnel.[10][13]
Containerization and Labeling
Proper labeling is a core tenet of the "cradle-to-grave" hazardous waste management system mandated by the RCRA.[4][16]
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete Information: The label must clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[10]
-
Hazard Identification: Mark the appropriate hazard boxes on the tag (e.g., "Flammable" or "Combustible," if indicated by the SDS).
Storage Requirements
-
Location: Store the waste container in your lab's designated SAA.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[9][17]
-
Volume Limits: Do not exceed the 55-gallon limit for total hazardous waste stored in a single SAA.[13][14]
-
Keep Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[13][14]
Disposal of Associated Materials
The lifecycle of a chemical includes its container and any materials used during its handling.
Contaminated PPE and Spill Debris
Any PPE (gloves, etc.) or spill cleanup materials (vermiculite, absorbent pads) that are contaminated with this compound must be disposed of as solid hazardous waste, following the procedure in Section 2.2.[8][12]
Empty this compound Containers
A container is not considered "empty" by regulatory standards until it has been properly decontaminated. For containers of five gallons or less that did not hold an acutely hazardous (P-listed) waste, follow this triple-rinse procedure:[13][15]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Close the container and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour this first rinsate into your designated "Non-Halogenated Organic Waste" container. This rinsate is considered hazardous waste. [15]
-
Repeat: Perform a second and third rinse in the same manner. These subsequent rinses can typically be disposed of down the drain, but you must confirm this with your institution's EHS guidelines.
-
Deface Label: Completely remove or deface the original manufacturer's label. You should not be able to identify the original contents.[13][15]
-
Final Disposal: Write "EMPTY" on the container and dispose of it in the appropriate receptacle for broken glass or normal lab trash, as directed by your facility's procedures.[15]
Final Disposal & Record Keeping
Arranging for Waste Pickup
Once your waste container is full, or if it has been in storage for an extended period (typically up to one year for a partially filled container in an SAA), you must arrange for its removal.[10]
-
Contact EHS: Submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.
-
Ensure Accessibility: Make sure the container is properly sealed, labeled, and accessible for the pickup team.
Documentation
Maintain accurate records of the waste generated in your laboratory. This documentation is crucial for regulatory compliance and for your institution's chemical inventory and waste minimization programs.[7][17]
Visual Workflow for Disposal Decision-Making
To synthesize these procedures into a clear, operational workflow, the following decision tree illustrates the proper management path for each type of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
-
Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Summary of the Resource Conservation and Recovery Act. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]
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Resource Conservation and Recovery Act. (n.d.). Wikipedia. Retrieved from [Link]
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What is the Resource Conservation and Recovery Act (RCRA)? (2023). Hazardous Waste Experts. Retrieved from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA). (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]
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OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information, National Institutes of Health. Retrieved from [Link]
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Toxicological Profile for Di-n-Butyl Phthalate. (n.d.). Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Empty Chemical Containers. (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]
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Product Stewardship Summary - N-butyl acetate. (2016). Ashland. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyl Mandelate
This guide provides essential safety protocols and logistical information for the handling and disposal of Butyl mandelate (CAS No. 14007-02-4)[1]. As drug development professionals, our commitment to safety is as critical as our scientific pursuits. The following directives are designed to ensure that your work with this compound is conducted with the highest degree of personal and environmental safety. This is not a rigid template but a dynamic framework built on the principles of risk assessment and chemical causality.
The Foundational Principle: Understanding the Hazard
To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards of this compound. While comprehensive toxicological data for this compound itself is limited, its chemical structure—an ester of n-butanol and mandelic acid—allows us to infer its properties from similar, well-documented compounds like n-butyl acetate and n-butyl alcohol.
The primary anticipated hazards are:
-
Skin and Eye Irritation: Alcohols and esters can cause irritation upon contact. Direct contact with related compounds is known to cause skin irritation and serious eye damage[2][3].
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system[2][4].
-
Central Nervous System Effects: Similar organic esters may cause drowsiness or dizziness upon inhalation of vapors[5].
-
Flammability: Many organic esters are flammable liquids[3][6]. It is prudent to treat this compound as a flammable liquid and keep it away from heat, sparks, and open flames[5].
Our PPE strategy is therefore designed to create a reliable barrier against these potential routes of exposure—dermal, ocular, and inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety programs prioritize the hierarchy of controls:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the primary engineering control is a certified chemical fume hood. All handling of the liquid should occur within a fume hood to control vapor inhalation.
-
Administrative Controls: These are procedural changes, such as minimizing the quantity of the chemical used and restricting access to the area.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure.
Core PPE Requirements for Handling this compound
The following recommendations are based on a risk assessment for standard laboratory operations.
Data Presentation: Recommended PPE by Task
| Task / Scale | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<100 mL) | Low | Nitrile or Butyl gloves | ANSI Z87.1-rated safety glasses with side shields | Standard lab coat | Not required inside a fume hood |
| Reaction Setup/Transfer (>100 mL) | Medium | Chemical-resistant Butyl gloves[7] | Chemical splash goggles | Chemical-resistant apron over lab coat[8] | Not required inside a fume hood |
| Open System/Aerosol Generation | High | Chemical-resistant Butyl gloves | Face shield over chemical splash goggles[9] | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges[8][10] |
| Spill Cleanup | High | Chemical-resistant Butyl gloves | Face shield over chemical splash goggles | Chemical-resistant apron or coveralls | NIOSH-approved respirator with organic vapor cartridges |
Detailed PPE Specifications
A. Hand Protection: The First Barrier
-
Rationale: The primary risk of exposure during routine handling is through skin contact. This compound, like other organic esters, can potentially defat the skin with repeated exposure, leading to irritation[5][6].
-
Recommendation: Butyl rubber gloves offer excellent resistance to a wide range of esters and ketones and are a preferred choice[7]. High-quality nitrile gloves may be suitable for short-duration tasks involving small quantities, but their compatibility should be verified.
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
Ensure gloves are of sufficient length to protect the wrists[8].
-
Wash the outside of the gloves before removal.
-
Remove gloves without touching the outer surface with bare skin and dispose of them in a designated hazardous waste container.
-
B. Eye and Face Protection: Shielding Against Splashes
-
Rationale: Accidental splashes are a significant risk, and this compound is expected to be a serious eye irritant[2][3].
-
Recommendation:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields for low-volume transfers.
-
Best Practice: Snug-fitting, indirectly vented chemical splash goggles should be worn for all procedures involving liquids[8][9].
-
High Risk: A full-face shield must be worn over chemical splash goggles when transferring large volumes or when there is a significant risk of splashing[9][11].
-
C. Body Protection: Guarding Against Spills
-
Rationale: Lab coats and aprons protect your personal clothing and skin from contamination during spills.
-
Recommendation:
D. Respiratory Protection: When Engineering Controls Are Insufficient
-
Rationale: Vapors can be inhaled, potentially causing respiratory irritation and dizziness[2].
-
Recommendation: All work with this compound should be performed in a certified chemical fume hood. If work must be conducted outside a fume hood, or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required[10]. A proper fit test and training are mandatory before using any respirator.
Operational & Disposal Plans
A self-validating protocol ensures safety is built into the workflow.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment, including this compound, glassware, and spill cleanup materials.
-
Have an emergency eyewash station and safety shower accessible[8].
-
-
PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, apron (if needed), and finally gloves.
-
Execution:
-
Decontamination & Doffing:
-
Wipe down the exterior of gloves before removal.
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.
-
-
Waste Disposal:
-
Chemical Waste: Collect all waste this compound and contaminated materials in a clearly labeled, sealed hazardous waste container. Dispose of contents in accordance with local, state, and federal regulations[2][12].
-
PPE Waste: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.
-
Spill Response Protocol
-
Isolate: Evacuate the immediate area and alert colleagues.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to dike and absorb the spill[2].
-
Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal[2].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety department.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
This compound | C12H16O3 | CID 85668 . PubChem - NIH. [Link]
-
SDS US - n-Butyl Alcohol . NetSuite. [Link]
-
SAFETY DATA SHEET Per OSHA HCS . [Link]
-
SAFETY DATA SHEET - sec-BUTYL ALCOHOL . [Link]
-
Personal Protective Equipment Guidance . Dow Corporate. [Link]
-
SAFETY DATA SHEET - Ethyl mandelate . Thermo Fisher Scientific. [Link]
-
Components of Personal Protective Equipment . Pesticide Environmental Stewardship. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
